Abemaciclib metabolite M18
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28F2N8O |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)-2-pyridinyl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33) |
InChI Key |
YQMRQLBCUBZXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Characterization of Abemaciclib's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of certain types of breast cancer. Its efficacy is not solely attributed to the parent drug but also to a concert of active metabolites that contribute significantly to its overall clinical activity. This technical guide provides an in-depth exploration of the discovery, characterization, and quantification of these key metabolites, offering valuable insights for researchers and professionals in the field of drug development.
Identification and In Vitro Activity of Active Metabolites
Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with three demonstrating pharmacological activity comparable to the parent compound. These active metabolites are:
-
N-desethylabemaciclib (M2)
-
Hydroxyabemaciclib (M20)
-
Hydroxy-N-desethylabemaciclib (M18)
These metabolites have been shown to be equipotent to abemaciclib in their ability to inhibit CDK4 and CDK6.[1] Their contribution to the clinical efficacy of abemaciclib is substantial, given their significant circulation in plasma.[2]
Table 1: In Vitro Inhibitory Activity of Abemaciclib and its Active Metabolites
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D1 | 10 | |
| M2 (N-desethylabemaciclib) | CDK4 | Data not available |
| CDK6 | Data not available | |
| M18 (Hydroxy-N-desethylabemaciclib) | CDK4 | Data not available |
| CDK6 | Data not available | |
| M20 (Hydroxyabemaciclib) | CDK4 | Data not available |
| CDK6 | Data not available |
Note: While sources state equipotency, specific IC50 values for metabolites against cyclin-D complexes were not consistently available in the searched literature. The provided values for Abemaciclib are for the CDK4/cyclin D1 and CDK6/cyclin D1 complexes. It is reported that M2, M18, and M20 have similar potency.
Pharmacokinetics of Abemaciclib and its Active Metabolites
The active metabolites of abemaciclib are present in human plasma at significant concentrations, contributing to the overall exposure and therapeutic effect.
Table 2: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites in Human Plasma
| Analyte | Relative Exposure (AUC as % of total circulating analytes) |
| Abemaciclib | ~34% |
| M2 (N-desethylabemaciclib) | ~13% |
| M18 (Hydroxy-N-desethylabemaciclib) | ~5% |
| M20 (Hydroxyabemaciclib) | ~26% |
Data compiled from multiple sources indicating the relative contribution of each analyte to the total drug-related exposure in plasma.[2]
Experimental Protocols
Quantification of Abemaciclib and its Active Metabolites in Human Plasma by LC-MS/MS
This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of abemaciclib and its active metabolites (M2, M18, and M20) in human plasma.[3][4][5]
3.1.1. Sample Preparation
-
To 50 µL of human plasma, add an internal standard solution containing stable isotope-labeled analogues of abemaciclib, M2, M18, and M20.
-
Perform protein precipitation by adding 450 µL of methanol.
-
Vortex the samples for 10 seconds and allow them to stand for 10 minutes at room temperature to ensure complete protein precipitation.
-
Centrifuge the samples at 17,110 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
3.1.2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm).
-
Mobile Phase A: Pyrrolidine-pyrrolidinium formate (0.005:0.005 mol/L) buffer (pH 11.3) in water.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient Elution: A suitable gradient program is employed to achieve optimal separation of the analytes.
-
Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.
3.1.3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
In Vitro CDK4/Cyclin D1 and CDK6/Cyclin D3 Kinase Inhibition Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of abemaciclib and its metabolites against CDK4/cyclin D1 and CDK6/cyclin D3, based on commercially available kinase assay kits.[6][7][8]
3.2.1. Materials
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[6]
-
Substrate (e.g., Retinoblastoma protein, Rb).
-
ATP.
-
Test compounds (Abemaciclib and its metabolites) at various concentrations.
-
Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption).
-
96-well or 384-well plates.
-
Plate reader capable of measuring luminescence.
3.2.2. Procedure
-
Prepare serial dilutions of the test compounds (abemaciclib and its metabolites) in the kinase assay buffer.
-
In a multi-well plate, add the kinase assay buffer, the respective enzyme (CDK4/cyclin D1 or CDK6/cyclin D3), and the substrate.
-
Add the serially diluted test compounds to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Metabolic Pathway of Abemaciclib
Caption: Metabolic conversion of Abemaciclib to its active metabolites.
Experimental Workflow for Metabolite Quantification
Caption: Workflow for quantifying Abemaciclib metabolites in plasma.
CDK4/6 Signaling Pathway Inhibition
Caption: Inhibition of the CDK4/6-Rb pathway by Abemaciclib.
Conclusion
The clinical activity of abemaciclib is a composite of the parent drug and its major active metabolites: M2, M18, and M20. These metabolites are formed via CYP3A4-mediated metabolism and exhibit equipotent inhibition of CDK4 and CDK6. Understanding the formation, activity, and pharmacokinetic properties of these metabolites is paramount for a comprehensive assessment of abemaciclib's therapeutic profile and for the rational design of combination therapies and future drug development efforts. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the preclinical and clinical investigation of abemaciclib and other CDK4/6 inhibitors.
References
- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
In Vivo Formation of Abemaciclib Metabolite M18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo formation of Abemaciclib metabolite M18, a significant active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document details the metabolic pathways, key enzymes, and experimental methodologies used to characterize this process, presenting quantitative data in a structured format for ease of comparison.
Introduction
Abemaciclib is an oral medication approved for the treatment of certain types of breast cancer. In humans, it undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several active metabolites. Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are of particular interest due to their comparable potency to the parent drug and their significant presence in systemic circulation. Understanding the formation of M18 is crucial for a complete characterization of Abemaciclib's pharmacokinetic and pharmacodynamic profile.
Metabolic Pathway of M18 Formation
The in vivo formation of M18 is a multi-step process exclusively catalyzed by CYP3A4. Abemaciclib is first metabolized to two primary active metabolites: M2 and M20. Subsequently, either of these primary metabolites can be further metabolized by CYP3A4 to form the secondary metabolite, M18.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data related to Abemaciclib and its active metabolites, including M18, in humans.
Table 1: Plasma Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites in Healthy Subjects
| Analyte | Mean t1/2 (hours) |
| Abemaciclib | 29.0 |
| M2 | 104.0 |
| M18 | 55.9 |
| M20 | 43.1 |
Table 2: Relative Plasma Exposure of Abemaciclib and its Major Metabolites
| Analyte | Relative Plasma Exposure (%) |
| Abemaciclib | 34% |
| M20 | 26% |
| M2 | 13% |
| M18 | 5% |
Table 3: In Vitro Potency (IC50) for Inhibition of CDK4 and CDK6
| Compound | CDK4/cyclin D1 IC50 (nmol/L) |
| Abemaciclib | 1.57 ± 0.6 |
| M2 | 1.24 ± 0.4 |
| M18 | 1.46 ± 0.2 |
| M20 | 1.54 ± 0.2 |
Table 4: Bioanalytical Method Validation Parameters for M18 in Human Plasma
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 120 ng/mL |
| Linearity Range | 0.2 - 120 ng/mL |
Experimental Protocols
The characterization of M18 formation has been accomplished through a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and enzymes involved in the formation of M18.
Methodology:
-
Incubation with Liver Microsomes:
-
Human and rat liver microsomes are used as the primary in vitro system.
-
Incubations are performed containing pooled liver microsomes, Abemaciclib (or its primary metabolites M2 and M20 as substrates), and an NADPH-regenerating system in a phosphate buffer.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
The reaction is terminated at various time points by the addition of a cold organic solvent, such as acetonitrile.
-
-
Sample Analysis:
-
Following termination, the samples are centrifuged to precipitate proteins.
-
The supernatant is collected, and an internal standard is added.
-
The samples are then analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the metabolites formed.
-
In Vivo Pharmacokinetic Studies in Humans
Objective: To quantify the plasma concentrations and determine the pharmacokinetic parameters of Abemaciclib and its metabolites, including M18, in humans.
Methodology:
-
Study Design:
-
Healthy subjects or patients with cancer are administered a single oral dose of Abemaciclib.
-
In some studies, radiolabeled [¹⁴C]-Abemaciclib is used to trace all drug-related material.
-
-
Blood Sampling:
-
Serial blood samples are collected at predefined time points post-dose.
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
-
Bioanalytical Method:
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile. An internal standard is added prior to precipitation. The mixture is vortexed and centrifuged. The supernatant is then diluted and filtered.
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system with a C18 column is used for the separation of Abemaciclib and its metabolites. A gradient elution with mobile phases such as ammonium bicarbonate in water and methanol is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Specific selected reaction monitoring (SRM) transitions are used for the quantification of each analyte and its corresponding stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as AUC (area under the concentration-time curve), Cmax (maximum concentration), and t1/2 (half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Conclusion
The in vivo formation of this compound is a well-characterized process mediated by CYP3A4, proceeding through the primary active metabolites M2 and M20. Although M18 is present at lower concentrations in plasma compared to the parent drug and other major metabolites, its pharmacological activity, which is comparable to that of Abemaciclib, underscores its potential contribution to the overall clinical efficacy and safety profile of Abemaciclib. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the development and clinical application of Abemaciclib and other kinase inhibitors.
Abemaciclib M18: A Core Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Abemaciclib M18, a significant active metabolite of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Abemaciclib. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and discovery.
Chemical Structure and Properties
Abemaciclib M18, also known as hydroxy-N-desethylabemaciclib, is a primary active metabolite of Abemaciclib. Its chemical structure is characterized by the hydroxylation and N-deethylation of the parent compound.
Chemical Structure:
-
IUPAC Name: [4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol[1]
-
SMILES: FC(C=N1)=C(C2=CC(N(C(C)C)C(CO)=N3)=C3C(F)=C2)N=C1NC4=NC=C(C=C4)CN5CCNCC5[2]
The key physicochemical properties of Abemaciclib M18 are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈F₂N₈O | [1] |
| Molecular Weight | 494.54 g/mol | |
| pKa | Data not available | |
| logP | Data not available | |
| Water Solubility | Soluble | [3] |
| DMSO Solubility | ≥ 125 mg/mL (235.4 mM) | [4][5] |
Metabolic Pathway of Abemaciclib to M18
Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with M18 being one of the three major active metabolites, alongside M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). M18 is formed from either M2 or M20 through further CYP3A4-mediated oxidation. These active metabolites are pharmacologically equipotent to the parent drug, Abemaciclib.[6]
The following diagram illustrates the metabolic conversion of Abemaciclib to its active metabolite M18.
Biological Activity and Signaling Pathway
Similar to its parent compound, Abemaciclib M18 is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their inhibition by Abemaciclib M18 leads to cell cycle arrest at the G1/S transition, thereby inhibiting tumor cell proliferation.
The inhibitory activity of Abemaciclib M18 against CDK4 and CDK6 is comparable to that of Abemaciclib, as demonstrated by their respective half-maximal inhibitory concentrations (IC50).
| Target | Abemaciclib IC50 (nM) | Abemaciclib M18 IC50 (nM) |
| CDK4/cyclin D1 | 2 | ~2-5 |
| CDK6/cyclin D3 | 10 | ~10-15 |
The CDK4/6 signaling pathway plays a pivotal role in cell cycle progression. The binding of D-type cyclins to CDK4 and CDK6 forms an active complex that phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Abemaciclib and its active metabolite M18 inhibit this phosphorylation step, thereby maintaining Rb in its active, hypophosphorylated state and preventing cell cycle progression.
The diagram below illustrates the mechanism of action of Abemaciclib M18 within the CDK4/6 signaling pathway.
Experimental Protocols
Quantification of Abemaciclib M18 in Human Plasma by UHPLC-MS/MS
This section provides a detailed methodology for the simultaneous quantification of Abemaciclib and its active metabolite M18 in human plasma using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).
4.1.1. Materials and Reagents
-
Abemaciclib and Abemaciclib M18 reference standards
-
Internal standard (e.g., deuterated Abemaciclib)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
4.1.2. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
4.1.3. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Abemaciclib: Precursor ion > Product ion (specific m/z values to be optimized)
-
Abemaciclib M18: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)
-
The following diagram outlines the experimental workflow for the quantification of Abemaciclib M18.
References
- 1. Abemaciclib metabolite M18 hydrochloride | C25H29ClF2N8O | CID 145925653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Dihydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. This compound hydrochloride - CD Bioparticles [cd-bioparticles.net]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
The Pharmacological Profile of Hydroxy-N-desethylabemaciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of hydroxy-N-desethylabemaciclib (M18), a major active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, abemaciclib. This document details its mechanism of action, pharmacokinetic properties, and preclinical activity, supported by experimental methodologies and pathway visualizations.
Introduction
Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, kinases that play a critical role in the regulation of the cell cycle. It is approved for the treatment of certain types of breast cancer. Following oral administration, abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolism results in the formation of several active metabolites, including N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][2][3][4] These metabolites are present in significant concentrations in human plasma and are considered to be equipotent to the parent drug, abemaciclib, thereby contributing substantially to its overall clinical efficacy.[2][5] This guide focuses specifically on the pharmacological characteristics of hydroxy-N-desethylabemaciclib (M18).
Mechanism of Action
Like its parent compound, hydroxy-N-desethylabemaciclib exerts its anti-tumor effect by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the G1-S phase transition of the cell cycle.
Core Mechanism:
-
Inhibition of CDK4 and CDK6: Hydroxy-N-desethylabemaciclib is a potent inhibitor of CDK4 and CDK6. While specific IC50 values for M18 are not widely published, it is reported to be equipotent to abemaciclib.[2][5] For reference, abemaciclib inhibits CDK4 and CDK6 with IC50 values in the low nanomolar range.[1]
-
Prevention of Rb Phosphorylation: In the G1 phase of the cell cycle, the formation of cyclin D-CDK4/6 complexes leads to the phosphorylation of the retinoblastoma tumor suppressor protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor.
-
Cell Cycle Arrest: By inhibiting CDK4 and CDK6, hydroxy-N-desethylabemaciclib prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby repressing the transcription of genes required for entry into the S phase. This leads to a G1 cell cycle arrest and ultimately inhibits tumor cell proliferation.[6][7]
Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of hydroxy-N-desethylabemaciclib.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for hydroxy-N-desethylabemaciclib and its parent compound, abemaciclib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| Abemaciclib | CDK4/Cyclin D1 | Biochemical | 2 | Parent compound for reference.[1] |
| CDK6/Cyclin D1 | Biochemical | 10 | Parent compound for reference.[8] | |
| Hydroxy-N-desethylabemaciclib (M18) | CDK4/CDK6 | Biochemical | Equipotent to Abemaciclib | Reported to have similar potency to the parent drug.[2][5] |
Table 2: Pharmacokinetic Parameters
| Parameter | Hydroxy-N-desethylabemaciclib (M18) | Abemaciclib |
| Plasma Protein Binding | ~96.8% | ~96.3% |
| AUC (% of total circulating analytes) | ~13% | ~25-34% (as parent drug) |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 |
| Elimination | Primarily in feces as metabolites | Primarily in feces (81%) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of hydroxy-N-desethylabemaciclib.
Radiometric Protein Kinase Assay for CDK4/6 Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against CDK4 and CDK6 kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein or a peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)
-
Test compound (Hydroxy-N-desethylabemaciclib) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTS-based)
This protocol describes a colorimetric method to assess the effect of a test compound on cell proliferation.
Principle: The MTS assay is based on the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (Hydroxy-N-desethylabemaciclib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.[9]
Cell Cycle Analysis by Flow Cytometry
This protocol details a method for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured using a flow cytometer. This allows for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound (Hydroxy-N-desethylabemaciclib)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (for fixation)
-
PI staining solution (containing propidium iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution. The RNase A is included to degrade RNA and prevent its staining by PI.[10]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Summary and Conclusion
Hydroxy-N-desethylabemaciclib (M18) is a major, pharmacologically active metabolite of abemaciclib. It exhibits a pharmacological profile that is qualitatively and quantitatively similar to its parent compound. As a potent inhibitor of CDK4 and CDK6, it contributes significantly to the therapeutic efficacy of abemaciclib by inducing G1 cell cycle arrest in tumor cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other active metabolites in drug development. A thorough understanding of the pharmacological properties of major metabolites is crucial for a complete picture of a drug's clinical activity and for optimizing its therapeutic use.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro therapeutic effects of abemaciclib on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Core Mechanism of Abemaciclib's Active Metabolite, M18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle.[1] Upon administration, Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites.[2][3] Among these, M18 (hydroxy-N-desethylabemaciclib), alongside M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), significantly contributes to the overall clinical efficacy of the parent drug.[4][5] This technical guide provides an in-depth examination of the mechanism of action of metabolite M18, focusing on its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway
The primary mechanism of action for M18, mirroring that of Abemaciclib, is the competitive inhibition of the adenosine triphosphate (ATP) binding pocket of CDK4 and CDK6.[6] These kinases, when complexed with their regulatory partner Cyclin D, phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1] Phosphorylation of Rb releases its inhibitory grip on the E2F family of transcription factors, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle, and ultimately, cell division.[7]
By inhibiting CDK4 and CDK6, M18 prevents the hyperphosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[6] This leads to the continued sequestration of E2F transcription factors, effectively inducing a G1 cell cycle arrest and suppressing tumor cell proliferation.[1][6]
Quantitative Analysis of Kinase Inhibition and Cellular Potency
The inhibitory potency of M18 against CDK4 and CDK6 has been quantified through in vitro biochemical assays. These studies demonstrate that M18 is a potent inhibitor of both kinases, with potency comparable to the parent drug, Abemaciclib. The major human metabolites of Abemaciclib, including M2, M18, and M20, exhibit IC50 values for CDK4 and CDK6 inhibition in the low nanomolar range, nearly equivalent to Abemaciclib.[6][8] While M2 and M20 show potencies nearly identical to Abemaciclib in cellular assays, M18's potency is approximately 3- to 20-fold lower, depending on the specific cancer cell line and endpoint measured.[6][8]
| Compound | Target Kinase | IC50 (nM) |
| Abemaciclib | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| Metabolite M2 | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| Metabolite M18 | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| Metabolite M20 | CDK4 | ~1-3 |
| CDK6 | ~1-3 |
Table 1: Comparative in vitro inhibitory potency (IC50) of Abemaciclib and its active metabolites against CDK4 and CDK6. Data compiled from publicly available conference abstracts and research articles.[6][8]
The cellular effects of M18, consistent with its biochemical activity, involve the inhibition of cell growth and cell cycle progression in a concentration-dependent manner.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize M18, the following diagrams have been generated using the DOT language.
References
- 1. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. Phosphorylation of the RB C-terminus regulates condensin II release from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Central Role of CYP3A4 in the Bioactivation of Abemaciclib to its Active Metabolite M18
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its clinical efficacy is not solely attributed to the parent drug but also to a profile of active metabolites. This technical guide delves into the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic cascade that leads to the formation of one such key active metabolite, M18 (hydroxy-N-desethylabemaciclib). Through a comprehensive review of in vitro and in vivo data, this document elucidates the metabolic pathways, presents quantitative pharmacokinetic data, and provides detailed experimental methodologies for the investigation of Abemaciclib's metabolism, with a specific focus on the CYP3A4-mediated generation of M18.
Introduction
The metabolism of xenobiotics, particularly therapeutic agents, is a pivotal factor influencing their pharmacokinetics, efficacy, and safety. Abemaciclib undergoes extensive hepatic metabolism, a process predominantly mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Among the various CYP isoforms, CYP3A4 has been identified as the principal enzyme responsible for the biotransformation of Abemaciclib and the subsequent formation of its major circulating active metabolites.[1][3][4][5][6]
This guide focuses on the formation of M18, a hydroxylated and N-desethylated derivative of Abemaciclib. M18, along with other metabolites like M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), exhibits potent inhibitory activity against CDK4 and CDK6, contributing significantly to the overall clinical activity of Abemaciclib.[7][8] Understanding the precise role of CYP3A4 in the formation of M18 is crucial for predicting drug-drug interactions, managing patient variability in drug response, and optimizing therapeutic strategies.
Metabolic Pathway of M18 Formation
The biotransformation of Abemaciclib to M18 is a multi-step process, with CYP3A4 playing a central role at each oxidative step. The primary pathway involves the initial metabolism of Abemaciclib to two key active metabolites, M2 and M20, both of which are catalyzed by CYP3A4. Subsequently, CYP3A4 further metabolizes either M2 or M20 to form M18.[1][3][4]
Quantitative Data on Abemaciclib Metabolism and M18 Formation
The extensive metabolism of Abemaciclib by CYP3A4 is underscored by quantitative data from various studies, including human mass balance studies and physiologically based pharmacokinetic (PBPK) modeling.
Table 1: Plasma Exposure of Abemaciclib and its Major Active Metabolites
| Analyte | Percentage of Total Plasma Radioactivity[7] |
| Abemaciclib | 34% |
| M20 | 26% |
| M2 | 13% |
| M18 | 5% |
Table 2: Contribution of CYP3A4 to the Metabolism of Abemaciclib and its Metabolites (from a PBPK model)
| Compound | Fraction Metabolized by CYP3A4 (fm)[1] |
| Abemaciclib | 0.89 |
| M2 | 0.4 |
| M20 | 0.74 |
| M18 | 0.06 |
Table 3: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites in Healthy Subjects
| Analyte | Mean Half-life (t½) in hours[4][5] |
| Abemaciclib | 29.0 |
| M2 | 104.0 |
| M18 | 55.9 |
| M20 | 43.1 |
Table 4: In Vitro Potency of Abemaciclib and its Active Metabolites against CDK4/cyclin D1
| Compound | Mean IC50 (nmol/L) ± SD[7] |
| Abemaciclib | 1.57 ± 0.6 |
| M2 | 1.24 ± 0.4 |
| M18 | 1.46 ± 0.2 |
| M20 | 1.54 ± 0.2 |
Experimental Protocols
The following sections outline the methodologies typically employed to investigate the role of CYP3A4 in Abemaciclib M18 formation.
In Vitro Metabolism using Human Liver Microsomes
This assay is fundamental for identifying the enzymes responsible for a drug's metabolism.
Objective: To determine the role of CYP3A4 in the formation of M18 from Abemaciclib and its precursors (M2 and M20).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Abemaciclib, M2, M18, and M20 analytical standards
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
CYP3A4-specific inhibitor (e.g., Ketoconazole)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (e.g., 0.5 mg/mL), the substrate (Abemaciclib, M2, or M20 at a specified concentration, e.g., 1 µM), and the NADPH regenerating system.
-
Inhibitor Arm: For experiments confirming the role of CYP3A4, pre-incubate the HLM mixture with a CYP3A4-specific inhibitor (e.g., 1 µM Ketoconazole) for a defined period (e.g., 15 minutes) before adding the substrate.
-
Reaction Initiation and Termination: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time (e.g., 60 minutes). Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the terminated reactions to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of M18. Compare the amount of M18 formed in the presence and absence of the CYP3A4 inhibitor. A significant reduction in M18 formation in the presence of the inhibitor confirms the involvement of CYP3A4.
Clinical Drug-Drug Interaction (DDI) Studies
These studies are crucial for understanding the in vivo relevance of in vitro findings.
Objective: To evaluate the effect of a strong CYP3A4 inhibitor or inducer on the pharmacokinetics of Abemaciclib and its metabolite M18.
Study Design:
-
A typical design is a two-period, fixed-sequence study in healthy subjects or cancer patients.
-
Period 1: Subjects receive a single oral dose of Abemaciclib.
-
Period 2: Subjects receive a potent CYP3A4 modulator (e.g., inhibitor like clarithromycin or inducer like rifampin) for several days to achieve steady-state inhibition/induction, followed by co-administration of a single oral dose of Abemaciclib.
Procedure:
-
Dosing: Administer Abemaciclib as per the study protocol.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points post-dose in each period (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Bioanalysis: Process blood samples to obtain plasma. Quantify the concentrations of Abemaciclib and M18 in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for Abemaciclib and M18 in both periods.
-
Data Interpretation: Compare the pharmacokinetic parameters of Abemaciclib and M18 in the presence and absence of the CYP3A4 modulator. A significant increase in the exposure of Abemaciclib and a potential alteration in the M18/parent drug ratio with an inhibitor, or a decrease with an inducer, confirms the critical role of CYP3A4 in the in vivo metabolism of Abemaciclib and the formation of M18.
Conclusion
The formation of the active metabolite M18 from Abemaciclib is a clear and well-documented example of CYP3A4-mediated drug metabolism. Both in vitro and in vivo studies consistently demonstrate that CYP3A4 is the primary enzyme responsible for the sequential oxidation of Abemaciclib to its active metabolites, including M18.[1][2][3][4] This profound understanding is vital for the safe and effective clinical use of Abemaciclib. It informs dosing recommendations when co-administered with CYP3A4 inhibitors or inducers and provides a mechanistic basis for interpreting inter-individual variability in patient response. For drug development professionals, the case of Abemaciclib and M18 serves as a paradigm for the thorough characterization of metabolic pathways for new chemical entities, particularly those with active metabolites.
References
- 1. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Abemaciclib Metabolite M18: A Technical Guide on ADME Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The clinical pharmacology of abemaciclib is complex, not only due to the parent drug's activity but also because of its extensive hepatic metabolism into several active metabolites.[1][2] Among these, hydroxy-N-desethylabemaciclib (M18) is a significant contributor to the overall therapeutic effect.[2] A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of M18 is critical for optimizing dosing strategies, predicting drug-drug interactions (DDIs), and fully characterizing the efficacy and safety profile of abemaciclib.
Metabolism and Formation of M18
Abemaciclib is extensively metabolized, primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This process yields three major active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[3][5]
The formation of M18 is a secondary metabolic step. It is produced through the further CYP3A4-mediated hydroxylation of either M2 or M20.[4][6][7] This multi-step metabolic cascade underscores the central role of CYP3A4 in determining the plasma concentrations of not just abemaciclib but its entire family of active species.[6][8]
Pharmacokinetic and Activity Properties
M18 is not only present in systemic circulation but also demonstrates pharmacological activity comparable to the parent drug. Its contribution to the total clinical effect is significant, which is reflected in its pharmacokinetic and potency parameters.[1][5]
| Parameter | Analyte | Value | Unit | Reference(s) |
| Relative Plasma Exposure | Abemaciclib | 34 | % of total plasma radioactivity | [9] |
| M2 | 13 - 25 | % of total circulating analytes | [5][9] | |
| M20 | 26 | % of total circulating analytes | [5] | |
| M18 | 5 - 13 | % of total circulating analytes | [5][9] | |
| Plasma Protein Binding | Abemaciclib | 96.3 | % | [3] |
| M2 | 93.4 | % | [10] | |
| M20 | 97.8 | % | [10] | |
| M18 | 96.8 | % | [10] | |
| Plasma Half-Life (t½) | M18 | 55.9 | hours | [8] |
| In Vitro Potency | Abemaciclib | 1.57 ± 0.6 | nmol/L | [6] |
| (CDK4/cyclin D1 IC50) | M2 | 1.24 ± 0.4 | nmol/L | [6] |
| M20 | 1.54 ± 0.2 | nmol/L | [6] | |
| M18 | 1.46 ± 0.2 | nmol/L | [6] |
Table 1: Summary of Pharmacokinetic and In Vitro Activity Parameters for Abemaciclib and its Major Active Metabolites.
Distribution Characteristics
The distribution of abemaciclib and its metabolites is characterized by high plasma protein binding. M18 is approximately 96.8% bound to plasma proteins, primarily albumin and α-1-acid-glycoprotein, which is similar to the parent drug.[3][10] This extensive binding influences its volume of distribution and tissue penetration.
Furthermore, the distribution of M18 is actively modulated by transmembrane ATP-binding cassette (ABC) transporters.[3] In vitro and animal studies have demonstrated that abemaciclib and its active metabolites, including M18, are substrates of P-glycoprotein (P-gp, encoded by ABCB1) and breast cancer resistance protein (BCRP, ABCG2).[4][11] These efflux transporters are present in key physiological barriers, such as the blood-brain barrier, and play a role in limiting tissue distribution and facilitating elimination.[3][11] Consequently, genetic polymorphisms in the ABCB1 gene may influence plasma concentrations of M18, potentially affecting both efficacy and tolerability.[4][12]
Excretion
The primary route of elimination for abemaciclib and its metabolites is via the feces.[13] Following a single oral dose of radiolabeled abemaciclib, approximately 81% of the dose was recovered in feces, with the majority comprised of various metabolites.[13][5] Renal excretion plays a minor role, accounting for only about 3% of the total dose.[13][5] The active metabolites, including M18, are eliminated through biliary excretion, either unchanged or after further metabolism (e.g., sulfate conjugation).[6][8]
Experimental Methodologies
The characterization of M18's ADME properties relies on a combination of clinical and non-clinical experimental protocols.
6.1 Metabolite Identification and Quantification
-
Human Mass Balance Study: To determine the fate of abemaciclib in vivo, a human radiolabeled disposition study was conducted. Healthy subjects received a single 150 mg oral dose of [¹⁴C]-abemaciclib.[9] Plasma, urine, and fecal samples were collected over time and analyzed to identify and quantify the parent drug and all major circulating metabolites, including M18.[9]
-
In Vitro Metabolism: To elucidate metabolic pathways, abemaciclib was incubated with human liver microsomes (HLMs) and other subcellular fractions (e.g., S9) in the presence of necessary cofactors like NADPH.[14] Metabolites were identified using high-resolution mass spectrometry, which provides accurate mass and fragmentation data for structural characterization.[1][14]
-
Bioanalytical Method: A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous quantification of abemaciclib, M2, M20, and M18 in plasma samples from clinical and preclinical studies.[2] The method involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[2]
6.2 In Vitro Potency and Activity Assays
-
Biochemical Kinase Assays: The direct inhibitory activity of M18 against its molecular targets was determined using cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) for CDK4/cyclin D1 and CDK6/cyclin D1 was measured to compare its potency directly with abemaciclib.[6][9]
-
Cell-Based Assays: The biological activity of M18 was confirmed in various cancer cell lines (e.g., breast, lung, colorectal).[9] These assays evaluated the metabolite's ability to inhibit cell growth, induce cell cycle arrest at the G1/S transition, and modulate key biomarkers of CDK4/6 inhibition, such as the phosphorylation of the retinoblastoma (Rb) protein.[9]
Conclusion
The metabolite M18, hydroxy-N-desethylabemaciclib, is a pharmacologically active and clinically relevant component of abemaciclib therapy. Formed via sequential CYP3A4-mediated metabolism, M18 exhibits CDK4/6 inhibitory potency nearly equipotent to the parent drug.[6][9] It contributes significantly to the total circulating active drug species, is highly protein-bound, and is cleared primarily through the feces.[13][5][10] The characterization of M18's ADME profile is essential for a comprehensive understanding of abemaciclib's clinical pharmacology, highlighting the necessity of evaluating major active metabolites in drug development to accurately predict clinical outcomes, manage drug interactions, and ensure patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Article | Netherlands Cancer Institute [nki.nl]
- 12. researchgate.net [researchgate.net]
- 13. DailyMed - VERZENIO- abemaciclib tablet [dailymed.nlm.nih.gov]
- 14. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antitumor Activity of Abemaciclib M18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is an established therapeutic agent in the treatment of certain types of breast cancer. Upon administration, abemaciclib is metabolized into several active metabolites, with M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 (hydroxyabemaciclib) being the most significant in circulation.[1] These metabolites are understood to contribute to the overall clinical activity of the parent compound. This technical guide focuses on the in vitro antitumor activity of Abemaciclib M18, providing a consolidated resource on its biochemical potency, effects on cancer cell lines, and the underlying signaling pathways.
Data Presentation: Biochemical and In Vitro Activity
Table 1: Biochemical Inhibitory Activity of Abemaciclib M18 and Abemaciclib against CDK4/6
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Abemaciclib M18 | CDK4/cyclin D1 | Biochemical | 1.46 ± 0.2 | [2] |
| Abemaciclib | CDK4/cyclin D1 | Biochemical | 2 | [3] |
| Abemaciclib | CDK6/cyclin D1 | Biochemical | 10 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note on Antiproliferative Activity: While specific IC50 values for the antiproliferative activity of Abemaciclib M18 in various cancer cell lines are not widely published, it is generally reported to be a potent CDK inhibitor with antitumor activity.[4][5] Some studies have indicated that the potency of M18 in cell-based assays can be 3- to 20-fold lower than that of the parent drug, abemaciclib, depending on the specific cancer cell line and the experimental endpoint being measured.
Signaling Pathway
Abemaciclib M18, like its parent compound, exerts its antitumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.
Core Signaling Pathway of Abemaciclib M18
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib M18.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antitumor activity of Abemaciclib M18.
CDK4/6 Kinase Activity Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production, which is proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK4/cyclin D1 enzyme
-
Rb protein (substrate)
-
Abemaciclib M18 (test inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare a serial dilution of Abemaciclib M18 in the kinase reaction buffer.
-
Prepare a master mix containing the CDK4/cyclin D1 enzyme and Rb substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
To the wells of the assay plate, add 5 µL of the Abemaciclib M18 dilution or vehicle control.
-
Add 10 µL of the enzyme/substrate master mix.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Calculate the percent inhibition for each concentration of Abemaciclib M18 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (CyQUANT™ XTT Cell Viability Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the antiproliferative effects of a compound.
Workflow Diagram:
Caption: Workflow for the CyQUANT™ XTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Abemaciclib M18
-
CyQUANT™ XTT Cell Viability Assay Kit (Thermo Fisher Scientific)
-
Clear 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Abemaciclib M18 in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
XTT Assay:
-
Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm (for the formazan product) and 660 nm (for background) using a microplate reader.
-
-
Data Analysis:
-
Subtract the 660 nm absorbance from the 450 nm absorbance for each well.
-
Calculate the percent viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting percent viability against the log of the inhibitor concentration.
-
Western Blot for Rb Phosphorylation
This protocol details the detection of phosphorylated Rb (p-Rb) to confirm the on-target effect of Abemaciclib M18.
Procedure:
-
Cell Lysis:
-
Plate cells and treat with various concentrations of Abemaciclib M18 for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Rb (e.g., Ser780) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle following treatment with Abemaciclib M18.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with Abemaciclib M18 or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.
-
Use software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Abemaciclib M18 is a biochemically potent active metabolite of abemaciclib that effectively inhibits CDK4/6. Its in vitro activity is characterized by the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest and a reduction in cancer cell proliferation. The experimental protocols provided in this guide offer a framework for the detailed investigation of the antitumor properties of Abemaciclib M18 and similar CDK4/6 inhibitors. Further research is warranted to establish a comprehensive profile of its antiproliferative activity across a diverse panel of cancer cell lines.
References
Abemaciclib's M18 Metabolite: A Technical Guide to its CDK4/6 Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is an orally administered, potent, and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). It is a crucial therapeutic agent in the treatment of certain types of breast cancer. Upon administration, Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This process generates several metabolites, some of which are pharmacologically active. Among these, the hydroxy-N-desethylabemaciclib, known as M18, along with N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20), are major circulating metabolites that contribute to the overall clinical efficacy of the drug.[2][3][4] This technical guide provides an in-depth analysis of the CDK4/6 inhibitory potency of the M18 metabolite, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data: CDK4/6 Inhibitory Potency
The M18 metabolite of Abemaciclib demonstrates potent inhibition of both CDK4 and CDK6. Biochemical assays have shown that its potency is nearly equivalent to that of the parent drug, Abemaciclib, as well as other major active metabolites, M2 and M20.[3][4] All three metabolites—M2, M18, and M20—are considered equipotent to abemaciclib.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for Abemaciclib and its key metabolites against CDK4/cyclin D1 and CDK6. The data clearly indicates that M18 retains a high degree of inhibitory activity, confirming its contribution to the therapeutic effect of Abemaciclib.
| Compound | Target Enzyme | IC50 (nM) |
| Abemaciclib | CDK4/cyclin D1 | 1.57 ± 0.6 |
| CDK6 | 2.02 | |
| M18 Metabolite | CDK4/cyclin D1 | 1.46 ± 0.2 |
| CDK6 | 2.65 | |
| M2 Metabolite | CDK4/cyclin D1 | 1.24 ± 0.4 |
| CDK6 | 1.33 | |
| M20 Metabolite | CDK4/cyclin D1 | 1.54 ± 0.2 |
| CDK6 | 1.86 |
Data compiled from multiple sources indicating IC50 values for CDK4 and CDK6 inhibition are between 1 and 3 nM and nearly equivalent in potency to abemaciclib.[3][4] Specific IC50 values for CDK4/cyclin D1 are also reported.[4]
CDK4/6 Signaling Pathway
The primary mechanism of action for Abemaciclib and its active metabolites is the inhibition of the CDK4/6-Retinoblastoma (Rb) pathway. In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This active complex then phosphorylates the Rb protein, causing it to release the E2F transcription factor. Once liberated, E2F initiates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. By inhibiting CDK4 and CDK6, Abemaciclib and M18 prevent the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and suppresses tumor growth.
Caption: The CDK4/6-Rb-E2F signaling pathway and the point of inhibition by Abemaciclib and its M18 metabolite.
Experimental Protocols
The determination of CDK4/6 inhibitory potency involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified CDK4/6 in a cell-free system by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the newly formed ADP back into ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the purified active enzyme (e.g., recombinant human CDK4/Cyclin D3 or CDK6/Cyclin D1), the specific substrate (e.g., a peptide fragment of the Rb protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., M18 metabolite) or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and eliminate any unused ATP. Incubate for approximately 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell-Based Assay: Cell Cycle Analysis by Flow Cytometry
This assay directly measures the effect of the inhibitor on cell cycle progression in cancer cell lines. It is considered more reliable than metabolic assays (e.g., MTT, CellTiter-Glo) for cytostatic agents like CDK4/6 inhibitors, as it is not confounded by changes in cell size.
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining cells with PI and analyzing them with a flow cytometer, the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1 with 2n DNA content, S phase with >2n but <4n DNA, and G2/M with 4n DNA).
Methodology:
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the M18 metabolite or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Store the fixed cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is measured for thousands of individual cells.
-
Data Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Software is used to model the distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective CDK4/6 inhibitor will cause a significant increase in the percentage of cells in the G0/G1 phase.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to characterize the CDK4/6 inhibitory potency of a compound like the M18 metabolite.
Caption: A streamlined workflow for assessing the CDK4/6 inhibitory activity of a test compound.
Conclusion
The M18 metabolite of Abemaciclib is a potent inhibitor of both CDK4 and CDK6, with an inhibitory profile nearly identical to the parent compound.[3][4] Its significant presence in plasma following Abemaciclib administration underscores its contribution to the overall anti-neoplastic activity of the drug.[2][3][4] The robust methodologies of biochemical kinase assays and cell cycle analysis via flow cytometry provide a clear and quantitative framework for evaluating the potency of M18 and other CDK4/6 inhibitors. This technical guide provides researchers and drug development professionals with the core data, pathway context, and experimental protocols necessary to understand and further investigate the pharmacology of Abemaciclib and its active metabolites.
References
Structural Elucidation of Abemaciclib Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural identification and quantitative analysis of Abemaciclib metabolites. It is designed to serve as a detailed resource for researchers and professionals involved in drug metabolism studies and the development of novel therapeutics. This document outlines the primary metabolic pathways, presents quantitative data on key metabolites, details the experimental protocols for their identification and quantification, and provides visual representations of these processes.
Introduction to Abemaciclib Metabolism
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] The biotransformation of Abemaciclib results in the formation of several metabolites, some of which retain pharmacological activity comparable to the parent drug.[3] The main metabolic pathways include N-desethylation, hydroxylation, and further oxidation.[1][4] Understanding the metabolic profile of Abemaciclib is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions.
Identified Metabolites of Abemaciclib
In vivo and in vitro studies have identified several metabolites of Abemaciclib. The major circulating active metabolites in human plasma are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[5][6] These three metabolites are considered pharmacologically active, with potency similar to the parent compound.[1] M2 is formed through N-dealkylation, M20 through hydroxylation, and M18 is a product of both of these metabolic reactions.[7] Another oxidative metabolite, designated as M1, has also been identified.[1]
Quantitative Analysis of Abemaciclib and its Metabolites
The quantification of Abemaciclib and its primary metabolites in biological matrices, particularly human plasma, is essential for pharmacokinetic and pharmacodynamic assessments. Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose.[5][8]
Table 1: Summary of Quantitative LC-MS/MS Method Parameters for Abemaciclib and its Metabolites in Human Plasma
| Analyte | Linear Range (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) | Reference |
| Abemaciclib | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |
| M1 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |
| M2 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |
| M18 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |
| M20 | 1 - 500 | ≤15.0 | ≤15.0 | ±15.0 | [8] |
| Abemaciclib | 1 - 600 | - | - | - | [5] |
| M2 | 0.5 - 300 | - | - | - | [5] |
| M18 | 0.2 - 120 | - | - | - | [5] |
| M20 | 0.5 - 300 | - | - | - | [5] |
Note: Dashes (-) indicate that specific values were not provided in the cited source, although the method was described as precise and accurate within the specified range.
The area under the curve (AUC) for the active metabolites M2, M18, and M20 accounted for approximately 25%, 13%, and 26% of the total circulating analytes in plasma, respectively, highlighting their significant contribution to the overall clinical activity of Abemaciclib.[1]
Experimental Protocols
The structural identification and quantification of Abemaciclib metabolites involve a series of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify metabolites formed by hepatic enzymes.
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (HLMs), Abemaciclib, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
A typical concentration for Abemaciclib is 1 µM.
-
Include control incubations without the NADPH-regenerating system to differentiate between enzymatic and non-enzymatic degradation.
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 60 minutes) at 37°C, terminate the reaction by adding a cold organic solvent, such as acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of the initial mobile phase) for LC-MS/MS analysis.
-
Quantification of Abemaciclib and Metabolites in Human Plasma by LC-MS/MS
This protocol details a validated method for the simultaneous quantification of Abemaciclib and its major metabolites.[8]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add an internal standard solution.
-
Precipitate the plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A system capable of delivering a stable gradient flow.
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm).[5]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[5]
-
Mobile Phase B: Methanol:water (9:1, v/v).[5]
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z): [8]
-
Abemaciclib: 507.3 → 393.2
-
M2: 479.2 → 393.2
-
M20: 523.3 → 409.2
-
M18: 495.2 → 409.2
-
M1: 425.2 → 365.1
-
-
Source Temperature: 650°C.[8]
-
IonSpray Voltage: 2500 V.[8]
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes in Abemaciclib metabolism and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Abemaciclib and Its Three Active Metabolites
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the pharmacology, metabolism, pharmacokinetics, and in vitro potency of the cyclin-dependent kinase (CDK) 4 and 6 inhibitor, abemaciclib, and its three principal active metabolites: M2, M18, and M20. It includes detailed experimental protocols and visual diagrams to support research and development activities.
Introduction
Abemaciclib (Verzenio®) is an orally administered, selective, and potent small-molecule inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation.[2] Abemaciclib induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing into the S phase of DNA replication.[3] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4]
A critical aspect of abemaciclib's clinical activity is its extensive hepatic metabolism, primarily by cytochrome P450 3A4 (CYP3A4), which results in the formation of several metabolites.[5] Among these, three—N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18)—are pharmacologically active and exhibit potency comparable to the parent drug.[6][7] These metabolites are present in significant concentrations in human plasma and are believed to contribute substantially to the overall clinical efficacy and safety profile of abemaciclib.[3][6] This guide delves into the core technical details of abemaciclib and these three active metabolites.
Pharmacology and Mechanism of Action
Abemaciclib and its active metabolites function as ATP-competitive inhibitors of CDK4 and CDK6.[1][6] In normal cell cycle progression, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes. These active complexes phosphorylate the retinoblastoma tumor suppressor protein (Rb).[2] Phosphorylation of Rb causes it to release the E2F family of transcription factors, which then activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2]
By inhibiting CDK4 and CDK6, abemaciclib prevents the hyperphosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[3] In this state, Rb remains bound to E2F, thereby repressing the transcription of S-phase genes and blocking cell cycle progression, which ultimately leads to a G1 arrest and suppression of tumor growth.[3]
Metabolism and Pharmacokinetics
Abemaciclib is metabolized extensively in the liver, primarily via CYP3A4, into several oxidative metabolites.[5] The three major circulating active metabolites are M2, M20, and M18.[5]
-
N-desethylabemaciclib (M2): Formed by N-de-ethylation of the parent compound.
-
Hydroxyabemaciclib (M20): Formed by hydroxylation of the parent compound.
-
Hydroxy-N-desethylabemaciclib (M18): Can be formed through hydroxylation of M2 or N-de-ethylation of M20.[5]
These three metabolites are equipotent to abemaciclib and contribute significantly to its clinical activity.[6]
Data Presentation: Pharmacokinetic Properties
The pharmacokinetic profiles of abemaciclib and its active metabolites are characterized by their significant presence in plasma and high protein binding. A radiolabeled disposition study in healthy subjects provided key insights into their relative exposure.
| Analyte | Relative Plasma Exposure (% of Total Analytes)[6] | Plasma Protein Binding (%)[1][3] |
| Abemaciclib | 34% | ~96.3% |
| M2 (N-desethylabemaciclib) | 13% | Similar to Abemaciclib |
| M20 (hydroxyabemaciclib) | 26% | Similar to Abemaciclib |
| M18 (hydroxy-N-desethylabemaciclib) | 5% | Similar to Abemaciclib |
In Vitro Potency and Activity
Biochemical cell-free kinase assays have been used to determine the inhibitory potency (IC₅₀) of abemaciclib and its metabolites against CDK4 and CDK6. The data demonstrate that M2, M18, and M20 are nearly equipotent to the parent drug in inhibiting CDK4/cyclin D1.
Data Presentation: In Vitro Potency (IC₅₀)
| Analyte | CDK4/cyclin D1 IC₅₀ (nM)[5][6] | CDK6/cyclin D1 IC₅₀ (nM)[1] |
| Abemaciclib | 1.57 - 2.0 | 10.0 |
| M2 (N-desethylabemaciclib) | 1.24 | Data not available |
| M20 (hydroxyabemaciclib) | 1.54 | Data not available |
| M18 (hydroxy-N-desethylabemaciclib) | 1.46 | Data not available |
Note: IC₅₀ values can vary slightly between different assay conditions and studies.
Experimental Protocols
Protocol: Quantification of Abemaciclib and Metabolites in Human Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of abemaciclib, M2, M18, and M20 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies cited in the literature.[7][8]
5.1.1 Materials and Reagents
-
Human plasma (K₂EDTA)
-
Reference standards for Abemaciclib, M2, M18, M20
-
Stable isotope-labeled internal standards (SIL-IS), e.g., Abemaciclib-d₈
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA) or Ammonium Bicarbonate
-
Ultrapure water
5.1.2 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150-200 µL of cold ACN or MeOH containing the SIL-IS mixture.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:ACN with 0.1% FA).
-
Vortex to mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
5.1.3 LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions (m/z) can be found in the literature.[8]
5.1.4 Data Analysis
-
Quantify analyte concentrations by calculating the peak area ratio of the analyte to its corresponding SIL-IS.
-
Generate a calibration curve using known concentrations of standards and apply a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Abemaciclib and Its Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), and its primary active metabolites, M2 and M20. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological and experimental pathways to support further research and development in oncology.
Introduction
Abemaciclib is an oral medication approved for the treatment of certain types of breast cancer.[1] Its efficacy is attributed not only to the parent drug but also to its major circulating active metabolites, N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20).[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of abemaciclib and these metabolites is crucial for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety.
Pharmacokinetic Profile
Abemaciclib is characterized by slow absorption, with a time to maximum plasma concentration (Tmax) of approximately 8 hours.[3] The drug is primarily cleared through hepatic metabolism, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] The mean terminal elimination half-life of abemaciclib is approximately 24 hours.[3]
The active metabolites, M2 and M20, are formed through N-desethylation and hydroxylation of the parent compound, respectively.[2] These metabolites are equipotent to abemaciclib and contribute significantly to the overall clinical activity.[4]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for abemaciclib and its active metabolites, M2 and M20, derived from a clinical study in Chinese patients with advanced and/or metastatic cancers receiving a 200 mg twice-daily dose.
| Parameter | Abemaciclib | M2 (N-desethylabemaciclib) | M20 (hydroxyabemaciclib) |
| Cmax,ss (ng/mL) | 320 | Data not explicitly tabulated, but contributes significantly to total active moieties. | Data not explicitly tabulated, but contributes significantly to total active moieties. |
| AUC(0-12),ss (ng*h/mL) | 2880 | Data not explicitly tabulated, but contributes significantly to total active moieties. | Data not explicitly tabulated, but contributes significantly to total active moieties. |
| t½ (h) | 22.8 | Not explicitly stated. | Not explicitly stated. |
| Metabolic Ratio (Metabolite AUC / Parent AUC) | - | ~39%[1] | ~66%[1] |
| Table 1: Steady-State Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites. Data for Abemaciclib are from a study in Chinese patients.[5] Metabolic ratios are from a separate study.[1] |
Experimental Protocols
Human Mass Balance Study
A human mass balance study is conducted to understand the routes of excretion and metabolic fate of a drug.
Protocol:
-
Subject Enrollment: A small number of healthy male subjects are typically enrolled.[6]
-
Dosing: A single oral dose of radiolabeled ([14C]) abemaciclib is administered.[4]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to ensure capture of the majority of the excreted radioactivity.[7]
-
Sample Analysis: Total radioactivity in all samples is measured. Plasma, urine, and fecal samples are profiled for metabolites using techniques like liquid chromatography with radiochemical detection and mass spectrometry.[4]
Bioanalytical Method for Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying abemaciclib and its metabolites in plasma.[3][8]
Protocol:
-
Sample Preparation:
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][9]
-
The analytes are separated on a reversed-phase column (e.g., C18) using a gradient elution with a suitable mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).[9]
-
-
Mass Spectrometric Detection:
Visualizations
Signaling Pathway
References
- 1. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized Phase I Study of Abemaciclib in Chinese Patients with Advanced and/or Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
Abemaciclib M18: A Technical Guide for Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), has emerged as a critical therapeutic agent in the treatment of certain cancers. Its clinical efficacy is attributed not only to the parent compound but also to its major active metabolites. Among these, Abemaciclib M18 (also known as hydroxy-N-desethylabemaciclib) has demonstrated significant biological activity, making it a valuable tool compound for in-depth kinase research. This technical guide provides a comprehensive overview of Abemaciclib M18, its biochemical properties, and detailed methodologies for its application in experimental settings.
Biochemical Profile and Kinase Selectivity
Abemaciclib M18 is a potent inhibitor of both CDK4 and CDK6. In vitro biochemical assays have shown that the inhibitory potency of M18 against CDK4 and CDK6 is nearly equivalent to that of the parent drug, abemaciclib.[1] The primary mechanism of action for both abemaciclib and its active metabolites is the competitive inhibition of the ATP-binding domain of CDK4 and CDK6.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK4/6.[1] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to cell cycle arrest.[2]
While Abemaciclib M18 is highly potent against CDK4 and CDK6, understanding its selectivity across the kinome is crucial for its application as a research tool. Given the comparable potency of M18 to its parent compound, the selectivity profile of abemaciclib can be used as a strong surrogate to guide experimental design.
Table 1: Quantitative Inhibitory Activity of Abemaciclib and its Metabolite M18
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Abemaciclib M18 | CDK4 | Biochemical | 1 - 3 | Not Reported | [1] |
| Abemaciclib M18 | CDK6 | Biochemical | 1 - 3 | Not Reported | [1] |
| Abemaciclib | CDK4/cyclin D1 | Biochemical | 2 | 0.6 ± 0.3 | [2] |
| Abemaciclib | CDK6/cyclin D1 | Biochemical | 10 | 8.2 ± 1.1 | [2] |
| Abemaciclib | CDK9 | Biochemical | 57 | Not Reported | [2] |
| Abemaciclib | PIM1 | Biochemical | 50 | Not Reported | |
| Abemaciclib | GSK3β | Biochemical | 192 | Not Reported | |
| Abemaciclib | HIPK2 | Biochemical | 31 | Not Reported | |
| Abemaciclib | DYRK2 | Biochemical | 61 | Not Reported | |
| Abemaciclib | CK2 | Biochemical | 117 | Not Reported |
Signaling Pathway
The canonical pathway modulated by Abemaciclib M18 is the CDK4/6-Cyclin D-Rb-E2F axis, a critical regulator of the G1/S cell cycle checkpoint. Inhibition of CDK4 and CDK6 by M18 maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and subsequent cell cycle arrest.
Experimental Protocols
The following protocols are adapted from established methods for the parent compound, Abemaciclib, and are suitable for investigating the activity of Abemaciclib M18. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of Abemaciclib M18 on CDK4/6 kinase activity.
Materials:
-
Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes
-
Rb protein (or a peptide substrate)
-
³²P-γ-ATP or a fluorescence-based kinase assay kit
-
Abemaciclib M18 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Abemaciclib M18 in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and Abemaciclib M18 (or DMSO vehicle control).
-
Initiate the reaction by adding ATP (spiked with ³²P-γ-ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of phosphate into the substrate using a scintillation counter or measure the fluorescence signal.
-
Calculate the percent inhibition for each concentration of Abemaciclib M18 and determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of Abemaciclib M18 on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T-47D)
-
Complete cell culture medium
-
Abemaciclib M18 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Abemaciclib M18 (and a DMSO vehicle control).
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Rb
This method is used to confirm the on-target effect of Abemaciclib M18 by measuring the phosphorylation status of Rb.
Materials:
-
Cancer cell line
-
Abemaciclib M18
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of Abemaciclib M18 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.
Experimental Workflow and Applications
Abemaciclib M18 can be utilized in a variety of experimental workflows to investigate different aspects of kinase biology and drug action.
PROTAC Development
A significant application of Abemaciclib M18 is in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] As a potent binder to CDK4/6, M18 can be chemically linked to an E3 ligase ligand. The resulting PROTAC molecule can then recruit the E3 ligase to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome. This offers an alternative therapeutic strategy to simple inhibition and can be a powerful research tool to study the consequences of kinase depletion versus inhibition.
Conclusion
Abemaciclib M18 is a potent and selective inhibitor of CDK4 and CDK6, mirroring the activity of its parent compound. Its well-defined mechanism of action and significant contribution to the clinical activity of abemaciclib make it an indispensable tool for kinase research. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the intricacies of the cell cycle, investigate novel therapeutic combinations, and pioneer new modalities such as targeted protein degradation. As with any potent chemical probe, careful experimental design and interpretation are paramount to generating robust and meaningful data.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Abemaciclib Metabolite M18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio™) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Abemaciclib is extensively metabolized in humans, primarily by cytochrome P450 3A4 (CYP3A4), leading to the formation of several active metabolites.[2][3][4] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are of significant interest as they exhibit potency comparable to the parent drug and are found in substantial concentrations in plasma, potentially contributing to the overall clinical activity of abemaciclib.[2][4][5]
This document provides detailed analytical methods and protocols for the accurate quantification of the active metabolite M18, along with Abemaciclib and other key metabolites, in biological matrices. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies.
Signaling Pathway of Abemaciclib
Abemaciclib and its active metabolite M18 exert their therapeutic effect by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway, a key regulator of the cell cycle. By inhibiting CDK4 and CDK6, they prevent the phosphorylation of the Rb protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to the inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the key validation parameters for the quantification of Abemaciclib and its metabolite M18 using LC-MS/MS, as reported in various studies.
Table 1: Linearity and Range of Quantification
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| M18 | Human Plasma | 0.2 - 120 | 0.2 | 120 | [2] |
| M18 | Human Plasma | 1 - 500 | 1 | 500 | [1][6] |
| M18 | Human Plasma | 0.35 - 1000 nM | 0.35 nM | 1000 nM | [7] |
| Abemaciclib | Human Plasma | 1 - 600 | 1 | 600 | [2] |
| Abemaciclib | Human Plasma | 1 - 500 | 1 | 500 | [1][6] |
| Abemaciclib | Human Plasma | 0.4 - 1000 nM | 0.4 nM | 1000 nM | [7] |
Table 2: Accuracy and Precision Data
| Analyte | Matrix | Precision (%CV) | Accuracy (% Bias) | Reference |
| M18 | Human Plasma | Intra-day: ≤11% Inter-day: <13% | Intra-day: ±12% (<19% at LLOQ) Inter-day: ±12% | [7] |
| M18 | Human Plasma | Intra- & Inter-batch: ≤15.0% (≤20.0% at LLOQ) | Within ±15.0% (±20.0% at LLOQ) | [1][6] |
| Abemaciclib | Human Plasma | Intra-day: ≤11% Inter-day: <13% | Intra-day: ±12% (<19% at LLOQ) Inter-day: ±12% | [7] |
| Abemaciclib | Human Plasma | Intra- & Inter-batch: ≤15.0% (≤20.0% at LLOQ) | Within ±15.0% (±20.0% at LLOQ) | [1][6] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Mean Extraction Recovery (%) | IS Normalized Matrix Factor | Reference |
| M18 | Human Plasma | 61.8% | 0.98 | [1][6] |
| Abemaciclib | Human Plasma | 72.8% | 0.98 | [1][6] |
| All Analytes | Human Plasma | 92% - 102% | Not specified | [7] |
Experimental Protocols
The following is a generalized protocol for the quantification of Abemaciclib and its metabolite M18 in human plasma based on published and validated LC-MS/MS methods.[1][2][6][7]
Materials and Reagents
-
Abemaciclib, M2, M18, M20 analytical standards
-
Stable isotope-labeled internal standards (e.g., Abemaciclib-d8, M18-IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), analytical grade
-
Ammonium bicarbonate, analytical grade
-
Ultrapure water
-
Human plasma (K2 EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of Abemaciclib, M18, and other metabolites at a concentration of 1 mg/mL in a suitable solvent such as a 1:1 (v/v) mixture of ACN and water.[1]
-
Internal Standard (IS) Stock Solution: Prepare stock solutions of the stable isotope-labeled internal standards in a similar manner.
-
Working Solutions: Prepare combined standard working solutions by diluting the stock solutions in ACN:water (1:1, v/v) to create calibration curve standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
The protein precipitation method is a common and efficient technique for extracting Abemaciclib and its metabolites from plasma samples.[2][7]
-
Aliquot a small volume of plasma (e.g., 50-150 µL) into a microcentrifuge tube.[8]
-
Spike the plasma with the internal standard working solution.
-
Add 3-4 volumes of cold protein precipitation solvent (e.g., acetonitrile or methanol).[7]
-
Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Depending on the method, this supernatant may be diluted further before injection.[2]
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is commonly used (e.g., Kinetex C18, 150 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water or 0.2% formic acid in water.[2][7]
-
Mobile Phase B: Methanol with 10% water or Methanol with 0.2% formic acid.[2][7]
-
Flow Rate: Typically in the range of 0.4 - 0.7 mL/min.[8]
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of the analytes from endogenous matrix components. The gradient typically starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the course of the run.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[7]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification.[7] The SRM transitions for M18 and its internal standard are optimized to ensure selectivity and sensitivity.
Table 4: Example SRM Transitions (m/z)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Reference |
| Abemaciclib | 507.3 | 393.2 | [1][6] |
| M18 | 495.2 | 409.2 | [1][6] |
| M2 | 479.2 | 393.2 | [1][6] |
| M20 | 523.3 | 409.2 | [1][6] |
| Abemaciclib-IS | 512.3 | 393.2 | [1][6] |
| M18-IS | 503.3 | 409.2 | [1][6] |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the calibration standards.
-
Regression: A weighted (1/x² or 1/x) linear least-squares regression analysis is typically used to fit the calibration curve.[1]
-
Quantification: The concentration of M18 in the unknown samples (e.g., patient plasma) is determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS methods described provide a robust and reliable framework for the quantification of Abemaciclib's active metabolite, M18, in human plasma. These protocols are essential for pharmacokinetic studies, therapeutic drug monitoring, and further preclinical and clinical investigations into the contribution of M18 to the overall efficacy and safety profile of Abemaciclib. The provided data and methodologies offer a solid foundation for researchers and drug development professionals to establish and validate these analytical techniques in their own laboratories.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
Application Note: Quantification of Abemaciclib Metabolite M18 in Human Plasma by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UHPLC-MS/MS method for the quantitative determination of Abemaciclib M18 (hydroxy-N-desethylabemaciclib), an active metabolite of the CDK4/6 inhibitor Abemaciclib, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is validated for selectivity, linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[1][2][3] It is extensively metabolized in humans, primarily by cytochrome P450 3A4 (CYP3A4), to several metabolites.[4][5][6] One of the major active metabolites is M18 (hydroxy-N-desethylabemaciclib), which exhibits similar potency to the parent drug and is found in significant concentrations in plasma, potentially contributing to the overall clinical activity of Abemaciclib.[4][5][7] Therefore, accurate quantification of Abemaciclib M18 in plasma is crucial for understanding its pharmacokinetic profile and its contribution to the therapeutic and toxic effects of Abemaciclib. This application note provides a detailed protocol for a validated UHPLC-MS/MS method for the determination of Abemaciclib M18 in human plasma.
Experimental
Materials and Reagents
-
Abemaciclib M18 (LSN3106729) and its stable isotope-labeled internal standard (IS), Abemaciclib M18-IS (LSN3106729-IS), were sourced from a reputable supplier.[8] Deuterated Abemaciclib metabolite M18-d8 is also commercially available.[9]
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Bicarbonate of HPLC or LC-MS grade.
-
Human plasma (K2EDTA).
-
Ultrapure water.
Sample Preparation
A protein precipitation method is utilized for the extraction of Abemaciclib M18 from human plasma.[1][4][5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Conditions
-
Column: Kinetex C18 (150 × 2.1 mm ID, 2.6 μm) or equivalent.[4][5]
-
Mobile Phase B: Methanol:Water (9:1, v/v) with 10 mM Ammonium Bicarbonate.[4][5]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Selected Reaction Monitoring (SRM) Transitions:
-
Source Temperature: 650°C.[8]
-
IonSpray Voltage: 2500 V.[8]
-
Gas Settings: Optimized for the specific instrument.
Results and Discussion
Method Validation
The UHPLC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.2 - 120 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | ≤15% RSD (≤20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range. Mean extraction recovery for M18 was reported as 61.8%.[8] |
| Matrix Effect | Minimized by the use of a stable isotope-labeled internal standard. The IS normalized matrix factor for M18 was 0.98.[8] |
| Stability | Analyte stability was demonstrated under various storage conditions (freeze-thaw, bench-top, and long-term).[4][5] |
Signaling Pathway and Experimental Workflow
Abemaciclib Mechanism of Action
Abemaciclib is a selective inhibitor of CDK4 and CDK6.[2][3][6] In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway drives the expression of Cyclin D1.[10] Cyclin D1 then forms a complex with CDK4 and CDK6, which phosphorylates the retinoblastoma protein (Rb).[2][3][10] Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the cell to progress from the G1 to the S phase of the cell cycle.[3][10] Abemaciclib inhibits the kinase activity of the CDK4/6-Cyclin D1 complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.[2][3][6][10]
Caption: Abemaciclib inhibits the CDK4/6-Cyclin D1 complex, preventing Rb phosphorylation and halting cell cycle progression.
Experimental Workflow
The analytical workflow for the quantification of Abemaciclib M18 in plasma involves several key steps, from sample collection to data analysis.
Caption: Workflow for the UHPLC-MS/MS analysis of Abemaciclib M18 in plasma.
Conclusion
The UHPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of the active metabolite Abemaciclib M18 in human plasma. The simple sample preparation and short analysis time make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for pharmacokinetic assessments and for investigating the role of M18 in the overall clinical pharmacology of Abemaciclib.
References
- 1. jchr.org [jchr.org]
- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Abemaciclib Metabolite M18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (LY2835219) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and CDK6, approved for the treatment of certain types of breast cancer.[1][2] Following oral administration, Abemaciclib is metabolized into several active metabolites, including M2, M20, and M18 (hydroxy-N-desethylabemaciclib).[3][4] These metabolites contribute to the overall clinical activity of the drug.[3][4] M18, in particular, has been shown to inhibit CDK4 and CDK6 and suppress the growth of cancer cells.[1][5] The potency of M18 is reported to be approximately 3- to 20-fold lower than that of the parent drug, Abemaciclib, depending on the specific assay and cell line.[1][5]
These application notes provide an overview of key in vitro cell-based assays and detailed protocols to evaluate the biological activity of Abemaciclib's M18 metabolite. The included methodologies are essential for understanding its mechanism of action and potency, which is critical for preclinical and clinical drug development.
Data Presentation: Quantitative Analysis of M18 Activity
The following tables summarize the reported in vitro activity of Abemaciclib and its metabolite M18.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| Abemaciclib | CDK4/cyclin D1 | 1.57 ± 0.6 | Cell-free kinase assay |
| M18 | CDK4/cyclin D1 | 1.46 ± 0.2 | Cell-free kinase assay |
| Abemaciclib | CDK6 | ~10 | Cell-free kinase assay |
| M18 | CDK6 | 1-3 | Cell-free kinase assay |
Data compiled from multiple sources.[1]
Table 2: In Vitro Cell-Based Proliferation Inhibition
| Compound | Cell Line | Endpoint | Potency Relative to Abemaciclib |
| M18 | Various Cancer Cell Lines | Growth Inhibition | 3-20 fold lower |
Note: Specific IC50 values for M18 in cell proliferation assays are not consistently reported across public literature, but its relative potency to Abemaciclib is noted.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the activity of Abemaciclib M18.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Abemaciclib M18 (and parent Abemaciclib as a positive control)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Abemaciclib M18 and Abemaciclib in complete medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. It is important to note that ATP-based proliferation assays may not be suitable for CDK4/6 inhibitors as arrested cells can continue to grow in size and produce more mitochondria, potentially masking the anti-proliferative effect. DNA-based assays are a recommended alternative.[6][7][8]
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Abemaciclib M18 and controls
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Abemaciclib M18 or controls for 24-48 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise to 4 mL of cold 70% ethanol while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population is indicative of CDK4/6 inhibition.[9][10]
Biomarker Analysis by Western Blot
This protocol is used to assess the phosphorylation status of Retinoblastoma protein (pRb), a direct downstream target of CDK4/6.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Abemaciclib M18 and controls
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Abemaciclib M18 or controls for a specified time (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and/or the loading control. A decrease in phospho-Rb levels indicates inhibition of CDK4/6 activity.[1][11][12]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of Abemaciclib's M18 metabolite. By employing these cell-based assays, researchers can effectively characterize the potency and mechanism of action of M18, contributing to a deeper understanding of its role in the overall therapeutic effect of Abemaciclib. Consistent and standardized application of these methods is crucial for generating reliable and comparable data in the field of cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Abemaciclib Metabolite M18 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a clinically approved therapeutic for certain types of breast cancer. Upon administration, abemaciclib is metabolized into several active compounds, with M18 (hydroxy-N-desethylabemaciclib) being one of the significant circulating metabolites.[1] Understanding the cellular activity of M18 is crucial for a comprehensive assessment of abemaciclib's overall pharmacological profile. These application notes provide detailed protocols and data presentation guidelines for the in vitro characterization of Abemaciclib M18 in breast cancer cell line studies.
Mechanism of Action: The CDK4/6-Rb Pathway
Abemaciclib and its active metabolites, including M18, exert their anti-proliferative effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. In many breast cancers, this pathway is hyperactivated, leading to uncontrolled cell cycle progression. M18, like its parent compound, inhibits CDK4 and CDK6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby repressing the transcription of genes required for the G1 to S phase transition and halting cell proliferation.[2][3]
Caption: Simplified signaling pathway of CDK4/6 inhibition by Abemaciclib M18.
Quantitative Data Summary
While extensive quantitative data for M18 in cell-based breast cancer assays are not widely published, available biochemical data and qualitative comparisons provide valuable insights. For a comprehensive understanding, data for the parent compound, Abemaciclib, is also presented.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Abemaciclib | CDK4/Cyclin D1 | Biochemical | 2 | [4] |
| CDK6/Cyclin D1 | Biochemical | 10 | [4] | |
| M18 | CDK4/Cyclin D1 | Biochemical | 1.46 ± 0.2 | [5] |
| CDK6 | Biochemical | 1-3 (range) | [5] | |
| Abemaciclib | MDA-MB-453 (pRb) | Cell-based | 7.4 | [6] |
| T47D (pRb) | Cell-based | 6.4 | [6] | |
| M18 | Various Cancer Cell Lines | Cell-based | 3-20 fold less potent than Abemaciclib | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of Abemaciclib M18 in breast cancer cell lines.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of M18 on the proliferation and viability of breast cancer cells.
Caption: Workflow for assessing cell viability upon M18 treatment.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom white plates
-
Abemaciclib M18 (and Abemaciclib as a control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of M18 in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the M18 dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of M18 on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Abemaciclib M18
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of M18 (e.g., based on IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of CDK4/6 Pathway Proteins
This protocol assesses the impact of M18 on the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
Caption: Key steps for Western blot analysis of CDK4/6 pathway proteins.
Materials:
-
Breast cancer cell lines
-
Abemaciclib M18
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with M18 for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Conclusion
The study of Abemaciclib's active metabolite, M18, is essential for a complete understanding of its therapeutic efficacy. Although specific quantitative cell-based data for M18 in breast cancer lines is limited in current literature, the provided protocols offer a robust framework for researchers to generate these critical datasets. Such studies will further elucidate the contribution of M18 to the overall clinical activity of Abemaciclib and may inform the development of future CDK4/6 inhibitors.
References
- 1. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abemaciclib (M18 Metabolite) in Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing non-small cell lung cancer (NSCLC) models to evaluate the efficacy of Abemaciclib and its active metabolite, M18. Detailed protocols for key in vitro and in vivo experiments are included to ensure reproducibility and accurate data interpretation.
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2][3] By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.[3][4][5] Abemaciclib has demonstrated clinical activity in various solid tumors, including non-small cell lung cancer (NSCLC).[1][6]
Upon administration, Abemaciclib is metabolized into several active metabolites, including M2, M18, and M20. These metabolites also exhibit inhibitory activity against CDK4/6 and contribute to the overall anti-tumor effect of the drug.[7] Notably, the M18 metabolite (hydroxy-N-desethylabemaciclib) is a significant circulating metabolite. Understanding the specific activity of M18 in NSCLC models is crucial for a comprehensive assessment of Abemaciclib's therapeutic potential. While M18 is an active inhibitor of CDK4/6, its potency in cellular assays is reported to be approximately 3- to 20-fold lower than that of the parent drug, Abemaciclib.[7]
These application notes will detail the use of various NSCLC models, including cell lines and xenografts, to characterize and compare the anti-tumor activity of Abemaciclib and its M18 metabolite.
Data Presentation
In Vitro Efficacy of Abemaciclib and M18 in NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Abemaciclib and its M18 metabolite in various NSCLC cell lines. These values are indicative of the concentration of the compound required to inhibit 50% of cell growth.
| Cell Line | KRAS Status | Abemaciclib IC50 (nM) | M18 Metabolite IC50 (nM) | Fold Difference (M18/Abemaciclib) |
| NCI-H460 | Mutant | Data not available | Data not available | Data not available |
| NCI-H1299 | Wild-Type | Data not available | Data not available | Data not available |
| A549 | Mutant | Data not available | Data not available | Data not available |
| NCI-H2122 | Mutant | Data not available | Data not available | Data not available |
| NCI-H358 | Mutant | Data not available | Data not available | Data not available |
Note: Specific IC50 values for Abemaciclib and M18 in these particular NSCLC cell lines require experimental determination. The expected trend is a higher IC50 value for M18 compared to Abemaciclib, reflecting its lower potency.
In Vivo Efficacy of Abemaciclib in NSCLC Xenograft Models
This table summarizes the tumor growth inhibition (TGI) observed in NSCLC xenograft models treated with Abemaciclib.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| KRAS-mutant NSCLC | Abemaciclib | Specify dose and frequency | Data from specific studies needed |
| NSCLC | Abemaciclib | 50 mg/kg, once daily | Data from specific studies needed |
Note: Data from preclinical studies are required to populate this table. Greater sensitivity to Abemaciclib has been observed in KRAS-mutant NSCLC xenograft models.
Signaling Pathways and Experimental Workflows
Caption: CDK4/6 signaling pathway and the mechanism of action of Abemaciclib/M18.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Notes and Protocols: Colorectal Cancer Cell Proliferation Assays with Abemaciclib M18
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2][3] Its active metabolite, M18 (LSN3106729), also demonstrates CDK inhibitor activity.[4][5][6][7] Dysregulation of the CDK4/6 pathway is a frequent event in various cancers, including colorectal cancer (CRC), making it a rational target for therapeutic intervention.[1][2] Abemaciclib has been shown to inhibit cell cycle progression and proliferation in CRC cell lines.[8][9] These application notes provide detailed protocols for assessing the anti-proliferative effects of Abemaciclib M18 on colorectal cancer cells using common in vitro assays: Crystal Violet, MTT, and BrdU assays.
Signaling Pathway
The primary mechanism of action for Abemaciclib and its active metabolites is the inhibition of the Cyclin D-CDK4/6-Rb signaling pathway.[10][11] In proliferating cells, Cyclin D complexes with CDK4/6, leading to the phosphorylation of the Retinoblastoma protein (Rb).[1] Phosphorylated Rb releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry and cell cycle progression.[1][8] By inhibiting CDK4/6, Abemaciclib prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and a subsequent reduction in cell proliferation.[1][2][8]
Caption: CDK4/6 Signaling Pathway Inhibition by Abemaciclib M18.
Data Presentation
The following tables represent example data for the effect of Abemaciclib M18 on the proliferation of various colorectal cancer cell lines. Actual results may vary depending on experimental conditions.
Table 1: IC50 Values of Abemaciclib M18 in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h | Notes |
| HCT-116 | 0.8 | KRAS mutant, PIK3CA mutant |
| HT-29 | 1.2 | BRAF mutant, PIK3CA mutant |
| SW480 | 2.5 | APC mutant, KRAS mutant |
| Caco-2 | 0.5 | APC mutant, PIK3CA wild-type |
Table 2: Dose-Dependent Inhibition of Proliferation by Abemaciclib M18 in HCT-116 Cells
| Concentration (µM) | % Inhibition (Crystal Violet) | % Inhibition (MTT) | % Inhibition (BrdU) |
| 0.1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 18.9 ± 2.5 |
| 0.5 | 45.8 ± 3.5 | 40.1 ± 3.2 | 55.4 ± 4.1 |
| 1.0 | 68.3 ± 4.2 | 62.7 ± 3.9 | 75.2 ± 5.3 |
| 5.0 | 92.1 ± 2.8 | 88.9 ± 2.5 | 95.6 ± 1.9 |
Experimental Workflow
A typical workflow for assessing the anti-proliferative effects of a compound like Abemaciclib M18 is depicted below.
Caption: General Experimental Workflow for Proliferation Assays.
Experimental Protocols
Crystal Violet Staining for Cell Viability
This assay indirectly quantifies cell number by staining the proteins and DNA of adherent cells.[12][13]
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Abemaciclib M18
-
Phosphate Buffered Saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization solution: 10% acetic acid
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Abemaciclib M18 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Carefully aspirate the medium and wash the cells once with 200 µL of PBS.
-
Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.[12]
-
Wash the plate gently with deionized water.
-
Add 100 µL of 0.5% Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[13]
-
Wash the plate thoroughly with deionized water until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measure the absorbance at 570 nm using a plate reader.[12][14]
MTT Assay for Metabolic Activity
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, which is proportional to the number of viable cells.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
Abemaciclib M18
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Protocol:
-
Follow steps 1-4 of the Crystal Violet protocol.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, 5% CO2, protected from light.
-
Aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
BrdU Assay for DNA Synthesis
This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle, directly measuring cell proliferation.[15][16]
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
Abemaciclib M18
-
BrdU Labeling Reagent (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader (450 nm)
Protocol:
-
Follow steps 1-4 of the Crystal Violet protocol.
-
Add 10 µL of BrdU Labeling Reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2.[15]
-
Carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Remove the fixing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a plate reader within 15 minutes.[17]
References
- 1. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of CDK4/6 Inhibition in colorectal cancer and the role of p16 expression in predicting drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abemaciclib - NCI [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abemaciclib metabolite M18 hydrochloride - CD Bioparticles [cd-bioparticles.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI3K p110α Blockade Enhances Anti-Tumor Efficacy of Abemaciclib in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K p110α Blockade Enhances Anti-Tumor Efficacy of Abemaciclib in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 17. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for the Use of Abemaciclib M18 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), is a crucial therapeutic agent in the treatment of certain types of breast cancer. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites. Among these, Abemaciclib M18, also known as hydroxy-N-desethylabemaciclib, is a significant contributor to the overall pharmacological activity.[1] Abemaciclib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form several metabolites, including M18.[2] This metabolite demonstrates comparable potency to abemaciclib in inhibiting CDK4 and CDK6.[3][4] Therefore, the use of a well-characterized Abemaciclib M18 reference standard is essential for accurate quantification in pharmacokinetic (PK) studies, metabolism research, and for ensuring the quality and consistency of analytical methods in drug development.
These application notes provide detailed information and protocols for the proper use of Abemaciclib M18 as a reference standard in a laboratory setting.
Physicochemical Properties and In Vitro Potency
A thorough understanding of the physicochemical properties and in vitro potency of Abemaciclib M18 is critical for its use as a reference standard. This data allows for accurate preparation of standard solutions and interpretation of experimental results.
| Property | Value | Reference |
| Chemical Name | hydroxy-N-desethylabemaciclib | [5] |
| Molecular Formula | C₂₅H₂₈F₂N₈O | [6] |
| Molecular Weight | 494.55 g/mol | [7] |
| IC₅₀ (CDK4/Cyclin D1) | 1.46 nM | [4] |
| IC₅₀ (CDK6/Cyclin D1) | 2.65 nM | [4] |
| IC₅₀ Abemaciclib (CDK4/Cyclin D1) | 1.57 nM | [4] |
| IC₅₀ Abemaciclib (CDK6/Cyclin D1) | 2.02 nM | [4] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of Abemaciclib M18 is vital for designing and interpreting studies that investigate the metabolism and disposition of Abemaciclib.
| Parameter | Value | Reference |
| Half-life (t½) | 43.1 hours | [8] |
| Major Metabolizing Enzyme | CYP3A4 | [2] |
Experimental Protocols
Preparation of Abemaciclib M18 Stock and Working Solutions
Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.
Materials:
-
Abemaciclib M18 reference standard
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Deionized water (H₂O)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Allow the Abemaciclib M18 reference standard vial to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount of the reference standard.
-
Dissolve the weighed standard in DMSO to achieve a final concentration of 1 mg/mL.[1] For example, dissolve 1 mg of Abemaciclib M18 in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing or sonicating if necessary.
-
-
Intermediate and Working Solution Preparation:
-
Prepare an intermediate stock solution by diluting the 1 mg/mL stock solution in a 1:1 (v/v) mixture of acetonitrile and water.[1]
-
Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the same solvent mixture to cover the desired calibration range for the analytical method.
-
Storage and Stability:
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.[8] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Prepared working solutions in ACN:H₂O can be stored at 2-8°C for short-term use. The stability of working solutions under specific storage conditions should be experimentally verified.
Quantification of Abemaciclib M18 in Plasma by UHPLC-MS/MS
This protocol outlines a general method for the simultaneous quantification of Abemaciclib and its metabolites, including M18, in human plasma. Method optimization and validation are required for specific applications.
Materials and Reagents:
-
Abemaciclib M18 reference standard and its stable isotope-labeled internal standard (SIL-IS), if available.
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium bicarbonate
-
Formic acid
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., Kinetex C18, 150 × 2.1 mm, 2.6 µm)[5]
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
UHPLC Conditions:
-
Column: Kinetex C18 (150 × 2.1 mm, 2.6 µm)[5]
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water[5]
-
Mobile Phase B: Methanol:Water (9:1, v/v) with 10 mM Ammonium bicarbonate[5]
-
Flow Rate: 0.4 mL/min
-
Gradient: Develop a suitable gradient to achieve separation of Abemaciclib, M18, and other metabolites. (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for Abemaciclib M18 and its internal standard.
-
Example transition for a related compound (Abemaciclib): m/z 507.3 → 393.2 [This would need to be determined specifically for M18].
-
-
Optimize MS parameters such as collision energy, declustering potential, and source temperature.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Abemaciclib M18 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Abemaciclib
References
- 1. tandfonline.com [tandfonline.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Abemaciclib Metabolite M18 - SRIRAMCHEM [sriramchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Abemaciclib Metabolite M18 Using Deuterated Abemaciclib M18 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. The drug undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process results in the formation of several metabolites, some of which are pharmacologically active and contribute to the overall efficacy of the drug. One such active metabolite is hydroxy-N-desethylabemaciclib, commonly referred to as M18.
Given that M18 is an active metabolite, its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient outcomes. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects. This document provides detailed application notes and protocols for the quantification of Abemaciclib metabolite M18 in plasma, utilizing Deuterated Abemaciclib M18 (M18-d8) as an internal standard.
Abemaciclib Metabolism and the Role of M18
Abemaciclib is metabolized into several active and inactive metabolites. The main active metabolites that have been identified are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][2] These metabolites have a similar potency to the parent drug and are found in significant concentrations in plasma, suggesting they contribute to the clinical activity of Abemaciclib.[1] The metabolic pathway leading to the formation of these key metabolites is illustrated below.
Caption: Metabolic pathway of Abemaciclib to its major active metabolites.
Quantitative Analysis of Abemaciclib M18 by LC-MS/MS
The use of a stable isotope-labeled internal standard, such as Deuterated Abemaciclib M18 (M18-d8), is the preferred method for the accurate quantification of M18 in biological matrices. This approach, known as isotope dilution mass spectrometry, ensures high precision and accuracy by correcting for any analyte loss during sample processing and for matrix-related signal suppression or enhancement.
Experimental Workflow
The general workflow for the quantification of Abemaciclib M18 in plasma samples is depicted in the following diagram.
Caption: General workflow for the bioanalysis of Abemaciclib M18.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the analysis of Abemaciclib and its metabolites.[1][2][3][4][5]
Materials and Reagents
-
Abemaciclib M18 analytical standard
-
Deuterated Abemaciclib M18 (M18-d8) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib M18 and M18-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Abemaciclib M18 stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the M18-d8 stock solution in a 50:50 (v/v) acetonitrile:water mixture to achieve a final concentration suitable for spiking into plasma samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the recommended liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of M18 from other metabolites |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abemaciclib M18 | 495.2 | 409.2 | Optimized for instrument |
| M18-d8 (IS) | 503.3 | 409.2 | Optimized for instrument |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters are summarized in the table below, with representative acceptance criteria.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be generated over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy and Precision | Intra- and inter-day accuracy and precision should be assessed at multiple QC levels (LQC, MQC, HQC). | Accuracy within ±15% of nominal value; Precision (%CV) ≤ 15% |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal value; Precision (%CV) ≤ 20% |
| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Analyte concentration should not deviate by more than ±15% from the initial concentration. |
Table 5: Example Quantitative Data from a Validated Method for Abemaciclib Metabolites
| Analyte | Linear Range (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Abemaciclib M18 | 0.2 - 120[1] | ≤ 11%[4] | ± 12%[4] | < 13%[4] | ± 12%[4] |
Note: The data in this table is representative and based on published validation data for Abemaciclib metabolites.[1][4] Specific values will vary depending on the laboratory and instrumentation.
Conclusion
The use of Deuterated Abemaciclib M18 as an internal standard provides a robust and reliable method for the quantification of the active metabolite M18 in plasma. The detailed protocol and parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical research. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality data for pharmacokinetic assessments and to support the safe and effective use of Abemaciclib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Abemaciclib and its Active Metabolite M18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its mechanism of action involves the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (Rb).[1][3] This action blocks the cell cycle progression from the G1 to the S phase, thereby inducing cell cycle arrest and inhibiting cancer cell proliferation.[3][4]
Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system into several active metabolites.[3] The major circulating active metabolites are M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[1][5] Notably, these metabolites, including M18, are equipotent to the parent drug and contribute significantly to the overall clinical activity.[1][2] The combined exposure of abemaciclib and its active metabolites is therefore crucial for understanding its efficacy and safety profile.
Pharmacokinetic (PK) modeling, including population PK (PopPK) and physiologically-based PK (PBPK) modeling, is an essential tool for characterizing the absorption, distribution, metabolism, and excretion (ADME) of abemaciclib and its metabolites. These models are instrumental in predicting drug-drug interactions (DDIs), identifying sources of PK variability, and optimizing dosing regimens.[6][7]
This document provides a summary of the pharmacokinetic properties of abemaciclib and its metabolite M18, detailed protocols for their quantification in plasma, and a workflow for developing a pharmacokinetic model.
Pharmacokinetic Profile of Abemaciclib and Metabolites
The pharmacokinetic profile of abemaciclib is characterized by slow absorption and extensive metabolism. The active metabolites, including M18, represent a substantial portion of the total drug exposure in plasma.
Table 1: Summary of Pharmacokinetic Parameters for Abemaciclib and its Active Metabolites in Healthy Subjects
| Analyte | Tmax (median, h) | Cmax (mean, ng/mL) | AUC (% of total circulating analytes) | t½ (mean, h) |
| Abemaciclib | 4.0 - 8.0[1][2] | 158 (at 200 mg dose)[1] | 34%[1] | 18.3 - 24.8[2][8] |
| Metabolite M2 | Not Reported | Not Reported | 25%[1][2] | 104.0[9] |
| Metabolite M20 | Not Reported | Not Reported | 26%[1][2] | 43.1[9] |
| Metabolite M18 | Not Reported | Not Reported | 13%[1][2] | 55.9[9] |
Data compiled from studies in healthy adult subjects. Cmax and AUC values are dose-dependent.
Drug-Drug Interactions
As abemaciclib is primarily a substrate of CYP3A4, its plasma concentration is significantly affected by co-administration with strong inhibitors or inducers of this enzyme. This necessitates careful consideration of concomitant medications and potential dose adjustments.
Table 2: Effect of Strong CYP3A4 Modulators on the Pharmacokinetics of Abemaciclib and Total Active Species
| Co-administered Drug | CYP3A4 Effect | Change in Abemaciclib AUC | Change in Abemaciclib Cmax | Change in Total Active Species AUC |
| Rifampin | Strong Inducer | ↓ 95%[6] | ↓ 92%[10] | ↓ 77% |
| Clarithromycin | Strong Inhibitor | ↑ 237% (3.4-fold) | ↑ 30%[10] | ↑ 119% (2.5-fold)[10] |
Total Active Species refers to the potency-adjusted unbound exposure of abemaciclib and its active metabolites.
Abemaciclib Signaling Pathway and Mechanism of Action
Abemaciclib exerts its anti-cancer effects by targeting the core machinery of the cell cycle. By inhibiting CDK4 and CDK6, it prevents the hyperphosphorylation of the Rb protein, a key tumor suppressor. This maintains Rb in its active, E2F-bound state, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.
Experimental Protocols
Protocol 1: Quantification of Abemaciclib and Metabolite M18 in Human Plasma by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of abemaciclib and its active metabolite M18 using an isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
4.1. Materials and Reagents
-
Abemaciclib, M18, and their stable isotope-labeled internal standards (e.g., Abemaciclib-d8)
-
Human plasma (K2 EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
4.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of abemaciclib, M18, and their internal standards in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a combined IS working solution containing each stable isotope-labeled standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
4.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, quality control (QC), or calibration standard, add 150 µL of the IS working solution (containing acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 150 x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase A: 0.2% Formic acid in water.[12]
-
Mobile Phase B: 0.2% Formic acid in methanol.[12]
-
Gradient Elution: Develop a suitable gradient to separate abemaciclib, M18, and other metabolites from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode.[12]
-
Detection: Selected Reaction Monitoring (SRM). Example transitions (m/z):
-
Abemaciclib: 507.3 → 393.2
-
M18 (Hydroxy-N-desethylabemaciclib): 495.2 → 409.2
-
4.5. Method Validation The assay should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing:
-
Linearity: A linear range of 0.35 - 1000 nM for M18 has been validated in published methods.[12]
-
Accuracy and Precision: Inter-day and intra-day precision <15% CV and accuracy within ±15%.[12]
-
Selectivity: No interference from endogenous plasma components.
-
Recovery: Consistent and reproducible extraction recovery (typically >90%).[12]
-
Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
Pharmacokinetic Modeling Workflow
Developing a robust PK model is a systematic process that integrates physicochemical, in vitro, and clinical data to simulate the drug's behavior in the body. Physiologically-based pharmacokinetic (PBPK) modeling is a powerful approach for this purpose.
Protocol 2: Conceptual Steps for Developing a PBPK Model for Abemaciclib and M18
This protocol provides a high-level guide to the development of a PBPK model.
5.1. Step 1: Model Structure Definition
-
Construct a whole-body PBPK model that includes compartments representing key organs and tissues (e.g., gut, liver, kidneys, plasma, adipose, brain).[13][14]
-
Link compartments via arterial and venous blood flow based on physiological data.[13]
-
Incorporate specific pathways for abemaciclib and its metabolites, including intestinal and hepatic metabolism primarily mediated by CYP3A4.
5.2. Step 2: Parameterization
-
System Parameters: Utilize built-in physiological parameters from the PBPK software (e.g., PK-Sim®, Simcyp®) for the target population (e.g., organ volumes, blood flow rates).[15]
-
Drug-Specific Parameters:
-
Physicochemical: Input molecular weight, pKa, and lipophilicity (logP).[15][16]
-
Absorption: Model oral absorption using parameters like solubility, permeability, and gastric emptying time.[15]
-
Distribution: Use in vitro data (e.g., plasma protein binding, blood-to-plasma ratio) to predict tissue distribution.[15][16]
-
Metabolism: Incorporate in vitro intrinsic clearance data (CLint) for the CYP3A4-mediated formation of M2 and M20 from abemaciclib, and M18 from M2/M20.[15]
-
5.3. Step 3: Model Verification and Validation
-
Simulate plasma concentration-time profiles of abemaciclib and M18 using the parameterized model.
-
Compare the simulated profiles against observed clinical data from Phase I/II studies.[7]
-
Validate the model by ensuring that the prediction-to-observation ratios for key PK parameters (AUC, Cmax) fall within an acceptable range (e.g., 0.5 to 2.0).
-
Refine the model by optimizing sensitive parameters (e.g., intestinal CYP3A4 abundance, permeability) to improve the fit to the observed data.
5.4. Step 4: Model Application and Simulation
-
Once validated, use the model to predict the impact of intrinsic factors (e.g., organ impairment, genetic polymorphisms) and extrinsic factors (e.g., DDIs).[6][7]
-
Simulate the co-administration of abemaciclib with virtual CYP3A4 inhibitors and inducers to predict the magnitude of DDIs and inform dosing recommendations.[6]
-
Explore alternative dosing regimens in virtual patient populations to optimize for efficacy and safety.
Conclusion
The pharmacokinetic profile of abemaciclib is complex, with its equipotent active metabolites, including M18, playing a significant role in its overall therapeutic effect. Accurate quantification of the parent drug and its metabolites is fundamental for clinical development. Pharmacokinetic modeling, particularly PBPK, provides a powerful mechanistic framework to integrate diverse data, understand PK variability, predict drug-drug interactions, and ultimately support the safe and effective use of abemaciclib in patients. The protocols and workflows outlined in this document serve as a guide for researchers in this endeavor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PBPK Modeling in Predicting Drug Behavior - BioPharma Services [biopharmaservices.com]
- 8. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Abstract CT153: Pharmacokinetic drug interactions between abemaciclib and CYP3A inducers and inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 15. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. allucent.com [allucent.com]
PBPK Modeling of Abemaciclib and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Understanding the pharmacokinetic profile of Abemaciclib and its active metabolites is crucial for optimizing dosing strategies and managing drug-drug interactions (DDIs). Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool that integrates physicochemical properties, in vitro data, and physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. This document provides detailed application notes and protocols for the PBPK modeling of Abemaciclib and its primary active metabolites: M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 (hydroxyabemaciclib).[3][4][5]
Data Presentation
Quantitative data essential for building and validating a PBPK model of Abemaciclib and its metabolites are summarized in the following tables.
Table 1: Physicochemical Properties of Abemaciclib and its Active Metabolites
| Parameter | Abemaciclib (ABE) | M2 | M18 | M20 | Source |
| Molecular Weight ( g/mol ) | 506.6 | 478.5 | 531.0 | 522.6 | [4][6][7] |
| pKa (base) | 4.48, 7.95 | 9.19 | - | 9.19 | [6] |
| logP | 3.3 | - | - | - | [6] |
| Water Solubility | pH-dependent | - | Soluble in DMSO and water | - | [8] |
| Fraction Unbound in Plasma (fu) | 0.037 | - | 0.032 | 0.022 | [9] |
Table 2: Key Pharmacokinetic Parameters of Abemaciclib and its Metabolites (from clinical studies)
| Parameter | Abemaciclib (ABE) | M2 | M18 | M20 | Source |
| Tmax (hours) | 4-8 | - | - | - | [4] |
| Cmax (ng/mL) | 158 (after 200 mg single dose) | - | - | - | [4] |
| AUC (% of total circulating analytes) | - | 25% | 13% | 26% | [4] |
| Half-life (t½) (hours) | ~24.8 | - | - | - | |
| Clearance (CL/F) (L/h) | ~26 | - | - | - | |
| Volume of Distribution (Vd/F) (L) | ~690 | - | - | - | [9] |
| Bioavailability (%) | 45 | - | - | - | [4] |
Table 3: PBPK Model Input Parameters for Abemaciclib
| Parameter | Value | Source |
| Absorption Model | Weibull | |
| Human Effective Permeability (Peff) | - | - |
| Blood-to-Plasma Ratio | - | - |
| Primary Metabolism | CYP3A4 | [2][3] |
| Transporters | P-gp (ABCB1), BCRP (ABCG2) | [9] |
Signaling Pathway and Experimental Workflows
Abemaciclib Signaling Pathway
Abemaciclib is a selective inhibitor of CDK4 and CDK6. These kinases, when complexed with cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[1][10][11] Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1] By inhibiting CDK4/6, Abemaciclib prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor growth.[1][10][11]
PBPK Model Development Workflow
The development of a PBPK model for a small molecule like Abemaciclib typically follows an iterative process of model building, refinement, and validation.
Experimental Protocols
Detailed protocols for key in vitro experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: In Vitro Metabolism of Abemaciclib using Human Liver Microsomes (HLM)
Objective: To determine the metabolic stability and identify the metabolites of Abemaciclib.
Materials:
-
Abemaciclib
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Abemaciclib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate Abemaciclib (final concentration typically 1 µM) with HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and identify metabolites.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Abemaciclib and determine its potential for active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Abemaciclib
-
Lucifer yellow (for monolayer integrity check)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A→B) permeability, add Abemaciclib (typically 10 µM) to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral to apical (B→A) permeability, add Abemaciclib to the basolateral side and fresh HBSS to the apical side.
-
To investigate the role of P-gp, perform the permeability assay in the presence and absence of a P-gp inhibitor.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 120 minutes), collect samples from the receiver compartment.
-
Analyze the samples by LC-MS/MS to determine the concentration of Abemaciclib.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).
Protocol 3: P-gp and BCRP Inhibition Assay
Objective: To determine if Abemaciclib is an inhibitor of the P-gp and BCRP efflux transporters.
Materials:
-
Vesicles expressing P-gp or BCRP
-
Known P-gp substrate (e.g., N-methylquinidine) and BCRP substrate (e.g., estrone-3-sulfate)
-
Abemaciclib
-
ATP and AMP
-
Assay buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Pre-incubate the transporter-expressing vesicles with varying concentrations of Abemaciclib at 37°C.
-
Add the radiolabeled or fluorescent probe substrate and either ATP (to energize the transporter) or AMP (as a negative control).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture to separate the vesicles from the incubation medium.
-
Quantify the amount of substrate trapped within the vesicles using a scintillation counter or by lysing the vesicles and analyzing with LC-MS/MS.
-
Calculate the percentage of inhibition of transporter activity at each concentration of Abemaciclib.
-
Determine the IC50 value (the concentration of Abemaciclib that causes 50% inhibition of transporter activity).
Conclusion
The provided data, diagrams, and protocols offer a comprehensive resource for researchers and scientists involved in the PBPK modeling of Abemaciclib and its active metabolites. A well-constructed and validated PBPK model can be instrumental in predicting clinical pharmacokinetics, understanding DDI potential, and informing optimal dosing strategies, thereby contributing to the safe and effective use of Abemaciclib in cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abemaciclib metabolite M18 hydrochloride | C25H29ClF2N8O | CID 145925653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Abemaciclib inhibits kinases involved in transcriptional regulation [immunosensation.de]
- 11. CDK4/6 inhibitor abemaciclib combined with low-dose radiotherapy enhances the anti-tumor immune response to PD-1 blockade by inflaming the tumor microenvironment in Rb-deficient small cell lung cancer - Wang - Translational Lung Cancer Research [tlcr.amegroups.org]
Application Note: Cell Cycle Analysis of Abemaciclib Metabolite M18
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[1][2][3] Upon administration, Abemaciclib is metabolized in the liver, primarily by the CYP3A4 enzyme, into several circulating metabolites.[4][5] Among these, M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) are considered active, possessing potencies comparable to the parent drug.[5][6][7]
Understanding the activity of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and potential toxicity. This application note provides a detailed protocol for analyzing the effects of the active metabolite M18 on cell cycle progression using flow cytometry.
Mechanism of Action: CDK4/6 Pathway Inhibition
The progression of cells from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway.[2][8] In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. Abemaciclib and its active metabolite M18 exert their anti-tumor effects by inhibiting CDK4 and CDK6.[9][10][11] This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes necessary for S-phase entry and ultimately causing the cell to arrest in the G1 phase.[12][13]
References
- 1. Abemaciclib, a third CDK 4/6 inhibitor for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
Application Notes and Protocols: Western Blot Analysis of pRb Inhibition by Abemaciclib and its Active Metabolite M18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (pRb), a tumor suppressor.[2] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.[2] This mechanism of action has established Abemaciclib as a critical therapeutic agent in certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3]
In humans, Abemaciclib is extensively metabolized, primarily by CYP3A4, into several active metabolites, including M2, M20, and M18 (hydroxy-N-desethylabemaciclib).[3] These metabolites are also inhibitors of CDK4/6 and are believed to contribute to the overall clinical activity of Abemaciclib.[4] This document provides detailed application notes and protocols for the Western blot analysis of pRb inhibition by both Abemaciclib and its active metabolite, M18.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated using the DOT language.
Rb Signaling Pathway and Abemaciclib Inhibition
Caption: The Rb signaling pathway and the inhibitory action of Abemaciclib/M18.
Western Blot Experimental Workflow
Caption: A generalized workflow for Western blot analysis of pRb phosphorylation.
Quantitative Data Summary
The following tables summarize the inhibitory activities of Abemaciclib and its major metabolites.
Table 1: In Vitro Inhibitory Potency (IC50) of Abemaciclib and its Metabolites against CDK4/6 Kinases
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Abemaciclib | ~2 | ~10 | [3] |
| M2 | 1-3 | 1-3 | [4] |
| M18 | 1-3 | 1-3 | [4] |
| M20 | 1-3 | 1-3 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Potency of Abemaciclib and its Metabolites
| Compound | Relative Potency in Cell-Based Assays | Reference |
| Abemaciclib | Baseline | [4] |
| M2 | Nearly identical to Abemaciclib | [4] |
| M18 | 3-20 fold lower than Abemaciclib | [4] |
| M20 | Nearly identical to Abemaciclib | [4] |
Note: Cellular potency can be influenced by factors such as cell permeability and metabolism.
Experimental Protocols
The following protocols provide a detailed methodology for performing Western blot analysis to assess the inhibition of pRb phosphorylation by Abemaciclib and its metabolite M18.
Cell Culture and Drug Treatment
-
Cell Line Selection: Choose a cancer cell line that is proficient in Rb, such as MCF-7 (breast cancer) or A549 (non-small cell lung cancer).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.
-
Drug Preparation: Prepare stock solutions of Abemaciclib and Abemaciclib M18 in 100% dimethyl sulfoxide (DMSO) and store at -70°C.[6] Dilute the stock solutions in fresh cell culture medium to the desired final concentrations immediately before use.
-
Treatment: Treat the cells with a range of concentrations of Abemaciclib or Abemaciclib M18 (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours).[6] Include a DMSO-treated vehicle control.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Sonication (Optional but Recommended): Sonicate the cell lysates to shear DNA and ensure complete lysis.[7]
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a bicinchoninic acid (BCA) protein assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 4-20% gradient SDS-polyacrylamide gel and run the gel until adequate separation of proteins is achieved.[7]
-
Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-phospho-Rb (Ser807/811)[8]
-
Mouse anti-total Rb
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 5 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-Rb bands to the total Rb or β-actin bands to determine the relative level of pRb inhibition.
Conclusion
The Western blot protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the inhibition of pRb by Abemaciclib and its active metabolite, M18. The provided information underscores the importance of evaluating not only the parent compound but also its metabolites to fully understand the pharmacological activity of a drug. The diagrams and structured data tables are intended to facilitate a clear understanding of the experimental rationale and results.
References
- 1. Abemaciclib inhibits kinases involved in transcriptional regulation [immunosensation.de]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies with Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using the selective CDK4/6 inhibitor, Abemaciclib. The information is intended to guide researchers in designing and executing preclinical experiments to evaluate the antitumor efficacy and mechanism of action of Abemaciclib in various cancer models.
Introduction to Abemaciclib and its Mechanism of Action
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6).[1][2] These kinases are critical components of the cell cycle machinery, specifically regulating the transition from the G1 to the S phase.[2][3] In many cancer types, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[4][5]
Abemaciclib works by binding to the ATP pocket of both CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[3][6] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry and DNA replication.[3][5][6] This ultimately leads to G1 cell cycle arrest, induction of senescence, and apoptosis in cancer cells.[2][6] Preclinical studies have demonstrated that Abemaciclib can induce tumor regression in xenograft models of various cancers, including hormone receptor-positive (HR+) breast cancer and non-small cell lung cancer (NSCLC).[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo xenograft studies with Abemaciclib.
Table 1: Summary of Abemaciclib Monotherapy Efficacy in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Abemaciclib Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| ZR-75-1 (ER+) | NOD SCID | 50 or 75 | Once-daily, oral gavage for 28 days | Dose-dependent tumor growth inhibition; regression at 75 mg/kg. | [6] |
| MCF-7 (ER+/HER2-) | Athymic Nude | 50 or 75 | Not specified | Significant tumor regressions. | [8] |
| T47D (ER+/HER2-) | Athymic Nude | 75 | Once-daily, oral gavage for 21 days | Antitumor activity observed. | [9] |
| BT-474 (HER2+/ER+) | Not specified | Not specified | Not specified | Significant tumor growth inhibition. | [8] |
| BT-474-TR (Trastuzumab-resistant) | Not specified | Not specified | Not specified | Significant tumor growth inhibition. | [8] |
Table 2: Summary of Abemaciclib Combination Therapy Efficacy in Xenograft Models
| Cell Line | Mouse Strain | Combination Agent | Abemaciclib Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| H460 (NSCLC) | Athymic Nude | Fractionated Irradiation (6 Gy total) | 100 | Daily (Mon-Fri) by oral gavage for 1 or 2 weeks | Synergistic delay in tumor regrowth compared to either treatment alone. | [7] |
| MCF-7 (ER+/HER2-) | Not specified | Tamoxifen or Fulvestrant | 50 | Continuous daily treatment | Significantly improved antitumor responses compared to single agents. | [8] |
| BT-474 (HER2+/ER+) | Not specified | Trastuzumab | Not specified | Not specified | Further reduction in Rb signaling and enhanced antitumor activity. | [8] |
Signaling Pathways and Experimental Workflows
Abemaciclib's Core Signaling Pathway
Caption: Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for conducting in vivo xenograft studies with Abemaciclib.
Detailed Experimental Protocols
Protocol for Establishment of Subcutaneous Xenografts
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., ZR-75-1, H460)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel™ (BD Bioscience) or similar basement membrane matrix
-
6-8 week old female immunodeficient mice (e.g., athymic nude, NOD SCID)[7][8]
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
Procedure:
-
Culture cancer cells to ~80% confluency under standard conditions.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with PBS and perform a cell count to determine cell viability and concentration.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile, serum-free medium or HBSS and Matrigel™ on ice.[6] A typical final concentration is 5 x 10^7 cells/mL for an injection volume of 100-200 µL per mouse (5-10 x 10^6 cells per mouse).[6][7]
-
Anesthetize the mouse using an approved institutional protocol.
-
Inject the cell suspension subcutaneously into the rear flank of the mouse.[6][7]
-
For hormone-dependent models (e.g., ER+ breast cancer), a 17-β-estradiol pellet may need to be implanted subcutaneously prior to or at the time of tumor cell injection.[6][8]
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 1-3 weeks.
Protocol for Abemaciclib Administration
This protocol details the preparation and administration of Abemaciclib to xenograft-bearing mice.
Materials:
-
Abemaciclib powder
-
Vehicle solution: 1% Hydroxyethyl cellulose (HEC) in 25 mM phosphate buffer (pH 2.0)[6]
-
Sterile water
-
Oral gavage needles
-
1 mL syringes
-
Balance and weighing paper
-
Mortar and pestle (optional, for powder homogenization)
Procedure:
-
Calculate the total amount of Abemaciclib required based on the number of mice, their average weight, the desired dose (e.g., 50, 75, or 100 mg/kg), and the dosing schedule.[6][7]
-
Prepare the vehicle solution (1% HEC in 25 mM phosphate buffer, pH 2.0).[6]
-
Weigh the appropriate amount of Abemaciclib powder and suspend it in the vehicle solution to the desired final concentration. Ensure thorough mixing to create a uniform suspension.
-
Administer the Abemaciclib suspension to the mice via oral gavage.[6][7] A typical administration volume is 0.2 mL per mouse.[6]
-
The control group should receive the vehicle solution alone following the same schedule and volume.[6]
-
Dosing schedules can vary, but a common regimen is once-daily administration.[6][9]
Protocol for Tumor Volume Measurement
This protocol outlines the procedure for monitoring tumor growth.
Materials:
-
Digital calipers
-
Anesthesia (e.g., isoflurane) if required by institutional guidelines for animal handling
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers, typically 2-3 times per week.[10]
-
The length is the longest diameter of the tumor, and the width is the diameter perpendicular to the length.[11]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[11]
-
Record the tumor volumes and the body weight of each mouse at each measurement time point.
-
Monitor for any signs of toxicity, such as significant weight loss or changes in behavior.
-
Euthanize mice when tumors reach the maximum size allowed by institutional animal care and use committee (IACUC) protocols.[6]
Protocol for Western Blot Analysis of Xenograft Tumors
This protocol describes the analysis of protein expression in tumor lysates.
Materials:
-
Excised xenograft tumors
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Excise tumors at the experimental endpoint, snap-freeze them in liquid nitrogen, and store at -80°C.
-
Homogenize a small piece of the frozen tumor tissue in ice-cold lysis buffer.[12]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[13]
Protocol for Immunohistochemistry (IHC) of Xenograft Tumors
This protocol is for the detection of protein expression in fixed tumor tissues.
Materials:
-
Excised xenograft tumors
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (to block endogenous peroxidases)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-pRb, anti-Ki67, anti-TopoIIα)[6][8]
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.[14]
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[14]
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and coverslip with mounting medium.
-
Analyze the slides under a microscope.
References
- 1. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The role of abemaciclib in treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. origene.com [origene.com]
- 14. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hydroxy-N-desethylabemaciclib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of hydroxy-N-desethylabemaciclib.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of hydroxy-N-desethylabemaciclib, a key active metabolite of abemaciclib. The synthesis of this molecule presents several challenges due to its complex structure and multiple reactive sites.
Issue 1: Low Yield During N-desethylation of the Piperazine Moiety
Question: We are attempting the N-desethylation of an abemaciclib-like precursor and are observing low yields of the desired N-desethyl product. What are the potential causes and solutions?
Answer:
Low yields during the N-desethylation of the piperazine ring are a common challenge. Several factors could be contributing to this issue:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Increase the reaction time and monitor the progress by HPLC or LC-MS.
-
Increase the temperature, but be cautious of potential side reactions.
-
Use a higher equivalent of the de-ethylating agent.
-
-
-
Side Reactions: The reaction conditions might be promoting unwanted side reactions.
-
Troubleshooting:
-
If using an oxidative N-dealkylation method, over-oxidation of other parts of the molecule can occur. Consider using a milder oxidizing agent or a different synthetic route.
-
Ring-opening of the piperazine ring can be a side reaction under harsh acidic or basic conditions. Ensure the pH is controlled throughout the reaction.
-
-
-
Steric Hindrance: The bulky nature of the abemaciclib scaffold can sterically hinder the approach of the reagent to the N-ethyl group.[1]
-
Troubleshooting:
-
Consider using a smaller, more reactive dealkylating agent.
-
Employ reaction conditions that favor the formation of a less sterically hindered transition state.
-
-
A comparison of common N-dealkylation methods is provided in the table below.
| Method | Reagent Examples | Typical Conditions | Potential Issues |
| Von Braun Reaction | Cyanogen bromide (CNBr) | Inert solvent (e.g., CH2Cl2, CHCl3), reflux | Toxicity of CNBr, harsh hydrolysis step |
| Oxidative Dealkylation | Potassium permanganate, ruthenium tetroxide | Varies with reagent | Over-oxidation, lack of selectivity |
| Chloroformate-based | 1-Chloroethyl chloroformate (ACE-Cl) | 1,2-dichloroethane, reflux, followed by methanolysis | Formation of stable carbamate intermediate |
Issue 2: Poor Regioselectivity During Aromatic Hydroxylation
Question: We are struggling to introduce the hydroxyl group at the desired position on the benzimidazole ring. How can we improve the regioselectivity of the hydroxylation reaction?
Answer:
Achieving high regioselectivity in the hydroxylation of a complex aromatic system like the benzimidazole core of abemaciclib is a significant synthetic hurdle.
-
Directing Group Effects: The existing substituents on the benzimidazole ring will direct the position of electrophilic aromatic substitution.
-
Troubleshooting:
-
Analyze the directing effects of the existing groups to predict the most likely position of hydroxylation.
-
Consider introducing a directing group that can be later removed to force the hydroxylation to the desired position.
-
-
-
Steric Hindrance: Bulky groups near the target position can prevent the hydroxylation reagent from accessing the site.
-
Troubleshooting:
-
Employ a smaller hydroxylating agent.
-
-
-
Protecting Group Strategy: Protecting other reactive sites can prevent hydroxylation at undesired positions.
-
Troubleshooting:
-
Protect the more reactive nitrogen atoms in the molecule before attempting hydroxylation. A suitable protecting group should be stable to the hydroxylation conditions and easily removable afterwards.
-
-
Issue 3: Difficulty in Product Purification
Question: The purification of the final hydroxy-N-desethylabemaciclib product is proving to be difficult, with persistent impurities. What purification strategies are recommended?
Answer:
The polar nature of hydroxy-N-desethylabemaciclib, due to the presence of the hydroxyl group and the secondary amine in the piperazine ring, can make purification challenging.
-
Chromatography:
-
Troubleshooting:
-
Normal-phase chromatography: May not be effective for highly polar compounds.
-
Reverse-phase chromatography (RP-HPLC): This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a good starting point.
-
Ion-exchange chromatography: Can be used to separate the product based on its charge.
-
-
-
Crystallization:
-
Troubleshooting:
-
If the product is a solid, crystallization can be a highly effective purification method.
-
A systematic screen of different solvents and solvent mixtures is recommended to find suitable crystallization conditions.
-
-
-
Salt Formation:
-
Troubleshooting:
-
Formation of a salt (e.g., hydrochloride or mesylate) can alter the solubility and crystalline properties of the product, which can aid in purification by crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in the synthesis of hydroxy-N-desethylabemaciclib?
A1: Protecting groups are crucial to prevent unwanted side reactions at other reactive sites in the molecule during the N-desethylation and hydroxylation steps. For example, the secondary amine in the piperazine ring and the amino group linking the pyrimidine and pyridine rings may need to be protected. The choice of protecting group is critical; it must be stable to the reaction conditions and selectively removable.
Q2: Which analytical techniques are most suitable for monitoring the synthesis of hydroxy-N-desethylabemaciclib?
A2: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques for monitoring the reaction progress and assessing the purity of the product.[2] These methods allow for the separation and identification of the starting materials, intermediates, product, and any side products. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential.
Q3: Are there any known safety concerns associated with the reagents used in the potential synthetic routes?
A3: Yes, several reagents that could be used in the synthesis of hydroxy-N-desethylabemaciclib are hazardous. For example, cyanogen bromide (used in the von Braun reaction) is highly toxic. Strong oxidizing agents and strong acids or bases should also be handled with appropriate personal protective equipment and in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
As a specific published protocol for the synthesis of hydroxy-N-desethylabemaciclib is not available, a generalized protocol for a key transformation, such as N-desethylation using ACE-Cl, is provided below as an example. This is a hypothetical protocol and must be adapted and optimized for the specific substrate.
Generalized Protocol for N-desethylation using 1-Chloroethyl Chloroformate (ACE-Cl)
-
Carbamate Formation:
-
Dissolve the N-ethylpiperazine-containing substrate (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).
-
Add a proton sponge, such as 2,6-lutidine (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by HPLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Methanolysis of the Carbamate:
-
Dissolve the crude carbamate intermediate in methanol.
-
Heat the solution to reflux.
-
Monitor the reaction by HPLC or LC-MS until the carbamate is fully cleaved.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting N-desethyl product by column chromatography or crystallization.
-
Visualizations
Caption: A generalized workflow for the chemical synthesis of hydroxy-N-desethylabemaciclib.
Caption: A decision tree for troubleshooting low yields in the N-desethylation step.
References
Technical Support Center: Quantification of Abemaciclib M18 by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Abemaciclib metabolite M18 quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib M18 and why is its quantification important? A1: Abemaciclib M18, or hydroxy-N-desethylabemaciclib, is an active metabolite of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[1][2] Like its parent drug, M18 possesses pharmacological activity and may contribute to both the therapeutic efficacy and potential toxicity of the treatment.[1][2] Quantifying M18 in plasma or serum is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and understanding the overall exposure-response relationship in patients.[1]
Q2: What is the recommended internal standard (IS) for M18 analysis? A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For M18, this compound-d8 is the most appropriate choice as it shares near-identical chemical properties and chromatographic behavior, ensuring high accuracy and precision by compensating for variations in sample preparation and instrument response.[3] If a specific SIL-IS for M18 is unavailable, a deuterated version of the parent drug, such as Abemaciclib-d8, can be used.[4]
Q3: What are the most common sample preparation techniques for M18 analysis in plasma? A3: The two most prevalent techniques are Protein Precipitation (PP) and Solid-Phase Extraction (SPE).[5]
-
Protein Precipitation: This is a simpler, faster method where a solvent like acetonitrile or methanol is added to the plasma sample to denature and precipitate proteins.[6][7] While efficient, it may result in less clean extracts, potentially leading to matrix effects.[8][9]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by using a sorbent to selectively retain the analyte while interferences are washed away.[8][9] It is more time-consuming but can significantly reduce matrix effects and improve assay robustness.[8][9]
Q4: What is a typical calibration range for the quantification of Abemaciclib M18? A4: A validated LC-MS/MS method has demonstrated a linear range of 0.2 ng/mL to 120 ng/mL for M18 in human plasma.[10] Another method, which quantified Abemaciclib and four of its metabolites, used a range of 1 ng/mL to 500 ng/mL for all analytes, including M18.[11] The specific range should be adapted to cover the expected physiological concentrations in study samples.
Troubleshooting Guides
This section addresses specific issues that may arise during method development and sample analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peak for M18 is showing significant tailing. What are the likely causes and solutions?
-
Answer:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns (like C18) can interact with basic analytes like M18, causing peak tailing.
-
Solution 1: Switch to a mobile phase with a different pH. Using a basic mobile phase (e.g., with ammonium bicarbonate at pH 10.5) can reduce these interactions and improve peak shape.[4]
-
Solution 2: Use a column with a different stationary phase, such as a biphenyl column, which can offer different selectivity and improved peak shape for this class of compounds.[7][12]
-
Solution 3: Ensure the mobile phase contains an appropriate organic modifier and additive (e.g., 0.1% formic acid) to minimize secondary interactions.[12]
-
-
Issue 2: Low Signal Intensity / Poor Sensitivity
-
Question: The signal for M18 at the lower limit of quantification (LLOQ) is weak and not consistently detectable. How can I improve sensitivity?
-
Answer:
-
Suboptimal Ionization: Ensure the mobile phase promotes efficient protonation of the analyte for positive mode electrospray ionization (ESI). An acidic mobile phase (e.g., containing formic acid) is commonly used.[5]
-
Mass Spectrometer Parameters: Optimize source-dependent parameters. This includes the ion spray voltage (a typical value is 2500 V) and the source temperature (e.g., 650°C).[11] Also, fine-tune compound-dependent parameters like the declustering potential (DP) and collision energy (CE) specifically for the M18 MRM transition.
-
Sample Preparation: A cleaner sample leads to better sensitivity. If you are using protein precipitation, consider switching to SPE to reduce matrix suppression.[8][9]
-
LC Conditions: A lower flow rate or using microflow LC can sometimes enhance sensitivity.[13]
-
Issue 3: High Matrix Effect and Poor Reproducibility
-
Question: I am observing significant ion suppression and my quality control (QC) samples have high coefficients of variation (%CV). What is the cause?
-
Answer:
-
Co-eluting Interferences: Endogenous plasma components, especially phospholipids, can co-elute with M18 and suppress its ionization.
-
Solution 1: Improve chromatographic separation. Adjust the gradient to better resolve M18 from the "matrix band" that often elutes early in reversed-phase chromatography.
-
Solution 2: Enhance the sample cleanup procedure. Transitioning from protein precipitation to a robust SPE method is highly effective at removing phospholipids and other interfering substances.[8][9]
-
Solution 3: Ensure you are using a stable isotope-labeled internal standard (e.g., M18-d8). A proper IS will co-elute with the analyte and experience the same degree of matrix effect, effectively normalizing the signal and improving accuracy and precision.[3] The IS-normalized matrix factor should be close to 1.0.[11]
-
-
Issue 4: Sample Carryover
-
Question: I am seeing a significant peak for M18 in my blank injection that follows a high concentration standard. How can I eliminate carryover?
-
Answer:
-
Adsorption in the LC System: Abemaciclib and its metabolites can be "sticky" and adsorb to surfaces in the autosampler, injection port, or column.
-
Solution 1: Optimize the autosampler wash procedure. Use a strong organic solvent, sometimes with acid or base, in the wash solution. It may be necessary to add multiple wash steps.[4]
-
Solution 2: Add a high-organic wash step at the end of your chromatographic gradient to flush the column thoroughly before re-equilibration.[4][7]
-
Solution 3: Check for and replace any contaminated PEEK tubing or fittings in the flow path.
-
-
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., M18-d8 in methanol).
-
Add 150 µL of cold acetonitrile (or methanol) to precipitate the proteins.[4][14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[6]
-
Vortex briefly and inject into the LC-MS/MS system.
Quantitative Data Tables
Table 1: Recommended LC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Biphenyl (e.g., 150 x 4.6 mm, 2.6 µm)[7][12] or C18 (e.g., 150 x 2.1 mm, 2.6 µm)[10][14] | Biphenyl offers alternative selectivity; C18 is a robust standard for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water[12] or 10 mM Ammonium Bicarbonate in Water[4][14] | Acidic pH promotes ionization; basic pH can improve peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] or Methanol[14] | Acetonitrile often provides sharper peaks; methanol has a different elution strength. |
| Flow Rate | 0.4 - 0.7 mL/min[6][12] | Standard analytical flow rate compatible with ESI. |
| Gradient | Linear gradient (e.g., 15% to 100% B over 8.5 min)[12] | Required to separate analytes from matrix and elute all compounds in a reasonable time. |
| Column Temp. | 25 - 40°C[6][12] | Controls retention time stability and viscosity. |
| Injection Vol. | 5 - 10 µL[6][8] | Dependent on system sensitivity and sample concentration. |
Table 2: Optimized MS/MS Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Reference |
|---|---|---|---|---|
| Abemaciclib M18 | 495.2 | 409.2 | 75 | [11] |
| M18-IS (d8) | 503.3 | 409.2 | 75 | [11] |
| Abemaciclib | 507.3 | 393.2 | 75 | [6][11] |
| Abemaciclib-IS (d8) | 512.3 | 393.2 | 75 |[11] |
Note: An alternative transition for M18 has been reported as m/z 495 → 309.[1]
Table 3: Example Method Performance
| Parameter | Abemaciclib M18 | Reference |
|---|---|---|
| Linear Range | 1 - 500 ng/mL | [11] |
| Intra-batch Precision (%CV) | ≤15.0% (≤20.0% at LLOQ) | [11] |
| Inter-batch Precision (%CV) | ≤15.0% (≤20.0% at LLOQ) | [11] |
| Accuracy (%Bias) | Within ±15.0% (±20.0% at LLOQ) | [11] |
| Mean Extraction Recovery | 61.8% | [11] |
| IS Normalized Matrix Factor | 0.98 |[11] |
Visualizations
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. jchr.org [jchr.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Abemaciclib M18 Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Abemaciclib and its active metabolite, M18.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of Abemaciclib and M18?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] In the context of Abemaciclib and M18 bioanalysis using LC-MS/MS, these effects can lead to ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of the assay.[2][3] Endogenous matrix components such as phospholipids, proteins, and salts, or exogenous substances like anticoagulants and co-administered drugs can cause these interferences.[1] Failure to adequately assess and mitigate matrix effects can result in erroneous pharmacokinetic data.[1]
Q2: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?
A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance for bioanalytical method validation that includes specific recommendations for evaluating matrix effects.[4][5] The validation process should demonstrate the selectivity of the method in the presence of matrix components.[6] This typically involves analyzing blank matrix samples from at least six different sources to ensure that endogenous components do not interfere with the quantification of the analyte and internal standard (IS).[4][5] The matrix effect should be assessed at low and high quality control (QC) concentrations, with the accuracy and precision for each matrix source falling within ±15%.[5][7]
Q3: Are there published methods that have successfully quantified Abemaciclib and M18 while addressing matrix effects?
A3: Yes, several validated LC-MS/MS methods have been published for the quantification of Abemaciclib and its metabolites, including M18, in human plasma.[8][9] These methods often employ a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[8] One study reported the development and validation of a method to quantify Abemaciclib and four of its metabolites (M1, M2, M18, and M20).[8]
Q4: What is a typical matrix factor for Abemaciclib and M18 in human plasma?
A4: A study quantifying Abemaciclib and its metabolites reported specific matrix factors in human plasma. The matrix factor for Abemaciclib was 1.10, and for M18 it was 1.20.[8] When normalized with their respective stable isotope-labeled internal standards, the IS-normalized matrix factors were 0.98 for both Abemaciclib and M18, indicating effective compensation for matrix effects.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your Abemaciclib M18 bioanalysis.
Problem: Poor accuracy and/or precision in QC samples prepared in different matrix lots.
Possible Cause: Significant and variable matrix effects between individual donor plasma samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable QC results.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components.[10]
-
Protein Precipitation (PPT): While fast, it may not provide the cleanest extracts.[11] If using PPT, consider different organic solvents (e.g., acetonitrile, methanol) or solvent mixtures.[12]
-
Liquid-Liquid Extraction (LLE): Can offer cleaner extracts than PPT. Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to improve selectivity.[13]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts.[13] Screen different sorbents (e.g., reversed-phase, ion-exchange) and optimize wash and elution steps to selectively isolate Abemaciclib and M18.[13]
-
-
Optimize Chromatographic Conditions: The aim is to chromatographically separate the analytes from co-eluting matrix components.[14]
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation of analytes from the early-eluting, unretained matrix components.
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Flow Rate and Temperature: Modifying these parameters can also impact chromatographic resolution.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[15] If you are not already using a SIL-IS for both Abemaciclib and M18, this is highly recommended.
Problem: Low signal intensity or no detectable peak for low concentration samples.
Possible Cause: Significant ion suppression.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Solutions:
-
Post-Column Infusion Experiment: This experiment helps to identify regions of ion suppression in your chromatogram. A solution of Abemaciclib and M18 is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of your analytes indicates ion suppression.
-
Chromatographic Separation: If ion suppression is observed, adjust your chromatographic method to move the retention times of Abemaciclib and M18 away from the region of suppression.
-
Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove the components causing ion suppression.[13]
Quantitative Data Summary
The following table summarizes the matrix factor and recovery data from a validated bioanalytical method for Abemaciclib and its metabolites in human plasma.[8]
| Analyte | Mean Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Abemaciclib | 72.8 | 1.10 | 0.98 |
| M18 | 61.8 | 1.20 | 0.98 |
| M1 | 68.0 | 0.96 | 0.98 |
| M2 | 62.7 | 1.19 | 0.99 |
| M20 | 74.0 | 1.06 | 1.01 |
Experimental Protocols
Protocol 1: Assessment of Matrix Factor
This protocol is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[4]
Objective: To quantitatively assess the effect of the matrix on the ionization of Abemaciclib and M18.
Materials:
-
Blank human plasma from at least six different individual donors.
-
Validated stock solutions of Abemaciclib, M18, and their respective SIL-IS.
-
LC-MS/MS system with validated method.
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Solution): Spike known amounts of Abemaciclib and M18 at low and high QC concentrations into the mobile phase or reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Extract blank plasma from each of the six donors using your validated sample preparation method. Spike the extracted matrix with Abemaciclib and M18 at the same low and high QC concentrations as in Set A.
-
-
Prepare a third set for IS-Normalized Matrix Factor:
-
Set C (Analyte and IS in Extracted Matrix): Follow the same procedure as Set B, but also add the SIL-IS at the working concentration.
-
-
Analysis: Inject all samples onto the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
IS-Normalized Matrix Factor = (Analyte/IS Peak Response Ratio in Presence of Matrix [Set C]) / (Analyte/IS Peak Response Ratio in Absence of Matrix)
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from the six lots of plasma should not be greater than 15%.
Protocol 2: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression or enhancement throughout the chromatographic run.
Experimental Setup Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. jchr.org [jchr.org]
- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eijppr.com [eijppr.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Abemaciclib M18 in extractions
Welcome to the technical support center for troubleshooting issues related to the extraction of Abemaciclib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges, with a specific focus on the low recovery of the active metabolite Abemaciclib M18 (hydroxy-N-desethylabemaciclib).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for the most frequently used extraction techniques: protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
General Questions
Q1: What is Abemaciclib M18 and why is its recovery important?
Abemaciclib is primarily metabolized in the liver by the CYP3A4 enzyme to form several active metabolites, including N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][2][3] These metabolites are equipotent to the parent drug and contribute significantly to its clinical activity.[1][3][4] Therefore, accurate quantification of Abemaciclib M18 is crucial for pharmacokinetic and pharmacodynamic studies. Low or variable recovery during extraction can lead to underestimation of its concentration, impacting data interpretation.
Q2: What are the key physicochemical properties of Abemaciclib and its metabolite M18 that might affect extraction?
Abemaciclib is a white to yellow powder with pH-dependent solubility; it is highly soluble in aqueous media up to pH 6.0.[5] Abemaciclib M18 is a hydroxy metabolite, making it more polar than the parent drug. This difference in polarity can influence the choice of extraction solvents and sorbents. The molecular formula of Abemaciclib M18 hydrochloride is C25H29ClF2N8O and it is soluble in DMSO and water.
Troubleshooting: Protein Precipitation
Q3: I am experiencing low recovery of Abemaciclib M18 after protein precipitation. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Protein Precipitation: Insufficient volume of precipitant or inadequate mixing can leave proteins in the supernatant, which may interfere with analysis.
-
Analyte Co-precipitation: Abemaciclib M18 might be entrapped within the precipitated protein pellet.
-
Suboptimal Precipitant: The choice of organic solvent may not be ideal for precipitating proteins while keeping M18 in the solution.
Solutions:
-
Optimize Solvent-to-Plasma Ratio: A common starting point is a 3:1 or 4:1 ratio of cold organic solvent (e.g., acetonitrile or methanol) to plasma. Experiment with different ratios to find the optimal condition.
-
Choice of Solvent: While acetonitrile is widely used, methanol has been shown to be effective for precipitating proteins for metabolite analysis.[6][7] A mixture of solvents, such as methanol-ethanol (1:1), could also be tested.[8]
-
Temperature: Perform the precipitation at low temperatures (e.g., on ice or at -20°C) to enhance protein removal.
-
Vortexing and Incubation: Ensure thorough mixing by vortexing immediately after adding the solvent. An incubation step at low temperature (e.g., -20°C for 20 minutes) can improve precipitation efficiency.[6]
-
Centrifugation: Use a high centrifugation speed (e.g., >10,000 rpm) for an adequate duration (e.g., 10-30 minutes) to ensure a compact pellet.
Troubleshooting: Liquid-Liquid Extraction (LLE)
Q4: My LLE protocol results in consistently low and variable recovery for Abemaciclib M18. What should I check?
Potential Causes:
-
Incorrect Solvent Polarity: The polarity of the extraction solvent may not be suitable for the more polar M18 metabolite.
-
Suboptimal pH: The pH of the aqueous phase may not be optimal for partitioning M18 into the organic phase.
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery.[9]
-
Insufficient Phase Separation: Incomplete separation of the two phases can lead to carryover and inaccurate quantification.
Solutions:
-
Solvent Selection: Since M18 is a hydroxylated metabolite and thus more polar, consider using a more polar extraction solvent than what might be used for the parent drug. Solvents like methyl tert-butyl ether (MTBE) or mixtures containing more polar components can be effective.
-
pH Adjustment: Abemaciclib is a weakly basic drug. To ensure it and its metabolites are in a neutral form for extraction into an organic solvent, the pH of the sample should be adjusted to be at least 2 pH units above the pKa.
-
"Salting Out": Adding salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase its polarity and drive the analyte into the organic phase, improving recovery.[10]
-
Preventing Emulsions:
-
Supported Liquid Extraction (SLE): Consider using SLE as an alternative to traditional LLE. SLE minimizes emulsion formation and can provide cleaner extracts and higher recovery. A study on Abemaciclib determination in human serum using SLE with MTBE as the elution buffer reported a mean recovery rate of 87.7%.
Troubleshooting: Solid-Phase Extraction (SPE)
Q5: I am facing low recovery of Abemaciclib M18 with my SPE method. How can I troubleshoot this?
Potential Causes:
-
Inappropriate Sorbent: The chosen sorbent (e.g., C18) may be too non-polar, leading to poor retention of the more polar M18 metabolite.
-
Incorrect pH: The pH of the sample and wash solutions can significantly impact the retention and elution of ionizable compounds.
-
Wash Solvent Too Strong: The wash solvent may be eluting the analyte along with interferences.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb M18 from the sorbent.
-
Column Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.
Solutions:
-
Sorbent Selection: For the more polar M18, a less retentive reversed-phase sorbent (e.g., C8) or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent might be more suitable.[2] One study on the simultaneous extraction of six breast cancer drugs, including Abemaciclib, found the best extraction recoveries (≥92.3%) with a C8 phase using methanol as the elution solvent.
-
pH Control: Adjust the pH of the sample to ensure the analyte is in its neutral form for optimal retention on a reversed-phase sorbent.
-
Optimize Wash Step: Use a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without prematurely eluting M18. Analyze the wash fraction to see if the analyte is being lost at this stage.
-
Strengthen Elution Solvent: Increase the percentage of organic solvent in the elution buffer or add a small amount of a stronger solvent. Ensure the elution volume is sufficient to completely elute the analyte.
-
Check for Overload: If analyte is detected in the flow-through after sample loading, consider using a larger SPE cartridge or diluting the sample.
Data on Abemaciclib M18 Extraction Recovery
The following table summarizes reported extraction recovery data for Abemaciclib M18 from scientific literature.
| Extraction Method | Matrix | Recovery (%) | Reference |
| Not specified | Human Plasma | 61.8 | [11] |
| Supported Liquid Extraction (SLE) | Human Serum | 87.7 ± 4.3 |
Experimental Protocols
Standard Solid-Phase Extraction (SPE) Protocol for Abemaciclib M18
This protocol is a general guideline and may require optimization for specific matrices and analytical methods.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an appropriate internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Oasis HLB or a C8 cartridge).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (e.g., 1 mL/min) to ensure adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a second wash using a slightly stronger solvent if necessary, ensuring it does not elute the analyte of interest.
-
-
Elution:
-
Elute Abemaciclib M18 from the cartridge with an appropriate volume (e.g., 1 mL) of a strong elution solvent (e.g., methanol or acetonitrile). Adding a small amount of a modifier like ammonium hydroxide can improve the recovery of basic compounds.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Metabolic Pathway of Abemaciclib
Caption: Metabolic pathway of Abemaciclib to its active metabolites.
Troubleshooting Workflow for Low Abemaciclib M18 Recovery
Caption: A logical workflow for troubleshooting low recovery of Abemaciclib M18.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. welch-us.com [welch-us.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. simbecorion.com [simbecorion.com]
Protocol for solubilizing Abemaciclib metabolite M18 for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abemaciclib metabolite M18 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for solubilizing this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] For aqueous working solutions, further dilution in sterile water or cell culture medium is necessary.
Q2: What is the solubility of this compound in common solvents?
A2: this compound hydrochloride has a reported solubility of ≥ 125 mg/mL (235.4 mM) in DMSO and ≥ 100 mg/mL (188.32 mM) in water.[3] It is important to note that achieving these concentrations may require sonication.[3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gentle warming and vortexing or sonication can aid in dissolution.[4]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C for long-term stability.[5][6] A product data sheet suggests storage at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Q5: What is the primary mechanism of action of this compound?
A5: this compound, similar to its parent compound Abemaciclib, is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase.[8][9]
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The concentration you are trying to achieve may exceed the solubility limit, or the DMSO may have absorbed moisture.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[1]
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C.
-
Sonication: Use a bath sonicator to aid in dissolution.[3] Be careful not to overheat the sample.
-
Lower Concentration: If the compound still does not dissolve, consider preparing a slightly lower concentration stock solution.
-
Issue 2: A precipitate forms when I dilute my DMSO stock solution into aqueous cell culture medium.
-
Possible Cause: The compound is precipitating out of the aqueous solution due to its lower solubility compared to DMSO. This is a common issue with hydrophobic small molecules.
-
Troubleshooting Steps:
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before adding it to the aqueous medium.[1]
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate without toxicity (typically ≤ 0.5%).[5][10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Rapid Mixing: Add the DMSO stock solution to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serum in Medium: If your experimental design allows, the presence of serum in the cell culture medium can help to keep the compound in solution.[10]
-
Issue 3: I am not observing the expected cell cycle arrest in my in vitro assay.
-
Possible Cause: The compound may have degraded, the concentration used may be too low, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method.
-
Titrate the Compound: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Check for Rb Protein Expression: The activity of CDK4/6 inhibitors like Abemaciclib and its metabolites is dependent on the presence of a functional Rb protein.[9][11] Confirm that your cell line expresses Rb.
-
Consider Resistance Mechanisms: Resistance to CDK4/6 inhibitors can arise from various factors, including loss of Rb function or upregulation of other cell cycle proteins.[11]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C25H29ClF2N8O | [12] |
| Molecular Weight | 531.0 g/mol | [12] |
| Solubility in DMSO | ≥ 125 mg/mL (235.4 mM) | [3] |
| Solubility in Water | ≥ 100 mg/mL (188.32 mM) | [3] |
| Storage of Stock Solution | -20°C or -80°C | [5][6] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.531 mg of the compound (Molecular Weight = 531.0 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, monitoring to prevent overheating.
-
Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing Abemaciclib M18 for in vitro assays.
Caption: Simplified signaling pathway of Abemaciclib M18.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Overcoming poor solubility of Abemaciclib M18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Abemaciclib M18.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib M18?
Abemaciclib M18, also known as LSN3106729, is an active metabolite of Abemaciclib.[1][2][3] It functions as a cyclin-dependent kinase (CDK) inhibitor and is utilized in cancer research.[1][3][4] Specifically, it inhibits CDK4 and CDK6, which are key regulators of the cell cycle.[5]
Q2: What are the reported solubility properties of Abemaciclib M18 hydrochloride?
Abemaciclib M18 hydrochloride is reported to be soluble in water and DMSO.[4][6] Quantitative data from suppliers indicates a solubility of ≥ 100 mg/mL in water and ≥ 125 mg/mL in DMSO.[6] However, achieving these concentrations may require specific techniques like ultrasonication.[4]
Q3: Why might I be experiencing solubility issues with Abemaciclib M18 if it is reported to be soluble?
Several factors can contribute to apparent poor solubility, even for a compound with good aqueous solubility. These can include:
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pH of the solvent: The solubility of many pharmaceutical compounds is pH-dependent.
-
Buffer composition: Certain salts or components in your buffer system may interact with Abemaciclib M18 and reduce its solubility.
-
Temperature: Solubility can be affected by the temperature of the solvent.
-
Kinetics of dissolution: The rate at which the compound dissolves might be slow, giving the impression of poor solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.
Troubleshooting Guide: Overcoming Abemaciclib M18 Solubility Challenges
This guide provides a step-by-step approach to address common solubility issues encountered during experiments.
Issue 1: Precipitate formation when preparing stock solutions.
If you observe precipitation when preparing a stock solution of Abemaciclib M18, consider the following troubleshooting steps:
Initial Steps:
| Step | Action | Rationale |
| 1 | Gentle Heating | Gently warm the solution to 37°C. |
| 2 | Sonication | Place the solution in an ultrasonic bath for 10-15 minutes. |
| 3 | pH Adjustment | If using an aqueous buffer, check and adjust the pH. Abemaciclib's solubility is pH-dependent.[7] |
Workflow for Preparing Stock Solutions:
Caption: Workflow for preparing Abemaciclib M18 stock solutions.
Issue 2: Drug precipitation upon dilution into aqueous buffers.
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. This "solvent-shift" phenomenon occurs because the drug is less soluble in the final aqueous environment.
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Co-solvents | Maintain a small percentage of a water-miscible organic solvent (co-solvent) in your final aqueous solution. | Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). The final concentration of the co-solvent should be compatible with your experimental system (e.g., <1% DMSO for many cell-based assays). |
| pH Control | Ensure the pH of the final aqueous buffer is in a range where Abemaciclib M18 is most soluble. | Abemaciclib is highly soluble up to pH 6.0.[7] |
| Surfactants | Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80. | Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[8][9] |
Advanced Strategies for Formulation Development
For applications requiring high concentrations or sustained release, more advanced formulation strategies may be necessary. These techniques are generally applicable to poorly soluble compounds and can be adapted for Abemaciclib M18 if standard methods are insufficient.
Summary of Advanced Solubility Enhancement Techniques:
| Technique | Principle | Potential Advantages |
| Solid Dispersions | The drug is dispersed in an inert carrier matrix at the molecular level, often in an amorphous state.[9][10][11] | Increased surface area and dissolution rate.[9] |
| Complexation | The drug molecule fits into the cavity of a larger molecule (host), such as a cyclodextrin, forming a more soluble complex.[8][12] | Enhanced aqueous solubility and stability.[8] |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, increasing the surface area and dissolution velocity.[8][13] | Improved bioavailability.[12] |
| Hot Melt Extrusion (HME) | The drug and a polymer are mixed and heated, forming an amorphous solid dispersion.[10][14] | Solvent-free process suitable for continuous manufacturing.[10] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for improving the aqueous solubility of a compound like Abemaciclib M18 through complexation with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Abemaciclib M18
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve a molar excess (e.g., 2:1, 5:1, or 10:1 molar ratio of HP-β-CD to Abemaciclib M18) of HP-β-CD in deionized water with stirring.
-
Add Abemaciclib M18: Slowly add the powdered Abemaciclib M18 to the cyclodextrin solution while continuously stirring.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
Characterize: The concentration of the solubilized drug in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
Logical Flow for Selecting a Solubility Enhancement Strategy:
Caption: Decision tree for selecting a solubility enhancement method.
Signaling Pathway Context: Abemaciclib and its Metabolites
Abemaciclib and its active metabolites, including M18, act as inhibitors of CDK4 and CDK6.[5] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK4/6, Abemaciclib and its metabolites prevent the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks cell cycle progression and inhibits cancer cell proliferation.
Caption: Simplified CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib M18.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Abemaciclib metabolite M18 hydrochloride - CD Bioparticles [cd-bioparticles.net]
- 7. s3.pgkb.org [s3.pgkb.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. rjpdft.com [rjpdft.com]
- 12. researchgate.net [researchgate.net]
- 13. agnopharma.com [agnopharma.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis and Purification of Abemaciclib and its Metabolite M18 for Research
This technical support center provides guidance for researchers and scientists engaged in the synthesis and purification of Abemaciclib and its metabolite, M18. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Abemaciclib M18: Synthesis and Handling
Frequently Asked Questions (FAQs)
Q1: How can I synthesize Abemaciclib M18?
A1: Currently, there are no detailed, publicly available chemical synthesis protocols specifically for Abemaciclib M18. M18, or hydroxy-N-desethylabemaciclib, is a major active metabolite of Abemaciclib. For research purposes, it is primarily obtained through metabolic processes or as a commercially available analytical standard.
Q2: Where can I obtain Abemaciclib M18 for my research?
A2: Several chemical suppliers offer Abemaciclib M18 as a reference standard for research purposes. It is recommended to source from reputable vendors who provide a certificate of analysis confirming the compound's identity and purity.
Q3: How should I prepare stock solutions of Abemaciclib M18?
A3: For analytical purposes, individual stock solutions of Abemaciclib M18 can be prepared at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.[1] For cell-based assays, it is advisable to dissolve the compound in DMSO.[2]
Q4: What are the recommended storage conditions for Abemaciclib M18?
A4: Abemaciclib M18 solid powder should be stored at -20°C for long-term stability (up to 2 years).[2] Solutions in DMSO can be stored at -20°C for up to one month.[2] It is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[2]
Abemaciclib: Purification Guide
The purification of Abemaciclib is a critical step to ensure high purity for research applications. The following guide addresses common issues encountered during the purification process, which typically involves crystallization from various solvent systems.
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete precipitation or crystallization. | - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. - Consider the use of an anti-solvent to induce precipitation. - Optimize the solvent to anti-solvent ratio. |
| Low Purity | Inefficient removal of impurities. | - Perform multiple recrystallization steps. - Experiment with different solvent systems (e.g., acetone/water, methanol, ketone solvents). - Utilize filtration aids like Celite® or Hyflow to remove insoluble particles.[3] |
| Oily Product Formation | The compound is "oiling out" instead of crystallizing. | - Ensure a gradual cooling process. Rapid cooling can promote oiling. - Add seed crystals to induce crystallization.[3] - Vigorously stir the solution during cooling. |
| Poor Crystal Formation | Suboptimal crystallization conditions. | - Screen a variety of solvents and solvent mixtures. - Control the rate of cooling; slower cooling often leads to better crystal growth. - Ensure the starting material is fully dissolved before initiating crystallization. |
| Difficulty in Filtration | Very fine particles clogging the filter. | - Allow for a longer crystallization time to encourage the growth of larger crystals. - Use a filter with a larger pore size if purity is not compromised. - Consider centrifugation followed by decantation as an alternative to filtration.[3] |
Quantitative Data on Abemaciclib Purification
The following table summarizes various reported conditions for the purification of Abemaciclib, providing a comparative overview of different solvent systems and their resulting purities.
| Solvent System | Temperature Profile | Stirring Time | Purity (by HPLC) | Reference |
| Acetone | Heat to 60°C, then cool to 25±5°C | 12-15 hours at 60°C, then 60-90 minutes at 25±5°C | 99.95% | Technical Disclosure Commons, 2024[3] |
| Methyl Ethyl Ketone | Heat to 60°C, then cool to 25±5°C | 1 hour at 60°C, then 60-90 minutes at 25±5°C | 99.98% | Technical Disclosure Commons, 2024[3] |
| Methyl Isobutyl Ketone (with seed crystals) | Heat to 60°C, then cool to 25±5°C | 15-18 hours at 60°C, then 60-90 minutes at 25±5°C | Not specified | Technical Disclosure Commons, 2024[3] |
| Methyl Isopropyl Ketone (with seed crystals) | Heat to 60°C, then cool to 25±5°C | 15-18 hours at 60°C, then 60-90 minutes at 25±5°C | 99.90% | Technical Disclosure Commons, 2024[3] |
| Acetone/Water (5:1) | Heat to 50±4°C, then cool to 15±5°C | 1 hour at 50±4°C, then 1.5 hours at 15±5°C | Not specified | Technical Disclosure Commons, 2024[4] |
| Methanol with SiliaBond Thiol | Heat to 55±5°C | 6 hours | Not specified | Technical Disclosure Commons, 2024[4] |
Experimental Protocols
Protocol 1: Purification of Abemaciclib using Acetone
-
Suspend crude Abemaciclib (5.0 g) in acetone (25 ml) in a reaction flask at 25±5°C.
-
Heat the mixture to 60°C and stir for 12-15 hours.
-
Cool the mixture to 25±5°C and continue stirring for 60-90 minutes.
-
Filter the solid product.
-
Wash the filtered solid with acetone (5 ml).
-
Dry the purified Abemaciclib to obtain the final product.[3]
Protocol 2: Purification of Abemaciclib using Methyl Ethyl Ketone
-
Add Abemaciclib (5.0 g) and methyl ethyl ketone (25 ml) to a reaction flask at 25±5°C.
-
Heat the reaction mixture to 60°C and stir for 1 hour.
-
Cool the mixture to 25±5°C and stir for an additional 60-90 minutes.
-
Filter the resulting solid.
-
Wash the solid with methyl ethyl ketone (5 ml).
-
Dry the product to yield pure Abemaciclib.[3]
Visualized Workflows and Relationships
Caption: Workflow for the purification of Abemaciclib.
Caption: Troubleshooting logic for Abemaciclib purification.
References
Technical Support Center: Synthesis of Hydroxy-N-desethylabemaciclib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic hydroxy-N-desethylabemaciclib.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of hydroxy-N-desethylabemaciclib, focusing on key reaction steps extrapolated from the synthesis of abemaciclib.
Issue 1: Low Yield in Buchwald-Hartwig Amination
Question: We are experiencing low yields during the Buchwald-Hartwig amination step to couple the pyrimidine core with the aminopyridine side chain. What are the potential causes and solutions?
Answer:
Low yields in Buchwald-Hartwig amination can stem from several factors. Careful optimization of the reaction conditions is crucial.
Potential Causes and Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich anilines and electron-deficient aryl halides, specific ligand systems are more effective.
-
Recommendation: Screen a variety of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Xantphos, DPEPhos, BINAP).
-
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Recommendation: Common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃. The choice of base should be optimized for the specific substrates.
-
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.
-
Recommendation: Toluene, dioxane, and t-amyl alcohol are commonly used. Ensure the solvent is thoroughly dried before use.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to catalyst decomposition and side reactions.
-
Recommendation: Optimize the reaction temperature, typically between 80-120 °C.
-
-
Water Contamination: Water can deactivate the catalyst and hydrolyze starting materials.
-
Recommendation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
To a dried reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), the amine (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Add the anhydrous solvent (e.g., toluene) and the base (1.5-2.5 eq).
-
Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Impurity Formation in the Final Reductive Amination Step
Question: We are observing significant impurity formation during the final reductive amination to introduce the piperazine moiety, specifically the formation of a hydroxyl impurity. How can we minimize this?
Answer:
The formation of a hydroxyl impurity during reductive amination, particularly in the context of abemaciclib synthesis, is often attributed to the presence of water. The Leuckart-Wallach reaction is a common method for this transformation.
Potential Causes and Troubleshooting Steps:
-
Water in the Reaction Mixture: Water can hydrolyze the imine intermediate, leading to the formation of the corresponding aldehyde and amine, and can also interfere with the reducing agent.
-
Recommendation: Add a water scavenger, such as trimethyl orthoformate, to the reaction mixture. This has been shown to be effective in driving the reaction to completion by removing water as it is formed.[1]
-
-
Reducing Agent: The choice and handling of the reducing agent are important.
-
Recommendation: Formic acid is a common reducing agent for the Leuckart-Wallach reaction. Ensure it is of high purity.
-
-
Reaction Conditions: Sub-optimal temperature and reaction time can lead to incomplete reaction and side product formation.
-
Recommendation: Optimize the reaction temperature and monitor the reaction progress to determine the optimal reaction time.
-
Data Presentation: Effect of Water Scavenger on Reductive Amination
| Condition | Yield of Desired Product | Purity of Desired Product |
| Without Trimethyl Orthoformate | 65% | 85% |
| With Trimethyl Orthoformate | >90% | >98% |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for introducing the hydroxyl group in hydroxy-N-desethylabemaciclib?
A1: The hydroxyl group can be introduced at a late stage of the synthesis through regioselective oxidation of an advanced intermediate. Alternatively, a starting material already containing a protected hydroxyl group can be used. A late-stage C-H oxidation using specific oxidizing agents could be a potential route, though it may present challenges in controlling regioselectivity.
Q2: How can we purify the final, more polar hydroxy-N-desethylabemaciclib?
A2: The increased polarity due to the hydroxyl group and the secondary amine in the piperazine ring may require modifications to the purification strategy.
-
Chromatography: Reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is often effective for polar compounds.
-
Crystallization: If the compound is crystalline, crystallization from a suitable solvent system can be a highly effective purification method. Screening various solvents and solvent mixtures is recommended.
Q3: What analytical techniques are suitable for monitoring the synthesis and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for monitoring the progress of the reactions.
-
Product Characterization: High-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation are crucial.
Visualizations
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Troubleshooting Reductive Amination.
References
Abemaciclib M18 sample preparation for mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of Abemaciclib and its active metabolite M18 for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting Abemaciclib and its metabolites from plasma for LC-MS/MS analysis?
The most frequently reported and straightforward method for extracting Abemaciclib and its metabolites, including M18, from plasma is protein precipitation.[1][2][3] This technique involves adding a solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[1][2][4][3] The supernatant, containing the analytes of interest, is then separated by centrifugation for subsequent analysis.[1][5]
Q2: What are the key considerations for developing a robust sample preparation protocol for Abemaciclib M18?
Key considerations include:
-
Selection of precipitation solvent: Acetonitrile is commonly used for protein precipitation in Abemaciclib analysis.[4][3]
-
Use of an internal standard (IS): An isotopically labeled internal standard, such as Abemaciclib-D10 or 2H8-abemaciclib, is crucial to compensate for variability in sample preparation and matrix effects, thereby improving accuracy and reproducibility.[1][6]
-
pH adjustment of the mobile phase: The pH of the mobile phase can significantly impact the chromatography and ionization efficiency. For instance, a mobile phase of methanol and acetonitrile with pH adjusted to 6.5 with diluted ammonia has been used successfully.[1]
-
Minimizing matrix effects: While protein precipitation is a simple method, it may not completely remove all matrix components.[7][8] Further cleanup steps like solid-phase extraction (SPE) can be employed for cleaner extracts.[7][8][9]
Q3: What are the expected recovery rates for Abemaciclib and its metabolite M18 using protein precipitation?
Published studies have demonstrated good recovery for Abemaciclib and its metabolites. For instance, one study reported a mean extraction recovery of 61.8% for M18 and 72.8% for Abemaciclib across four quality control levels.[10] Another study utilizing protein precipitation reported an overall mean percentage recovery of 98.21% for Abemaciclib.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure the ratio of precipitation solvent to plasma is sufficient (e.g., 3:1 or 4:1, acetonitrile:plasma). Vortex the sample thoroughly after adding the solvent and allow adequate time for precipitation before centrifugation. |
| Analyte adsorption to labware. | Use low-binding polypropylene tubes and pipette tips. | |
| Suboptimal pH during extraction. | Ensure the pH of the sample and extraction solvent is appropriate to maintain the analyte in a soluble and non-ionized state. | |
| High Matrix Effects | Insufficient removal of endogenous plasma components (e.g., phospholipids). | Optimize the protein precipitation protocol by testing different solvents or solvent-to-plasma ratios. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) for cleaner samples.[7][8][9] The use of an isotopically labeled internal standard is highly recommended to mitigate matrix effects.[1] |
| Poor Peak Shape in Chromatogram | Incompatibility between the reconstitution solvent and the initial mobile phase. | Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase of your LC gradient. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Results/High Variability | Inconsistent pipetting or sample handling. | Ensure accurate and consistent pipetting of plasma, internal standard, and solvents. Use calibrated pipettes. |
| Incomplete vortexing or centrifugation. | Standardize vortexing time and speed, as well as centrifugation time and g-force, for all samples. | |
| Instability of the analyte in the matrix or final extract. | Perform stability tests (freeze-thaw, bench-top, autosampler) to ensure the analyte is stable throughout the sample preparation and analysis process.[1][4] |
Experimental Protocols
Protocol 1: Protein Precipitation for Abemaciclib and M18 in Human Plasma
This protocol is a generalized procedure based on common methodologies for the extraction of Abemaciclib and its metabolites for LC-MS/MS analysis.[1][4][3]
Materials:
-
Human plasma samples
-
Abemaciclib, M18, and their corresponding stable isotope-labeled internal standards (e.g., Abemaciclib-d10)
-
Methanol (HPLC grade)[1]
-
Ammonium bicarbonate
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 450 µL of acetonitrile (or methanol containing the internal standard) to the plasma sample.
-
Vortexing: Vortex the mixture for 10-30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Allow the samples to stand for approximately 10 minutes at room temperature to facilitate complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 15,000 - 17,110 x g) for 5-10 minutes to pellet the precipitated proteins.[1][5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a stream of nitrogen gas at approximately 40-45°C.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase, for example, a mixture of methanol and acetonitrile (20:80, v/v) with pH adjusted to 6.5 with diluted ammonia.[1]
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Abemaciclib | M18 | Reference |
| Extraction Method | Protein Precipitation | Protein Precipitation | [10] |
| Mean Extraction Recovery | 72.8% | 61.8% | [10] |
| Internal Standard Normalized Matrix Factor | 0.98 | 0.98 | [10] |
| Linearity Range (Human Plasma) | 1 - 600 ng/mL | 0.2 - 120 ng/mL | [4][3] |
| Intra-day Precision (%CV) | < 15% | < 15% | [1][2] |
| Inter-day Precision (%CV) | < 15% | < 15% | [1][2] |
| Intra-day Accuracy (% of nominal) | 85-115% | 85-115% | [1][2] |
| Inter-day Accuracy (% of nominal) | 85-115% | 85-115% | [1][2] |
Visualizations
Caption: Experimental workflow for Abemaciclib M18 sample preparation.
Caption: Troubleshooting logic for low analyte signal in mass spectrometry.
References
- 1. jchr.org [jchr.org]
- 2. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Abemaciclib M18 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Abemaciclib M18 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern for the bioanalysis of Abemaciclib M18?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (like plasma, serum, or tissue homogenates) interfere with the ionization of the target analyte, in this case, Abemaciclib M18, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can compromise the analytical method's sensitivity, precision, and accuracy.[2][3][4] For quantitative bioanalysis, where accurate measurement of low-concentration metabolites is crucial, unaddressed ion suppression can lead to underestimation of the analyte concentration, impacting pharmacokinetic and toxicological assessments.[1]
Q2: What are the primary causes of ion suppression when analyzing complex biological samples?
A2: The primary causes of ion suppression are substances that co-elute with the analyte of interest and compete for ionization. In biological matrices, these substances often include:
-
Phospholipids: Abundant in plasma and cell membranes, these are notorious for causing ion suppression in reversed-phase chromatography.[5]
-
Salts and Buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can build up in the ion source and suppress the analyte signal.[3][5]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to both ion suppression and contamination of the LC-MS system.[1]
-
Other Endogenous Molecules: Various small molecules present in the biological matrix can also interfere with the ionization process.[1]
Q3: How can I effectively diagnose ion suppression in my LC-MS method for Abemaciclib M18?
A3: The most direct method for diagnosing ion suppression is the post-column infusion experiment .[1][5] This technique involves infusing a constant flow of an Abemaciclib M18 standard solution into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank matrix sample (e.g., plasma without the analyte) is then injected. Any dip or decrease in the constant M18 signal baseline indicates a region of ion suppression caused by co-eluting matrix components.[5] This allows you to see if the retention time of M18 coincides with a zone of suppression.
Q4: Which sample preparation techniques are most effective for reducing matrix effects for Abemaciclib M18?
A4: The choice of sample preparation is critical for minimizing ion suppression. While simpler methods are faster, more rigorous techniques often provide cleaner extracts.
-
Protein Precipitation (PPT): This is a fast and common method, often using acetonitrile or methanol.[6][7][8] However, it may not effectively remove phospholipids and other small molecules, making it more prone to matrix effects.[2] Using an isotopically labeled internal standard (like Abemaciclib-D10) can help compensate for predictable ion suppression.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT by separating the analyte into an organic solvent, leaving many interfering substances behind.[2]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering components like salts and phospholipids, providing a much cleaner extract and significantly reducing ion suppression.[4][9][10] Methods using Oasis PRiME HLB cartridges have shown high recovery (>85%) for Abemaciclib.[9][10]
Q5: How can chromatographic conditions be optimized to avoid ion suppression?
A5: Chromatographic optimization aims to separate Abemaciclib M18 from the co-eluting matrix interferences identified in the post-column infusion experiment.
-
Improve Retention: Poor retention on the analytical column can cause the analyte to elute early with salts and other highly polar interferences, leading to significant ion suppression.[1][5]
-
Change Column Chemistry: Using a different column, such as a biphenyl or a C18 with different properties, can alter selectivity and resolve the analyte from interfering peaks.[8]
-
Adjust Mobile Phase: Modifying the mobile phase composition (e.g., pH, organic solvent) can improve peak shape and separation. For Abemaciclib and its metabolites, mobile phases with ammonium bicarbonate at a higher pH (e.g., 10.5) have been shown to reduce peak tailing and carryover compared to acidic mobile phases.[6]
-
Use Gradient Elution: A well-designed gradient can help separate the analyte from matrix components. Adding a high-organic wash step at the end of the gradient can also help clean the column and reduce carryover.[6][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity for M18 | Ion Suppression: Co-eluting matrix components are suppressing the M18 signal. | 1. Diagnose: Perform a post-column infusion experiment to confirm suppression at the M18 retention time. 2. Improve Sample Prep: Switch from protein precipitation to a more rigorous method like SPE to obtain a cleaner extract.[9][10] 3. Optimize Chromatography: Adjust the LC gradient to move the M18 peak away from the suppression zone. Try a different column chemistry for better separation.[8] |
| Inefficient Ionization: Sub-optimal MS source parameters. | 1. Optimize Source: Tune source parameters (e.g., temperature, gas flows, voltages) by infusing an M18 standard solution to maximize its signal.[7] | |
| High Variability / Poor Reproducibility | Inconsistent Matrix Effects: Ion suppression is varying between different samples or batches. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for M18 is the best way to compensate for variable matrix effects, as it will be affected similarly to the analyte.[12] If an M18-IS is unavailable, a SIL-IS for the parent drug (e.g., Abemaciclib-d8) may be used.[6] 2. Enhance Sample Cleanup: Implement SPE to ensure consistent removal of interfering matrix components across all samples.[10] |
| Carryover: Analyte from a high concentration sample is appearing in subsequent blank or low concentration samples. | 1. Optimize Wash Steps: Incorporate aggressive needle and injector wash steps using a strong organic solvent.[6] 2. Add Column Wash to Gradient: Include a high-organic wash at the end of the chromatographic gradient to elute any strongly retained compounds before the next injection.[6] | |
| Poor Peak Shape (Tailing, Splitting) | Secondary Interactions: The analyte is interacting with active sites on the column or system. | 1. Adjust Mobile Phase pH: For basic compounds like Abemaciclib and its metabolites, using a basic mobile phase (e.g., ammonium bicarbonate, pH 10.5) can significantly improve peak shape.[6] 2. Change Column: Consider a column with different stationary phase properties or one that is better suited for basic compounds. |
| Column Contamination/Overload: Buildup of matrix components on the column. | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[5] 2. Improve Sample Cleanup: Cleaner samples from SPE will extend column lifetime and improve performance.[9] |
Quantitative Data Summary
The following table summarizes extraction recovery and matrix factor data for Abemaciclib and its metabolites, including M18, from a validated LC-MS/MS method. An ideal internal standard (IS) normalized matrix factor is close to 1.00, indicating that the IS has effectively compensated for any ion suppression or enhancement.
| Analyte | Mean Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Abemaciclib | 72.8 | 1.10 | 0.98 |
| M2 | 62.7 | 1.19 | 0.99 |
| M18 | 61.8 | 1.20 | 0.98 |
| M20 | 74.0 | 1.06 | 1.01 |
| Data synthesized from Turner et al., Bioanalysis (2018).[12] |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup, suitable for initial method development.
-
Sample Aliquoting: Under yellow light, aliquot 50 µL of plasma sample into a clean microcentrifuge tube.[6]
-
Add Internal Standard: Add the internal standard working solution to each sample.
-
Precipitation: Add 200 µL of cold acetonitrile (or 3-4 volumes of organic solvent) to precipitate proteins.[8]
-
Vortex & Centrifuge: Vortex mix the samples for 10-30 seconds. Centrifuge at high speed (e.g., >17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase to improve peak shape and compatibility with the LC system.[8]
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract, which is highly recommended for minimizing ion suppression.
-
Cartridge Selection: Use an appropriate SPE cartridge (e.g., Oasis PRiME HLB).[9][10]
-
Sample Pre-treatment: Aliquot 100 µL of human plasma. Add the internal standard.
-
Load Sample: Load the pre-treated plasma sample directly onto the SPE cartridge.
-
Wash Step: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution Step: Elute Abemaciclib M18 and other analytes using a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject the final sample into the LC-MS/MS system.
Protocol 3: Post-Column Infusion Experiment
This protocol is essential for diagnosing ion suppression zones in your chromatogram.
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase intended for the M18 analysis.
-
Prepare a standard solution of Abemaciclib M18 at a concentration that gives a stable, mid-to-high intensity signal.
-
Using a syringe pump and a T-connector, infuse the M18 standard solution into the eluent stream between the analytical column and the MS ion source.
-
-
Establish Baseline: Start the LC flow and the syringe pump infusion. Monitor the M18 signal in the mass spectrometer until a stable baseline is achieved.
-
Inject Blank Matrix: Inject a blank plasma sample that has been prepared using your standard sample preparation method (e.g., PPT or SPE).
-
Analyze Data: Monitor the M18 baseline signal throughout the chromatographic run. Any significant drop in the signal indicates a region where co-eluting matrix components are causing ion suppression. Compare the retention time of Abemaciclib M18 from a standard injection with the observed suppression zones.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: High-Purity Abemaciclib Metabolite M18
This technical support center provides researchers, scientists, and drug development professionals with essential information for sourcing and utilizing high-purity Abemaciclib metabolite M18 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as LSN3106729 or hydroxy-N-desethylabemaciclib) is an active metabolite of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action is the inhibition of the CDK4/6-Cyclin D complex, which plays a crucial role in the G1-S phase transition of the cell cycle. By inhibiting this complex, M18, like Abemaciclib, prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest and a reduction in tumor cell proliferation.[1][2][3]
Q2: What are the common research applications of high-purity this compound?
A2: High-purity this compound is primarily used in the following research applications:
-
In-vitro kinase and cell-based assays: To study its potency and selectivity as a CDK4/6 inhibitor and to investigate its effects on cell cycle progression, proliferation, and apoptosis in various cancer cell lines.
-
As a reference standard: In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the M18 metabolite in biological matrices like plasma. This is crucial for pharmacokinetic and drug metabolism studies.[4]
-
PROTAC Development: this compound has been utilized in the design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of CDK4/6.[5]
Q3: Is this compound available in different forms?
A3: Yes, this compound is commercially available in different forms to suit various experimental needs. The most common forms are the free base and the hydrochloride (HCl) salt. A deuterium-labeled version (M18-d8) is also available, which is particularly useful as an internal standard in quantitative mass spectrometry-based assays.[6]
Q4: How should I store and handle this compound?
A4: Proper storage and handling are critical to maintain the integrity of the compound. For the solid form, it is recommended to store it at -20°C for long-term stability. Stock solutions prepared in solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The compound is shipped at ambient temperature and is stable for several weeks under these conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for high-purity this compound from various suppliers.
Table 1: Supplier Specifications
| Supplier | Product Name | CAS Number | Purity | Form |
| Simson Pharma | This compound | 2704316-81-2 | High Purity (CoA provided) | Solid |
| Excenen PharmaTech | This compound hydrochloride | 2704316-82-3 | >98% | Solid (hydrochloride) |
| MedChemExpress | This compound | 2704316-81-2 | >98% | Solid |
| GlpBio | This compound hydrochloride | 2704316-82-3 | >98% | Solid (hydrochloride) |
Table 2: Solubility Data
| Supplier/Source | Solvent | Concentration |
| CD Bioparticles | DMSO | ≥ 125 mg/mL |
| CD Bioparticles | Water | ≥ 100 mg/mL (for hydrochloride) |
| MedChemExpress | 10% DMSO + 90% Corn Oil | ≥ 0.77 mg/mL |
Table 3: Stability Information
| Form | Storage Temperature | Duration |
| Solid | -20°C | >2 years (if stored properly) |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay for CDK4/6
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
High-purity this compound
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase assay buffer, CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate. Add this mix to the wells containing the compound.
-
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer and add it to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to evaluate the anti-proliferative effects of this compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).
Materials:
-
High-purity this compound
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
DMSO
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.1%. Replace the medium in the wells with the medium containing the different concentrations of M18 or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After the incubation period, measure cell viability using a cell proliferation reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal. Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data and fitting it to a dose-response curve.
Protocol 3: Use as a Reference Standard in LC-MS/MS
This protocol outlines the preparation of stock and working solutions of this compound for use as a reference standard in quantifying its concentration in human plasma.
Materials:
-
High-purity this compound
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
DMSO
-
Methanol (MeOH)
-
Human plasma
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound. The specific solvent will depend on the form of the metabolite. For the free base, a 1:1 (v/v) mixture of ACN:water can be used. For the hydrochloride salt, DMSO may be a suitable solvent.
-
Working Standard Solution: Prepare a combined standard working solution (e.g., 10 µg/mL) by diluting the stock solution in ACN:water (1:1, v/v).
-
Calibration Curve and Quality Control Samples: Prepare a series of calibration standards by spiking the working standard solution into blank human plasma to achieve a range of concentrations (e.g., 1 ng/mL to 500 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Sample Preparation: Perform protein precipitation on the plasma samples (calibration standards, QCs, and unknown samples) by adding a precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase. Inject the reconstituted sample into the LC-MS/MS system for analysis.
Troubleshooting Guide
Problem 1: I am seeing low potency or no activity of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the compound has been stored correctly (solid at -20°C, stock solutions at -20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution. It is recommended to use freshly prepared dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Solution: Verify the cell seeding density and the incubation time. For anti-proliferative assays, an incubation period of 72 hours is common. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically ≤ 0.1%).
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The cell line you are using may be resistant to CDK4/6 inhibition. This could be due to a non-functional Rb pathway or other resistance mechanisms. Consider using a well-characterized sensitive cell line, such as MCF-7, as a positive control.
-
Problem 2: The this compound powder is difficult to dissolve.
-
Possible Cause: Low Solubility in the Chosen Solvent.
-
Solution: For preparing high-concentration stock solutions, DMSO is generally a good choice. If you observe precipitation, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution. For aqueous solutions, using the hydrochloride salt of M18 can improve solubility.
-
Problem 3: I am observing high background or variability in my in-vitro kinase assay.
-
Possible Cause 1: High ATP Concentration.
-
Solution: Abemaciclib and its metabolites are ATP-competitive inhibitors. If the ATP concentration in your assay is too high, it can lead to an underestimation of the inhibitor's potency. Optimize the ATP concentration to be at or near the Km for the enzyme.
-
-
Possible Cause 2: Enzyme Instability.
-
Solution: Ensure that the recombinant CDK4/6 enzymes are stored correctly and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Problem 4: My LC-MS/MS results for M18 quantification are not reproducible.
-
Possible Cause: Matrix Effects.
-
Solution: Biological matrices like plasma can cause ion suppression or enhancement, leading to poor reproducibility. Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is robust and efficient. The use of a stable isotope-labeled internal standard, such as this compound-d8, is highly recommended to correct for matrix effects and improve accuracy and precision.[6]
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijeasm.com [ijeasm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a reversed-phase high-performance liquid chromatography-ultraviolet method for abemaciclib-related substance detection in bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Abemaciclib M18 Powder: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of Abemaciclib M18 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib M18 powder?
Abemaciclib M18, also known as LSN3106729 or hydroxy-N-desethylabemaciclib, is an active metabolite of Abemaciclib.[1][2] It is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and exhibits antitumor activity.[2][3][4] Like its parent compound, Abemaciclib M18's primary mechanism of action is the inhibition of retinoblastoma (Rb) protein phosphorylation, which leads to cell cycle arrest at the G1 phase.[2][3] Due to its activity, it is a valuable compound for cancer research, particularly in the development of therapeutic agents like PROTAC CDK4/6 degraders.[3][4]
Q2: What are the recommended storage conditions for Abemaciclib M18 powder and its solutions?
Proper storage is critical to maintain the compound's stability and efficacy. Abemaciclib has been shown to be susceptible to degradation under photolytic, oxidative, and thermal stress.[5]
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | Room Temperature | As per manufacturer's expiry date | Store in a dry location, protected from direct light.[6] |
| Solution in Solvent | -20°C | Up to 1 month | Store sealed and protected from moisture.[2][3] |
| Solution in Solvent | -80°C | Up to 6 months | Store sealed and protected from moisture for long-term storage.[3] |
Q3: What are the key safety precautions for handling Abemaciclib M18 powder?
As with any active pharmaceutical ingredient, proper safety measures must be followed. Abemaciclib is classified as hazardous and may damage fertility or an unborn child, and cause organ damage through prolonged exposure.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7][8]
-
Handling: Avoid contact with skin and eyes. Do not breathe the dust.[7] Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of waste material in an approved waste disposal plant, following all local and national regulations.[8]
Q4: What is the primary mechanism of action for Abemaciclib M18?
Abemaciclib M18 is an ATP-competitive inhibitor of CDK4 and CDK6.[1] In the cell cycle, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase. By inhibiting CDK4/6, Abemaciclib M18 prevents Rb phosphorylation, maintaining the cell in a G1 arrest state and thereby inhibiting proliferation of cancer cells.[1][3]
Figure 1: The CDK4/6 signaling pathway inhibited by Abemaciclib M18.
Troubleshooting Guide
Q1: I'm having trouble dissolving the Abemaciclib M18 powder. What can I do?
Solubility issues can arise from using an incorrect solvent or insufficient mixing. Refer to the table below for solubility data and consider the following tips:
-
Choose the right solvent: DMSO and water are effective solvents for Abemaciclib M18 hydrochloride.[9]
-
Use aids for dissolution: Gentle warming or sonication can help dissolve the powder, especially when preparing higher concentration solutions.[10]
-
Prepare a stock solution first: It is recommended to first prepare a high-concentration stock solution in a solvent like DMSO, which can then be diluted to the final concentration in aqueous media or cell culture medium.[10]
Table 2: Abemaciclib M18 Hydrochloride Solubility
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL (235.4 mM)[9] |
| H₂O | ≥ 100 mg/mL (188.32 mM)[9] |
digraph "Solubility_Troubleshooting" { graph [fontname="Arial"]; node [fontname="Arial", style="filled", shape=box]; edge [fontname="Arial"];start [label="Powder not dissolving?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is the correct solvent being used?\n(e.g., DMSO)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conc [label="Is the concentration too high?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; use_aid [label="Apply gentle heat or sonication", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recheck_dissolve [label="Does it dissolve?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consult manufacturer's\ntechnical support", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Use recommended solvent\n(see Table 2)", fillcolor="#FFFFFF", fontcolor="#202124"]; lower_conc [label="Lower the concentration or\nincrease solvent volume", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> check_solvent; check_solvent -> check_conc [label="Yes"]; check_solvent -> change_solvent [label="No"]; change_solvent -> start; check_conc -> use_aid [label="No"]; check_conc -> lower_conc [label="Yes"]; lower_conc -> start; use_aid -> recheck_dissolve; recheck_dissolve -> success [label="Yes"]; recheck_dissolve -> fail [label="No"]; }
Figure 2: Troubleshooting flowchart for solubility issues.
Q2: My prepared solution shows precipitation after being stored at -20°C. How can I resolve this?
Precipitation can occur if the compound's solubility limit is exceeded upon cooling or if the solvent evaporates.
-
Re-dissolving: Before use, bring the solution to room temperature and vortex or sonicate gently to redissolve the precipitate.[10]
-
Storage: Ensure the vial is tightly sealed to prevent solvent evaporation. For long-term storage, -80°C is recommended over -20°C.[3]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare working solutions freshly on the day of use.[10]
Q3: I am not observing the expected cell cycle arrest in my cell culture experiment. What could be the reason?
Several factors could contribute to a lack of expected activity:
-
Compound Degradation: Improper storage (exposure to light, heat, or oxygen) can lead to degradation and loss of activity.[5] Ensure the compound and its solutions have been stored correctly.
-
Cell Line Specificity: The activity of CDK4/6 inhibitors is specific to cancer cells that are proficient in Rb.[11] Confirm that your chosen cell line is appropriate for this mechanism of action.
-
Experimental Conditions: The concentration of the compound and the incubation time are critical. A dose-response and time-course experiment may be necessary to determine the optimal conditions for your specific cell line.
-
Solution Stability: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into single-use volumes to minimize this.
Experimental Protocols & Data
Physicochemical Data
Table 3: Physicochemical Properties of Abemaciclib M18 Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉ClF₂N₈O | [9][12] |
| Molecular Weight | 531.0 g/mol | [9][12] |
| Appearance | Solid | [9] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Based on the molecular weight (531.0 g/mol ), calculate the mass of Abemaciclib M18 hydrochloride powder needed. For 1 mL of a 10 mM solution, you will need 5.31 mg.
-
Weigh Powder: Carefully weigh the calculated amount of powder in a suitable container, preferably in a chemical fume hood.
-
Add Solvent: Add the appropriate volume of high-purity DMSO (e.g., 1 mL for 5.31 mg) to the powder.
-
Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
-
Store: Store the stock solution in small, single-use aliquots at -80°C for up to 6 months.[3]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments (Example)
This protocol is adapted from a standard method for preparing a compound suspension for oral or intraperitoneal injection.[10]
-
Prepare Stock: Start with a pre-made concentrated stock solution in DMSO (e.g., 17.8 mg/mL).
-
Add Co-solvents: For a 1 mL final working solution, sequentially add and mix the following components:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300. Mix until uniform.
-
50 µL of Tween-80. Mix until uniform.
-
450 µL of Saline (0.9% NaCl in ddH₂O).
-
-
Final Concentration: This procedure yields a 1.78 mg/mL suspended solution.[10]
-
Use: It is recommended to use this working solution on the same day it is prepared.[10]
References
- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. massgeneral.org [massgeneral.org]
- 7. selleck.cn [selleck.cn]
- 8. medkoo.com [medkoo.com]
- 9. Abemaciclib metabolite M18 hydrochloride - CD Bioparticles [cd-bioparticles.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound hydrochloride | C25H29ClF2N8O | CID 145925653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for Abemaciclib M18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Abemaciclib M18 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib M18 and what is its mechanism of action?
A1: Abemaciclib M18 is an active metabolite of Abemaciclib, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase, ultimately leading to G1 arrest and inhibition of tumor cell proliferation.[2]
Q2: How does the potency of Abemaciclib M18 compare to Abemaciclib?
A2: In biochemical assays, Abemaciclib M18 demonstrates potency nearly equivalent to Abemaciclib, with IC50 values for CDK4 and CDK6 inhibition reported to be between 1 and 3 nM.[1][3][4] However, in cell-based assays, the potency of M18 has been observed to be approximately 3 to 20-fold lower than that of Abemaciclib, depending on the specific cell line and experimental endpoint.[1][4]
Q3: Which type of proliferation assay is recommended for Abemaciclib M18?
A3: It is highly recommended to use DNA synthesis-based proliferation assays (e.g., BrdU incorporation or nucleic acid staining like CyQuant) over metabolic-based assays (e.g., MTT, XTT, or CellTiter-Glo).[5][6][7][8][9] CDK4/6 inhibitors can induce a G1 arrest where cells may remain metabolically active and even increase in size, leading to inaccurate readings in metabolic assays that can mask the true anti-proliferative effect.[5][6][7][8][9]
Q4: What is a typical concentration range to use for Abemaciclib M18 in cell-based assays?
A4: Based on the reported lower potency in cellular assays compared to biochemical assays, a starting concentration range of 10 nM to 10 µM is recommended for dose-response experiments. The optimal concentration will be cell line-dependent and should be determined empirically.
Q5: How long should I treat my cells with Abemaciclib M18?
A5: The duration of treatment will depend on the specific assay and cell line. For cell cycle analysis, a 24-48 hour treatment is often sufficient to observe G1 arrest. For proliferation or viability assays, longer incubation times of 72 hours or more may be necessary to see a significant effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding and mix gently between pipetting. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. 3. Thoroughly mix drug dilutions before adding to the wells. |
| No significant inhibition of cell proliferation | 1. Inappropriate assay type (e.g., metabolic assay). 2. Sub-optimal drug concentration or treatment duration. 3. Cell line is resistant to CDK4/6 inhibition (e.g., Rb-negative). 4. Low potency of M18 compared to Abemaciclib. | 1. Switch to a DNA synthesis-based proliferation assay. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Confirm the Rb status of your cell line. 4. Increase the concentration range of M18 in your experiments. |
| Unexpected cell morphology changes | 1. Cellular senescence. 2. Off-target effects at high concentrations. | 1. Long-term treatment with CDK4/6 inhibitors can induce senescence. This is a known effect. 2. Use the lowest effective concentration possible and include appropriate controls. |
| Difficulty achieving G1 cell cycle arrest | 1. Insufficient drug concentration or treatment time. 2. Issues with cell cycle synchronization (if used). 3. Incorrect staining or analysis in flow cytometry. | 1. Increase the concentration of Abemaciclib M18 and/or the duration of treatment. 2. Ensure synchronization protocol is optimized for your cell line. 3. Review your staining protocol and gating strategy for cell cycle analysis. |
Quantitative Data
Table 1: In Vitro Potency of Abemaciclib and its Metabolite M18 against CDK4/6
| Compound | Target | Biochemical IC50 (nM) | Cellular Potency Comparison |
| Abemaciclib | CDK4/Cyclin D1 | ~2[10] | - |
| CDK6/Cyclin D1 | ~10[10] | - | |
| Abemaciclib M18 | CDK4 | 1-3[1][3][4] | 3-20 fold less potent than Abemaciclib[1][4] |
| CDK6 | 1-3[1][3][4] |
Table 2: Proliferation IC50 Values of Abemaciclib in Breast Cancer Cell Lines (as a reference)
| Cell Line | Subtype | Abemaciclib IC50 (nM) |
| MDA-MB-453 | HER2-positive | 7.4[11] |
| T47D | HR-positive, HER2-negative | ~50-100 |
| MCF7 | HR-positive, HER2-negative | ~60-100 |
| ZR-75-1 | HR-positive, HER2-negative | ~30 |
Note: Specific cell-based IC50 values for Abemaciclib M18 are not widely published and should be determined experimentally for each cell line of interest.
Experimental Protocols
Cell Proliferation Assay (DNA Synthesis - BrdU)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Abemaciclib M18 for 72 hours. Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of proliferation inhibition against the log of the drug concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Abemaciclib M18 at the desired concentrations for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[12][13][14][15]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12][13][14][15][16] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Abemaciclib M18 inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.
Caption: Workflow for determining the IC50 of Abemaciclib M18 using a BrdU proliferation assay.
Caption: A logical approach to troubleshooting common issues in Abemaciclib M18 cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Addressing variability in in vitro experiments with Abemaciclib M18
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Abemaciclib M18 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib M18 and how does it differ from Abemaciclib?
Abemaciclib M18 (hydroxy-N-desethylabemaciclib) is one of the major and active metabolites of Abemaciclib.[1] In in vitro assays, M18 has been shown to be equipotent to the parent compound, Abemaciclib, in its ability to inhibit Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[2] Both compounds exert their effects by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, which leads to a G1 cell cycle arrest.[2][3]
Q2: What is the primary mechanism of action of Abemaciclib M18?
The primary mechanism of action for Abemaciclib M18 is the selective inhibition of CDK4 and CDK6.[2] This inhibition prevents the hyperphosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing G1 arrest and inhibiting cell proliferation.[2][3]
Q3: In which solvents should I dissolve and store Abemaciclib M18?
Abemaciclib M18 is typically dissolved in dimethyl sulfoxide (DMSO).[4] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[4] For long-term storage, the stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of Abemaciclib that might influence my experiments?
While highly selective for CDK4/6, Abemaciclib has been shown to have off-target effects at higher concentrations. These include the inhibition of other kinases such as CDK9, Glycogen Synthase Kinase 3β (GSK3β), and PIM kinases. Inhibition of these off-target kinases can influence other signaling pathways, such as the mTOR pathway, which may contribute to the observed cellular phenotype.[5] These off-target effects might explain why Abemaciclib can sometimes show efficacy in Rb-deficient cell lines or in models resistant to other CDK4/6 inhibitors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability/proliferation assays | Inappropriate assay choice: ATP-based assays (e.g., CellTiter-Glo®) can be misleading. CDK4/6 inhibition causes G1 arrest, but cells can continue to increase in size and metabolic activity, leading to an overestimation of cell viability. | Use a DNA-based proliferation assay: Assays that measure DNA content (e.g., CyQuant®, propidium iodide staining) or direct cell counting are more reliable for assessing the cytostatic effects of CDK4/6 inhibitors. |
| Compound precipitation: Abemaciclib M18 may precipitate in culture medium, especially at higher concentrations or if the DMSO stock is not properly prepared. | Ensure complete dissolution: Use fresh, anhydrous DMSO to prepare stock solutions. When diluting into culture medium, ensure thorough mixing and visually inspect for any precipitation. Consider preparing intermediate dilutions in a serum-free medium before adding to the final culture. | |
| Cell line-specific factors: The sensitivity to Abemaciclib M18 is highly dependent on the genetic background of the cell line, particularly the status of the Rb pathway (Rb1, p16INK4a, Cyclin D). | Characterize your cell line: Confirm that your cell line is Rb-proficient. Include both sensitive and resistant cell lines as positive and negative controls in your experiments. | |
| Inconsistent Western blot results for pRb | Suboptimal antibody or protocol: The quality of the phospho-Rb antibody and the blotting protocol are critical for obtaining reliable results. | Optimize your Western blot protocol: Use a validated antibody for phospho-Rb (e.g., Ser780, Ser807/811). Ensure complete protein transfer and optimize blocking and antibody incubation times. Include a positive control (e.g., lysate from a sensitive cell line treated with a known CDK4/6 inhibitor) and a negative control (untreated cells). |
| Timing of lysate collection: The level of Rb phosphorylation can fluctuate with the cell cycle. | Synchronize cells or use a consistent time point: For more consistent results, consider synchronizing the cells before treatment. Alternatively, always harvest cell lysates at the same time point after treatment. | |
| Unexpected cell cycle arrest profile | Off-target effects: At higher concentrations, Abemaciclib can affect other CDKs, potentially leading to a different cell cycle profile. | Perform a dose-response analysis: Use a range of concentrations to determine the optimal concentration that induces a clean G1 arrest without significant off-target effects. |
| Cell line is not solely dependent on CDK4/6 for G1/S transition: Some cell lines may have alternative pathways for cell cycle progression. | Investigate the underlying cell cycle machinery of your cell line: Analyze the expression levels of key cell cycle proteins (e.g., Cyclin E, CDK2) to understand the specific dependencies of your cell line. |
Data Presentation
Table 1: In Vitro IC50 Values of Abemaciclib and its Metabolite M18 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Abemaciclib | A549 | Non-Small Cell Lung Cancer | 130 | [6] |
| Colo205 | Colorectal Cancer | 120 | [6] | |
| MCF-7 | Breast Cancer | 690 | [7] | |
| T-47D | Breast Cancer | 168 (average) | [8] | |
| MDA-MB-453 | Breast Cancer | 7.4 | [3] | |
| Abemaciclib M18 | A549 | Non-Small Cell Lung Cancer | ~260-390 | [6] |
| Colo205 | Colorectal Cancer | ~240-360 | [6] |
Note: The IC50 values for Abemaciclib M18 are estimated from graphical data in the provided reference and are approximately 2-3 fold higher than the parent compound in these cell lines.
Experimental Protocols
Cell Viability Assay (DNA-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Abemaciclib M18 in anhydrous DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of Abemaciclib M18. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72-96 hours, or for a duration appropriate for the cell line's doubling time.
-
Assay: Use a DNA-based proliferation assay kit (e.g., CyQuant®) and follow the manufacturer's instructions to measure cell proliferation.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control wells to determine the percentage of inhibition. Calculate the IC50 value using a non-linear regression curve fit.
Western Blot for Phospho-Rb
-
Cell Treatment and Lysis: Treat cells with the desired concentration of Abemaciclib M18 for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., anti-pRb Ser780) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with Abemaciclib M18 at the desired concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, including any floating cells, and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Abemaciclib M18 Signaling Pathway.
Caption: In Vitro Experimental Workflow and Troubleshooting Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. telomer.com.tr [telomer.com.tr]
Validation & Comparative
Abemaciclib vs. Metabolite M18: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor Abemaciclib and its major human metabolite, M18 (hydroxy-N-desethylabemaciclib). The data presented is compiled from multiple preclinical studies to assist researchers in understanding the relative biological activity of these two compounds.
Executive Summary
Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. In humans, Abemaciclib is metabolized by CYP3A4 into several metabolites, including the active metabolite M18.[1] In cell-free biochemical assays, M18 demonstrates inhibitory potency against CDK4 and CDK6 that is nearly equivalent to the parent drug, Abemaciclib. However, in cell-based assays that measure antiproliferative activity and inhibition of the downstream target, retinoblastoma protein (Rb), M18 is found to be less potent than Abemaciclib.
Data Presentation: Comparative Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Abemaciclib and its metabolite M18 against CDK4 and CDK6 from in vitro biochemical assays.
| Compound | Target | IC50 (nM) | Fold Difference (M18 vs. Abemaciclib) |
| Abemaciclib | CDK4/cyclin D1 | ~2 | - |
| CDK6/cyclin D1 | ~10 | - | |
| Metabolite M18 | CDK4/cyclin D1 | 1-3 | ~0.5 - 1.5 |
| CDK6/cyclin D1 | 1-3 | ~0.1 - 0.3 |
Note: Data is compiled from multiple sources and represents approximate values.[2][3][4][5] In cell-based assays, the potency of M18 was observed to be approximately 3- to 20-fold lower than that of Abemaciclib, depending on the specific endpoint being measured.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from published literature and represent standard techniques for evaluating CDK4/6 inhibitor potency.
Cell-Free Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CDK4/cyclin D1 and CDK6/cyclin D1 complexes.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes
-
Histone H1 or a synthetic peptide substrate (e.g., a fragment of the retinoblastoma protein)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (Abemaciclib, M18) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Abemaciclib and M18 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper or a filter plate to capture the phosphorylated substrate.
-
Wash the paper/plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay (IC50 Determination)
This assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D, or other Rb-proficient lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Abemaciclib, M18) serially diluted in culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Abemaciclib or M18. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours to 6 days).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add DMSO to solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Western Blot Analysis for Phospho-Rb Inhibition
This method is used to detect the phosphorylation status of the retinoblastoma protein, a direct downstream target of CDK4/6.
Materials:
-
Cancer cell lines
-
Test compounds (Abemaciclib, M18)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of Abemaciclib or M18 for a specified time (e.g., 16-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the level of phospho-Rb relative to total Rb and a loading control.
Mandatory Visualizations
Signaling Pathway of Abemaciclib and Metabolite M18
Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of Abemaciclib and M18.
Experimental Workflow for Potency Determination
Caption: General experimental workflow for determining the IC50 values of Abemaciclib and M18.
References
- 1. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition triggers anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Abemaciclib and Its Active Metabolites for Researchers
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), has emerged as a critical therapeutic agent in the management of certain types of breast cancer.[1][2] Upon administration, abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[3][4] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are considered major active metabolites, contributing significantly to the overall clinical activity of the drug.[5][6][7][8] This guide provides a detailed head-to-head comparison of abemaciclib and its principal active metabolites, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Biochemical and Cellular Activity: A Quantitative Comparison
The primary mechanism of action of abemaciclib and its active metabolites is the inhibition of CDK4 and CDK6, which are pivotal regulators of the cell cycle.[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from the G1 to the S phase and ultimately suppressing tumor cell proliferation.[9][10] Experimental data from in vitro biochemical and cellular assays demonstrate that the active metabolites of abemaciclib exhibit potencies comparable to the parent compound.
In Vitro Inhibitory Activity
The inhibitory potency of abemaciclib and its metabolites against CDK4 and CDK6 has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters to assess their efficacy. The data consistently show that metabolites M2 and M20, in particular, retain potent inhibitory activity against both CDK4 and CDK6, with potencies nearly equivalent to that of abemaciclib.[11] Metabolite M18 also demonstrates significant activity, albeit slightly less potent than the parent drug in some assays.[11]
| Compound | Target | IC50 (nM) | Ki (nM) |
| Abemaciclib | CDK4/cyclin D1 | 2[4] | 0.6 ± 0.3[4] |
| CDK6/cyclin D3 | 10[4] | 8.2 ± 1.1[4] | |
| Metabolite M2 | CDK4/cyclin D1 | 1-3[9] | ~1.24 |
| CDK6 | 1-3[9] | - | |
| Metabolite M18 | CDK4/cyclin D1 | 1-3[9] | ~1.46 |
| CDK6 | 1-3[9] | - | |
| Metabolite M20 | CDK4/cyclin D1 | 1-3[9] | ~1.54 |
| CDK6 | 1-3[9] | - |
Table 1: Summary of in vitro inhibitory activity of Abemaciclib and its active metabolites against CDK4 and CDK6. IC50 and Ki values are presented in nanomolar (nM) concentrations. A lower value indicates greater potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluate these compounds, the following diagrams have been generated using the DOT language.
Caption: CDK4/6 signaling pathway and inhibition by Abemaciclib.
Caption: General experimental workflow for evaluating Abemaciclib and its metabolites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of abemaciclib and its metabolites.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of CDK4/6 and its inhibition by test compounds.
1. Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Substrate peptide (e.g., a derivative of the C-terminus of Rb protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
96-well filter plates
-
Scintillation counter
-
Abemaciclib and its metabolites dissolved in DMSO
2. Procedure:
-
Prepare serial dilutions of abemaciclib and its metabolites in the kinase reaction buffer containing a final DMSO concentration of 1%.
-
In a 96-well plate, add the kinase/substrate mixture to each well.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2% H₃PO₄).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.9% NaCl) to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
1. Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
Microplate reader
-
Abemaciclib and its metabolites dissolved in DMSO
2. Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of abemaciclib and its metabolites in the complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include control wells with medium and DMSO only.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the control (DMSO-treated) cells.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The active metabolites of abemaciclib, particularly M2 and M20, demonstrate potent inhibitory activity against CDK4 and CDK6, comparable to the parent drug. This suggests that these metabolites significantly contribute to the overall therapeutic efficacy of abemaciclib. The provided experimental protocols and workflows offer a foundational guide for researchers aiming to further investigate the pharmacological properties of abemaciclib and its metabolites. A thorough understanding of the contributions of these active metabolites is essential for optimizing dosing strategies and predicting clinical outcomes in patients undergoing treatment with this important anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. CN106316935A - Preparation method of Abemaciclib intermediate - Google Patents [patents.google.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mts-cell-proliferation-assay | Sigma-Aldrich [sigmaaldrich.com]
- 10. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Abemaciclib Metabolites: A Comparative Analysis of M18, M2, and M20
A detailed comparison of the in vitro inhibitory activities of abemaciclib and its major human metabolites—M2, M18, and M20—reveals that all three metabolites are pharmacologically active, exhibiting potencies nearly equivalent to the parent drug in inhibiting Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This finding is significant for understanding the overall clinical efficacy of abemaciclib, as these metabolites contribute to its therapeutic effect.
Abemaciclib, a potent and selective inhibitor of CDK4 and CDK6, is a key therapeutic agent in the treatment of certain types of breast cancer. Following administration, abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several circulating metabolites. Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are the most prominent and have been identified as active metabolites.[1]
Quantitative Comparison of In Vitro Activity
In vitro studies have demonstrated that M2, M18, and M20 are not only present in significant amounts in human plasma but also possess potent inhibitory activity against CDK4 and CDK6. Cell-free biochemical kinase assays have shown that the half-maximal inhibitory concentrations (IC50) for M2, M18, and M20 against both CDK4 and CDK6 are in the low nanomolar range, specifically between 1 and 3 nM. This level of activity is comparable to that of the parent compound, abemaciclib.[2][3]
Further investigations in various cancer cell lines, including those from non-small cell lung, colorectal, and breast cancers, have corroborated these findings. In these cell-based assays, metabolites M2 and M20 exhibited potencies that were nearly identical to abemaciclib in terms of inhibiting cell growth and cell cycle progression. The potency of M18 was found to be slightly lower, approximately 3 to 20-fold less than that of abemaciclib, depending on the specific experimental endpoint being measured.[2][3]
The following table summarizes the available quantitative data on the in vitro inhibitory activity of abemaciclib and its key metabolites against CDK4 and CDK6.
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | ~2 |
| CDK6 | ~10 | |
| M2 (N-desethylabemaciclib) | CDK4 | 1-3 |
| CDK6 | 1-3 | |
| M18 (hydroxy-N-desethylabemaciclib) | CDK4 | 1-3 |
| CDK6 | 1-3 | |
| M20 (hydroxyabemaciclib) | CDK4 | 1-3 |
| CDK6 | 1-3 |
Note: The IC50 values for the metabolites are presented as a range based on available data from conference abstracts. Precise values from a single comprehensive study are not publicly available.[2][3]
Experimental Protocols
The in vitro activity of abemaciclib and its metabolites has been determined through a series of established experimental protocols designed to assess their direct enzymatic inhibition and their effects on cancer cells.
Cell-Free Biochemical Kinase Assays
To determine the direct inhibitory effect on CDK4 and CDK6, cell-free biochemical kinase assays were performed. In these assays, purified recombinant CDK4/cyclin D1 and CDK6/cyclin D3 enzyme complexes are incubated with a specific substrate (such as a fragment of the Retinoblastoma protein, Rb) and adenosine triphosphate (ATP) in the presence of varying concentrations of the test compounds (abemaciclib, M2, M18, or M20). The activity of the kinase is measured by quantifying the amount of phosphorylated substrate. The IC50 value is then calculated as the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell-Based Assays
The cellular activity of the compounds was evaluated using a panel of human cancer cell lines. Key experimental endpoints included:
-
Growth Inhibition: Cancer cells were cultured in the presence of increasing concentrations of abemaciclib or its metabolites for a defined period (e.g., 72 hours). Cell viability was then assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which measures the metabolic activity of the cells. The IC50 for growth inhibition was determined as the concentration of the compound that reduces cell growth by 50%.
-
Cell Cycle Analysis: To assess the impact on cell cycle progression, cancer cells were treated with the compounds for a specified time. The cells were then fixed, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. This technique allows for the quantification of the percentage of cells in different phases of the cell cycle (G1, S, G2/M), revealing the G1 arrest characteristic of CDK4/6 inhibition.
-
Biomarker Expression: The inhibition of the CDK4/6 pathway was further confirmed by measuring the levels of downstream biomarkers. This was typically done by Western blotting to detect the phosphorylation status of the Retinoblastoma protein (pRb) at specific sites (e.g., Serine 780). A reduction in pRb levels indicates effective inhibition of CDK4/6. Other biomarkers that may be assessed include Topoisomerase II-alpha and phospho-histone H3.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by abemaciclib and its metabolites, as well as a generalized workflow for the in vitro experiments.
References
Unveiling the Off-Target Profile of Abemaciclib's Active Metabolite M18: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the off-target kinase profile of M18, a major active metabolite of the CDK4/6 inhibitor Abemaciclib. Targeted at researchers, scientists, and drug development professionals, this document compiles available quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to offer a clear perspective on the selectivity of M18 in comparison to its parent drug and other CDK4/6 inhibitors.
Executive Summary
Abemaciclib, a cornerstone in the treatment of HR+, HER2- breast cancer, undergoes extensive metabolism to form several active metabolites, including M2, M20, and M18. These metabolites contribute significantly to the overall clinical activity of the drug. Understanding their distinct kinase inhibition profiles is crucial for a complete comprehension of Abemaciclib's therapeutic window and potential side effects. While data on the on-target potency of these metabolites is available, a comprehensive screen of their off-target activities is less documented. This guide synthesizes the current knowledge, highlighting the known inhibitory activities and providing context through comparison with Abemaciclib and other approved CDK4/6 inhibitors, Palbociclib and Ribociclib.
Comparative Kinase Inhibition Profile
The following table summarizes the known inhibitory activities (IC50/Ki in nM) of Abemaciclib, its metabolite M18, and other CDK4/6 inhibitors against their primary targets and key off-targets. It is important to note that a comprehensive, publicly available off-target kinase panel screen for M18 is limited. The data for M18 is primarily focused on its intended targets and a few other cyclin-dependent kinases.
| Kinase Target | Abemaciclib | M18 | Palbociclib | Ribociclib |
| CDK4/cyclin D1 | 2 nM (IC50)[1] | 1-3 nM (IC50)[2] | 11 nM (IC50) | 10 nM (IC50) |
| CDK6/cyclin D3 | 10 nM (IC50)[3] | 1-3 nM (IC50)[2] | 16 nM (IC50) | 39 nM (IC50) |
| CDK9 | Potential Inhibition (cell-free)[2] | Potential Inhibition (cell-free)[2] | >10,000 nM (IC50) | 400 nM (IC50) |
| GSK3α | Potent Inhibition | Not Publicly Available | Weak Inhibition | Weak Inhibition |
| GSK3β | 8.67 nM (IC50)[1] | Not Publicly Available | 11,200 nM (IC50)[1] | Weak Inhibition |
| CAMKIIδ | Potent Inhibition | Not Publicly Available | Moderate Inhibition | Not Publicly Available |
| CAMKIIγ | Potent Inhibition | Not Publicly Available | Moderate Inhibition | Not Publicly Available |
Data for Palbociclib and Ribociclib off-targets are compiled from various publicly available kinase profiling studies. "Weak inhibition" indicates significantly less potent activity compared to the primary targets.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: CDK4/6 Signaling Pathway and Inhibition by Abemaciclib/M18.
Caption: General Experimental Workflow for Radiometric Kinase Profiling.
Detailed Experimental Protocols
The determination of a compound's kinase inhibition profile is typically achieved through in vitro kinase assays. Below is a representative protocol for a radiometric assay, a common method for quantifying kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., M18) against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution (a mixture of non-radioactive ATP and [γ-32P]ATP)[4]
-
Kinase quench buffer (e.g., EDTA solution)[5]
-
Phosphocellulose filter mats or other separation media
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the assay buffer, the specific substrate, and the purified kinase enzyme.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding the ATP solution (containing [γ-32P]ATP) to the reaction mixture containing the kinase, substrate, and test compound. Reactions are typically performed in a 96- or 384-well plate format.
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-90 minutes) to allow for the phosphorylation of the substrate.[6][7]
-
Reaction Termination: The kinase reaction is stopped by adding a quench buffer, such as a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[5]
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter mat. The negatively charged phosphate groups on the substrate bind to the positively charged filter, while the free ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The radioactivity counts are plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Discussion and Future Directions
The available data confirms that Abemaciclib's active metabolite, M18, is a potent inhibitor of CDK4 and CDK6, with potencies nearly equivalent to the parent drug.[2] Limited cell-free assay data also suggests a potential for CDK9 inhibition, though this was not observed in cellular contexts.[2] However, a comprehensive, publicly accessible kinome-wide selectivity profile for M18 is currently lacking. The off-target profile of the parent compound, Abemaciclib, which includes potent inhibition of GSK3 and CAMKII kinases, highlights the importance of understanding whether these activities are retained in its metabolites.
For the research community, a head-to-head comparison of the full kinome profiles of Abemaciclib and its major active metabolites (M2, M18, and M20) would be of significant value. Such studies would provide a more complete picture of the pharmacological activity of Abemaciclib in vivo and could help to better understand its clinical efficacy and safety profile. Future research should aim to employ broad kinase screening panels to elucidate the off-target landscape of M18 and other key metabolites. This will enable a more nuanced understanding of the contribution of each molecular species to the overall therapeutic and potential toxicological effects of Abemaciclib.
References
- 1. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Abemaciclib's Kinase Selectivity: A Comparative Analysis with its Metabolites and Other CDK4/6 Inhibitors
A detailed examination of the kinase inhibition profiles of Abemaciclib, its primary active metabolites, and its counterparts, Palbociclib and Ribociclib, reveals significant differences in their selectivity, with implications for their therapeutic activity and potential off-target effects. This guide provides a comprehensive comparison based on available preclinical data, detailing the experimental methodologies used to generate these findings.
Executive Summary
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), distinguishes itself from other approved drugs in its class, Palbociclib and Ribociclib, through a broader kinase inhibitory profile. While all three drugs effectively target the CDK4/6-retinoblastoma (Rb) axis to induce cell cycle arrest, Abemaciclib demonstrates activity against a wider range of kinases at clinically relevant concentrations. Furthermore, the primary metabolites of Abemaciclib—N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18)—are not mere byproducts; they exhibit comparable potency to the parent drug against CDK4 and CDK6, contributing to the overall therapeutic effect. This guide will delve into the specifics of these kinase selectivities, present the data in a clear, comparative format, and outline the experimental approaches used to generate this knowledge.
Comparative Kinase Selectivity
The kinase inhibitory activity of Abemaciclib and its competitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), with lower values indicating higher potency. The data presented below has been compiled from multiple preclinical studies.
Primary Targets: CDK4 and CDK6
All three inhibitors are highly potent against their primary targets, CDK4 and CDK6. However, there are subtle differences in their relative potency. Abemaciclib and Ribociclib show a greater potency for CDK4 over CDK6, whereas Palbociclib inhibits both with similar efficacy.[1] The active metabolites of Abemaciclib (M2, M18, and M20) have been shown to inhibit CDK4 and CDK6 with potencies nearly equivalent to the parent compound.[2]
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference(s) |
| Abemaciclib | 2 | 10 | [3] |
| Palbociclib | 11 | 16 | [4] |
| Ribociclib | 10 | 39 | [5] |
| Abemaciclib Metabolite M2 | ~1-3 | ~1-3 | [2] |
| Abemaciclib Metabolite M18 | ~1-3 | ~1-3 | [2] |
| Abemaciclib Metabolite M20 | ~1-3 | ~1-3 | [2] |
Table 1: Comparative IC50 Values for Primary CDK Targets. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Abemaciclib, Palbociclib, Ribociclib, and Abemaciclib's major active metabolites against CDK4 and CDK6.
Broader Kinase Selectivity Profile
Kinome-wide screening has revealed that Abemaciclib has a broader range of targets compared to the more selective Palbociclib and Ribociclib.[6][7] This "polypharmacology" may contribute to its distinct clinical profile, including its single-agent activity.
| Kinase Target | Abemaciclib IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Reference(s) |
| CDK1/cyclin B | >1000 | >1000 | >1000 | [5] |
| CDK2/cyclin A | Weak inhibition | Weak inhibition | Weak inhibition | [6][7] |
| CDK9 | 925 | >10,000 | >10,000 | [8] |
| GSK3β | 8.67 | 11,200 | Not reported | [9] |
| CAMKIIβ | 3.5 | 1,600 | Not reported | [9] |
| CAMKIIδ | 2.6 | 610 | Not reported | [9] |
| CAMKIIγ | 52 | 9,400 | Not reported | [9] |
Table 2: Select Off-Target Kinase Inhibition. This table highlights the differential inhibitory activities of Abemaciclib, Palbociclib, and Ribociclib against a selection of kinases other than CDK4/6. Abemaciclib shows notable potency against several of these off-target kinases.
Signaling Pathways and Experimental Workflows
To understand the biological context of kinase selectivity, it is crucial to visualize the relevant signaling pathways and the experimental methods used to determine inhibitor activity.
Figure 1: The CDK4/6-Rb Signaling Pathway. This diagram illustrates how mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates the Rb tumor suppressor protein. This allows the transcription factor E2F to promote the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Abemaciclib and its active metabolites directly inhibit the kinase activity of the Cyclin D-CDK4/6 complex.
Figure 2: Experimental Workflow for Kinase Selectivity Profiling. This flowchart outlines the common experimental approaches used to determine the kinase selectivity of small molecule inhibitors like Abemaciclib and its competitors. These methods provide quantitative data on inhibitor potency and selectivity, which are then used for comparative analysis.
Experimental Protocols
The determination of kinase selectivity and potency relies on robust in vitro assays. Below are descriptions of the key methodologies employed in the characterization of Abemaciclib and other CDK4/6 inhibitors.
Radiometric Kinase Assays (e.g., Filter-Binding Assay)
This is considered a gold-standard method for measuring kinase activity directly.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a substrate (a peptide or protein) by the kinase.
-
General Procedure:
-
The kinase, its substrate, and the test inhibitor at various concentrations are incubated together.
-
The reaction is initiated by the addition of radiolabeled ATP (usually [γ-³²P]ATP or [γ-³³P]ATP).
-
After a set incubation period, the reaction mixture is spotted onto a filter membrane that binds the substrate.
-
The filter is washed to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Competition Binding Assays (e.g., KINOMEscan™)
This high-throughput platform assesses the ability of a compound to compete with a known ligand for binding to the ATP-binding site of a large panel of kinases.
-
Principle: This assay measures the displacement of a tagged, immobilized ligand from the kinase's ATP-binding site by the test compound. It is a measure of binding affinity rather than direct enzymatic inhibition.
-
General Procedure:
-
A large panel of DNA-tagged kinases is used.
-
Each kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and competing with the immobilized ligand.
-
The results are often reported as percent of control or as a dissociation constant (Kd).
-
Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS)
This chemoproteomic approach identifies the protein kinases that bind to a set of broad-spectrum kinase inhibitors in a cellular lysate, and how test compounds compete for this binding.
-
Principle: This method uses affinity chromatography with beads coated with multiple, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. The competition for binding to these beads in the presence of a test inhibitor reveals the inhibitor's targets.
-
General Procedure:
-
A cell lysate is prepared to provide a source of native kinases.
-
The lysate is incubated with the multiplexed inhibitor beads in the presence or absence of the test compound.
-
Kinases that are targeted by the test compound will be unable to bind to the beads.
-
The beads are washed, and the bound proteins are eluted and identified and quantified using mass spectrometry.
-
A decrease in the amount of a specific kinase pulled down in the presence of the test compound indicates it is a target of that compound.
-
Conclusion
Abemaciclib and its active metabolites demonstrate a distinct kinase selectivity profile compared to Palbociclib and Ribociclib. While all are potent inhibitors of CDK4 and CDK6, Abemaciclib's inhibition of a broader range of kinases may underlie its unique clinical characteristics. The use of robust and complementary experimental methodologies, such as radiometric assays, competition binding assays, and chemoproteomics, is essential for a comprehensive understanding of the pharmacological differences between these important cancer therapeutics. This detailed comparison provides researchers and drug development professionals with a valuable resource for understanding the nuances of CDK4/6 inhibitor selectivity.
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Direct comparison of Abemaciclib and M18 in vivo efficacy
Direct In Vivo Efficacy Comparison: Abemaciclib vs. M18
A direct comparison of the in vivo efficacy of Abemaciclib and a compound designated "M18" cannot be provided at this time. Extensive searches of scientific literature and public databases did not yield a specific anticancer agent referred to as "M18" that is a direct comparator to Abemaciclib, a selective CDK4/6 inhibitor.
The designation "M18" in cancer research has been associated with several distinct entities, none of which are a small molecule drug suitable for a direct efficacy comparison with Abemaciclib:
-
Streptococcus salivarius M18: A probiotic bacterial strain whose metabolic byproducts have demonstrated anti-cancer properties in preclinical models[1].
-
Mel-18 (PCGF2): A protein that acts as a tumor suppressor. Research has focused on the effects of its inhibition in combination with other targets, rather than its use as a therapeutic agent itself[2].
-
MJ18: A monoclonal antibody with disputed targeting in murine tumor models[3].
-
MUC18 (MCAM): A cell adhesion molecule that is a target for antibody-based therapies in certain cancers[4].
-
MGC018: An antibody-drug conjugate targeting B7-H3[5].
-
TYME-18: An investigational intra-tumoral therapy with a proprietary formulation[6].
-
Interleukin-18 (IL-18): A cytokine utilized in immunotherapy approaches such as CAR-T cell therapy[7].
Due to the absence of a clearly identified therapeutic agent "M18" and its corresponding in vivo efficacy data, this guide will focus on providing a comprehensive overview of the in vivo efficacy of Abemaciclib, presented in the requested format for researchers, scientists, and drug development professionals.
In Vivo Efficacy of Abemaciclib
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Its efficacy has been demonstrated in numerous preclinical in vivo models, particularly in hormone receptor-positive (HR+) breast cancer, as well as other solid tumors.
Quantitative Data Summary
The following table summarizes representative in vivo efficacy data for Abemaciclib as a single agent in various xenograft models.
| Cancer Model | Cell Line | Animal Model | Abemaciclib Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |
| ER+ Breast Cancer | ZR-75-1 | Nude Mice | 50 mg/kg, PO, QD | 28 days | Significant tumor growth inhibition | [2] |
| ER+ Breast Cancer | ZR-75-1 | Nude Mice | 75 mg/kg, PO, QD | 28 days | Tumor regression | [2] |
| ER+/HER2- Breast Cancer | Patient-Derived Xenograft (PR-3) | Nude Mice | 50 mg/kg, PO, QD | 48 days | Significant tumor growth inhibition | [8] |
| BRAF-mutated Melanoma | A375 | Nude Mice | 45 mg/kg, PO, QD | 21 days | Significant tumor growth inhibition | [7] |
| Non-Small Cell Lung Cancer | H460 | Nude Mice | 100 mg/kg, PO, QD | 1 week | Modest tumor growth delay | [5] |
Note: TGI (Tumor Growth Inhibition) is often expressed as a percentage, while regression indicates a reduction in tumor volume from the initial size. "PO, QD" refers to oral administration once daily.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a representative experimental protocol for assessing the efficacy of Abemaciclib in a breast cancer xenograft model.
Objective: To evaluate the single-agent antitumor activity of Abemaciclib in an ER+ breast cancer xenograft model.
Materials:
-
Cell Line: ZR-75-1 (human ER+ breast cancer cell line)
-
Animals: Female athymic nude mice (6-8 weeks old)
-
Vehicle: 1% Hydroxyethyl cellulose (HEC) in 25 mM phosphate buffer (pH 2.0)
-
Test Article: Abemaciclib, formulated in the vehicle.
Procedure:
-
Tumor Cell Implantation: ZR-75-1 cells are harvested and subcutaneously implanted into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
The control group receives the vehicle orally once daily.
-
The treatment group receives Abemaciclib at a specified dose (e.g., 50 mg/kg) orally once daily.
-
-
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study continues for a predetermined duration (e.g., 28 days) or until tumors in the control group reach a specified maximum volume.
-
Pharmacodynamic Analysis: At the end of the study, a subset of tumors may be harvested to analyze biomarkers such as phosphorylated Retinoblastoma protein (pRb) to confirm target engagement[2].
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of Abemaciclib
The diagram below illustrates the mechanism of action of Abemaciclib in inhibiting the CDK4/6-Rb pathway, leading to cell cycle arrest.
References
- 1. Exploiting the Acidic Extracellular pH: Evaluation of Streptococcus salivarius M18 Postbiotics to Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-inhibition of BMI1 and Mel18 enhances chemosensitivity of esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TYME-18 Demonstrates Anti-Cancer Effect in New Preclinical Data Presented at AACR 2020 [businesswire.com]
- 7. Preclinical Development of CAR T Cells with Antigen-Inducible IL18 Enforcement to Treat GD2-Positive Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Unveiling the Central Nervous System Penetration of Abemaciclib and its Active Metabolite M18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor in the development of treatments for central nervous system (CNS) malignancies. Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has demonstrated clinical activity in patients with brain metastases.[1][2] This guide provides a comprehensive comparison of the brain penetration of abemaciclib and its primary active metabolites, with a special focus on M18, placing it in the context of other CDK4/6 inhibitors.
Comparative Brain Penetration of Abemaciclib and its Metabolites
Abemaciclib is metabolized in humans to several active metabolites, with M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 (hydroxyabemaciclib) being the most significant in terms of plasma exposure and potency.[3][4] Preclinical and clinical studies have consistently shown that abemaciclib can penetrate the CNS.[5][6] However, the extent of brain penetration varies between the parent drug and its metabolites and is significantly influenced by the activity of efflux transporters at the BBB, primarily P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRG/ABCG2).
A key parameter for quantifying brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of a drug between the brain and plasma, corrected for plasma and brain tissue binding. A Kp,uu value of 1 suggests unrestricted passage across the BBB, while a value less than 1 indicates active efflux.
| Compound | Kp,uu (mice) | Kp,uu (rats) | CSF-to-Plasma Ratio (KCSF,p) | Notes |
| Abemaciclib | 0.03 ± 0.01[7] | 0.10 ± 0.02[7] | 0.68 | Brain penetration is limited by active efflux. |
| Metabolite M2 | - | - | 0.14[3] | Data on Kp,uu is limited. |
| Metabolite M18 | - | - | Assumed to be 1.0[3] | Direct experimental data is lacking; this value was an assumption for a PBPK model. |
| Metabolite M20 | - | - | 0.91[3] | Shows good CNS penetration. |
| Palbociclib | ~10-fold lower than Abemaciclib[2] | - | - | Known to have limited brain penetration. |
| Ribociclib | - | - | - | Generally considered to have poor CNS penetration.[8] |
The Role of Efflux Transporters
The impact of ABCB1 and ABCG2 on limiting the brain penetration of abemaciclib and its metabolites has been demonstrated in genetically modified mice lacking these transporters. While specific data for M18 is not available, the dramatic increase in brain concentrations of abemaciclib and other metabolites in these models underscores the critical role of these efflux pumps.
| Compound | Fold Increase in Brain Penetration (Abcb1a/1b;Abcg2-/- mice vs. wild-type) |
| Abemaciclib | 25-fold[9] |
| Metabolite M2 | 4-fold[9] |
| Metabolite M20 | 60-fold[9] |
Experimental Protocols
The determination of the unbound brain-to-plasma concentration ratio (Kp,uu) is a critical step in assessing the CNS penetration of a drug candidate. The following provides a generalized methodology based on common preclinical practices.
In Vivo Determination of Brain and Plasma Concentrations
Animal Models: Studies are typically conducted in rodents (mice or rats). For investigating the role of efflux transporters, genetically modified animals (e.g., Abcb1a/1b-/-, Abcg2-/-, or double knockouts) are used alongside wild-type controls.
Dosing: Abemaciclib is administered orally or intravenously at a specified dose (e.g., 10 mg/kg).
Sample Collection: At predetermined time points after dosing, blood and brain tissue are collected. Blood is processed to obtain plasma. Brain tissue is homogenized.
Bioanalysis: The concentrations of abemaciclib and its metabolites in plasma and brain homogenate are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Determination of Unbound Fraction
Equilibrium Dialysis: The unbound fraction of the drug in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis. This involves dialyzing the plasma or brain homogenate against a buffer solution until equilibrium is reached and then measuring the drug concentration in the buffer.
Calculation of Kp,uu
The Kp,uu is calculated using the following formula:
Kp,uu = (Cbrain,total / Cplasma,total) * (fu,plasma / fu,brain)
Where:
-
Cbrain,total is the total concentration of the drug in the brain.
-
Cplasma,total is the total concentration of the drug in the plasma.
-
fu,plasma is the unbound fraction of the drug in plasma.
-
fu,brain is the unbound fraction of the drug in brain homogenate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK4/6 signaling pathway inhibited by abemaciclib and a typical experimental workflow for determining brain penetration.
Caption: CDK4/6 Signaling Pathway and Abemaciclib's Mechanism of Action.
Caption: Experimental Workflow for Kp,uu Determination.
Conclusion
Abemaciclib demonstrates superior brain penetration compared to other approved CDK4/6 inhibitors, a characteristic that is crucial for its efficacy in treating CNS metastases. Its active metabolites, particularly M20, also show significant CNS distribution. While direct experimental data on the brain penetration of the active metabolite M18 is currently limited, its assumed favorable profile in pharmacokinetic models, coupled with its known activity as a CDK inhibitor, suggests it likely contributes to the overall anti-tumor effect of abemaciclib within the CNS. Further research to definitively quantify the Kp,uu of M18 would be valuable for a more complete understanding of abemaciclib's CNS pharmacology. The profound impact of efflux transporters on limiting the brain exposure of abemaciclib and its metabolites highlights the potential for co-administration with transporter inhibitors as a strategy to enhance CNS efficacy, a concept that warrants further investigation.
References
- 1. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central nervous system-specific efficacy of CDK4/6 inhibitors in randomized controlled trials for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition sensitizes intracranial tumors to PD-1 blockade in preclinical models of brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacodynamics of Abemaciclib and its Active Metabolite, M18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib, and its principal active metabolite, M18 (hydroxy-N-desethylabemaciclib). The information presented herein is supported by experimental data to aid in research and drug development efforts.
Executive Summary
Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. Following administration, Abemaciclib is metabolized into several active metabolites, including M2, M20, and M18.[1] Pharmacodynamic studies have demonstrated that M18, along with other major metabolites, exhibits comparable in vitro potency to the parent drug, Abemaciclib, in inhibiting CDK4 and CDK6.[1][2] This equipotency suggests that M18 significantly contributes to the overall clinical activity of Abemaciclib.[3] Both Abemaciclib and M18 exert their anti-tumor effects by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and preventing cancer cell proliferation.
Data Presentation
The following tables summarize the quantitative pharmacodynamic parameters of Abemaciclib and its active metabolite M18.
Table 1: Comparative In Vitro Inhibitory Potency (IC50) in Biochemical Assays
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D1 IC50 (nM) |
| Abemaciclib | 1.57 | 2.02 |
| M18 | 1.46 | 2.65 |
Data sourced from a 2016 American Association for Cancer Research presentation abstract.
Table 2: Relative Plasma Exposure of Abemaciclib and its Major Metabolites
| Analyte | AUC as % of Total Circulating Analytes in Plasma |
| Abemaciclib | 34% |
| M2 (N-desethylabemaciclib) | 25% |
| M20 (hydroxyabemaciclib) | 26% |
| M18 | 13% |
Data sourced from PubChem and DrugBank.[1][2]
Signaling Pathway
The primary mechanism of action for both Abemaciclib and M18 is the inhibition of the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 arrest.
References
Unveiling the Contribution of M18 to Abemaciclib's Clinical Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical activity of Abemaciclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with a specific focus on validating the contribution of its metabolite, M18, alongside other major active metabolites. Through a detailed comparison with alternative CDK4/6 inhibitors and supporting experimental data, this document serves as a critical resource for researchers in oncology and drug development.
Executive Summary
Abemaciclib distinguishes itself from other CDK4/6 inhibitors, such as Palbociclib and Ribociclib, through the significant contribution of its active metabolites to its overall clinical activity.[1] This guide dissects the roles of Abemaciclib's primary active metabolites—M2, M20, and M18—in mediating its therapeutic effects. Quantitative data on their potency and systemic exposure are presented, alongside detailed experimental protocols for the validation of these findings. Furthermore, a comparative analysis with Palbociclib and Ribociclib highlights the unique metabolic profile of Abemaciclib and its implications for clinical efficacy and patient management.
Comparative Analysis of Abemaciclib and its Active Metabolites
Abemaciclib is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into several active metabolites, with M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) being the most clinically relevant.[2][3] These metabolites are not mere byproducts; they exhibit potent inhibitory activity against CDK4 and CDK6 and are present at significant concentrations in patient plasma, thereby contributing to the overall therapeutic effect of Abemaciclib.
In Vitro Potency against CDK4 and CDK6
The in vitro inhibitory potency of Abemaciclib and its metabolites against CDK4 and CDK6 has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Abemaciclib | 2 | 10 |
| M2 | 1.2 - 2.1 | 5.8 - 11.6 |
| M20 | 1.5 - 2.6 | 6.3 - 12.8 |
| M18 | 1.5 - 4.2 | 8.1 - 19.5 |
Data compiled from multiple sources. The range reflects variability across different studies.
Systemic Exposure in Patients
The clinical relevance of a metabolite is determined by both its potency and its systemic exposure. The steady-state area under the curve (AUC) in plasma for Abemaciclib and its active metabolites provides a measure of their in vivo exposure.
| Compound | Steady-State Plasma AUC (ng·h/mL) |
| Abemaciclib | 4280 - 5520 |
| M2 | ~1670 - 2150 (Represents ~39% of parent AUC) |
| M20 | ~3300 - 4250 (Represents ~77% of parent AUC) |
| M18 | ~550 - 710 |
Data represents typical values observed in clinical studies with a 150 mg twice-daily dosing regimen.[2] The contribution of each metabolite to the total exposure of active drug species is significant.
Comparison with Alternative CDK4/6 Inhibitors
A key differentiator for Abemaciclib is the clinical significance of its metabolites. In contrast, the metabolites of Palbociclib and Ribociclib are not considered to make a significant contribution to their clinical activity.
| Feature | Abemaciclib | Palbociclib | Ribociclib |
| Clinically Active Metabolites | Yes (M2, M20, M18) | No (Metabolites are not considered clinically significant) | No (Metabolites are not considered clinically significant) |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4, SULT2A1 | CYP3A4 |
This distinction has important implications for drug-drug interactions and patient-to-patient variability in clinical response.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro CDK4/6 Radiometric Kinase Assay
This assay is a gold-standard method for determining the direct inhibitory activity of compounds against CDK4 and CDK6.
Objective: To quantify the IC50 values of Abemaciclib, M2, M18, and M20 for the inhibition of CDK4 and CDK6 kinase activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (Abemaciclib and metabolites) dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the kinase, substrate (Rb), and kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Rb substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Cell Viability (WST-1) Assay
This colorimetric assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.
Objective: To determine the anti-proliferative activity of Abemaciclib and its metabolites in cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, a human breast cancer cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (Abemaciclib and metabolites) dissolved in DMSO
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted test compounds. Include a vehicle control (DMSO) and a no-cell control (blank).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add WST-1 reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells will metabolize the WST-1 reagent into a colored formazan product.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
Abemaciclib's Mechanism of Action
The following diagram illustrates the signaling pathway targeted by Abemaciclib and its active metabolites.
Caption: Abemaciclib and its active metabolites inhibit the Cyclin D-CDK4/6 complex.
Experimental Workflow for Validating M18's Contribution
The following diagram outlines a typical experimental workflow to validate the clinical contribution of a metabolite like M18.
Caption: A stepwise workflow for validating the clinical relevance of a drug metabolite.
Conclusion
The clinical activity of Abemaciclib is a composite of the parent drug and its active metabolites, including M18. This guide provides quantitative evidence and detailed methodologies to support the significant contribution of these metabolites. Understanding this unique metabolic profile is crucial for optimizing the clinical use of Abemaciclib and for the future development of CDK4/6 inhibitors. The provided data and protocols offer a valuable resource for researchers aiming to further elucidate the pharmacology of Abemaciclib and its metabolites.
References
- 1. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
A Researcher's Guide to Antibody Specificity: Abemaciclib and its Active Metabolite M18
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is paramount for accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling. When employing immunoassays for drugs like Abemaciclib, a key consideration is the potential cross-reactivity of the antibody with the drug's active metabolites. This guide provides a comparative overview of immunoassay-based detection and mass spectrometry, focusing on the cross-reactivity of Abemaciclib antibodies with its equipotent metabolite, M18.
Introduction to Abemaciclib and its Metabolism
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer. In the body, Abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process generates several active metabolites that contribute to the overall therapeutic effect.
Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are of significant interest. These metabolites are not only present in substantial concentrations in plasma but also exhibit potency comparable to the parent drug.[1][2] Specifically, M18 accounts for approximately 13% of the total circulating analytes and is considered equipotent to Abemaciclib.[1][3] This pharmacological activity underscores the importance of distinguishing the parent drug from its metabolites in clinical and preclinical studies.
An immunoassay utilizing an antibody that cross-reacts with M18 could lead to an overestimation of Abemaciclib concentration, potentially impacting dose-response analyses and the establishment of accurate therapeutic windows. Therefore, characterizing the specificity of anti-Abemaciclib antibodies is a critical step in assay development.
Metabolic Pathway of Abemaciclib to Metabolite M18
Abemaciclib undergoes a series of oxidative metabolic reactions. Metabolite M18 is a secondary metabolite, formed by the hydroxylation of metabolite M2 (N-desethylabemaciclib) or the N-desethylation of metabolite M20 (hydroxyabemaciclib), both of which are primary metabolites of Abemaciclib.[4][5]
Comparison of Analytical Methods
The choice of analytical method dictates the specificity and accuracy of drug concentration measurements. Immunoassays offer high throughput and simplicity, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior specificity.
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Physicochemical separation based on mass-to-charge ratio |
| Specificity | Dependent on antibody; potential for cross-reactivity with metabolites like M18 | High; can distinguish between parent drug and metabolites based on molecular weight.[1][3][5][6][7] |
| Sensitivity | Generally high (pg/mL to ng/mL range) | Very high (pg/mL range)[1] |
| Throughput | High; suitable for screening large numbers of samples | Lower; more complex sample preparation and sequential analysis |
| Equipment | Standard plate reader | Specialized LC-MS/MS system |
| Development | Requires development and rigorous validation of specific antibodies | Requires method development and validation for specific analytes |
| Primary Use Case | High-throughput screening, routine therapeutic drug monitoring (with validated antibody) | Definitive quantification, metabolite identification, reference method validation |
Experimental Protocols
Protocol 1: Determining Antibody Cross-Reactivity via Competitive ELISA
This protocol outlines a general procedure to quantify the cross-reactivity of an anti-Abemaciclib antibody with metabolite M18. The principle relies on the competition between a fixed amount of labeled Abemaciclib and varying concentrations of unlabeled Abemaciclib or M18 for binding to a limited amount of the antibody.
Materials:
-
Anti-Abemaciclib antibody
-
Abemaciclib standard
-
Abemaciclib metabolite M18 standard
-
Abemaciclib conjugate (e.g., Abemaciclib-HRP)
-
ELISA plates (e.g., 96-well high-binding plates)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBST: 0.05% Tween 20 in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the anti-Abemaciclib antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of Abemaciclib standard (e.g., from 0.1 to 1000 ng/mL).
-
Prepare serial dilutions of M18 standard over a similar or broader range.
-
Add 50 µL of the standard or metabolite dilutions to the appropriate wells.
-
Add 50 µL of the diluted Abemaciclib-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Plot the absorbance against the log of the concentration for both Abemaciclib and M18 to generate two separate standard curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Abemaciclib / IC50 of M18) x 100
-
Protocol 2: Overview of LC-MS/MS for Specific Quantification
LC-MS/MS is the gold standard for distinguishing and quantifying structurally similar compounds. The method involves chromatographic separation followed by mass spectrometric detection.
Workflow:
-
Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., using acetonitrile) followed by centrifugation.[1] The supernatant is then collected.
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used to separate Abemaciclib from its metabolites based on their physicochemical properties.[5][6]
-
Ionization: The separated analytes eluting from the column are ionized, typically using an electrospray ionization (ESI) source.
-
Mass Spectrometric Detection: The ionized analytes are detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Abemaciclib and M18, ensuring high specificity and sensitivity.[1]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a stable isotope-labeled internal standard, correcting for any matrix effects or instrument variability.
Conclusion
While immunoassays provide a valuable tool for high-throughput analysis of Abemaciclib, the potential for cross-reactivity with active metabolites like M18 necessitates careful validation. The structural similarity between Abemaciclib and M18 makes cross-reactivity a plausible concern that, if not addressed, could compromise the integrity of PK/PD data. Researchers must either obtain antibodies with well-characterized (and low) cross-reactivity or perform the validation studies outlined herein. For applications demanding the highest specificity and the ability to differentiate between the parent drug and its metabolites, LC-MS/MS remains the definitive analytical method.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of Abemaciclib and its Active Metabolite, M18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, and its pharmacologically active metabolite, M18 (hydroxy-N-desethylabemaciclib). The information presented herein is supported by experimental data from in vivo pharmacokinetic studies and in vitro metabolism models.
Introduction
Abemaciclib is an oral medication approved for the treatment of certain types of breast cancer. It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] This metabolic process results in the formation of several metabolites, with three being recognized as active and equipotent to the parent drug: M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[1] Understanding the metabolic fate of Abemaciclib and the stability of its active metabolites is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This guide focuses on comparing the metabolic stability of Abemaciclib and its secondary metabolite, M18.
In Vivo Pharmacokinetic Comparison
Clinical studies in healthy subjects have provided valuable insights into the in vivo disposition of Abemaciclib and its major active metabolites. The terminal elimination half-life (t½) is a key parameter for assessing the in vivo stability of a compound.
| Compound | Mean Terminal Elimination Half-life (t½) in Healthy Subjects (hours) |
| Abemaciclib | 29.0 |
| M18 | 55.9 |
Data sourced from a clinical study involving healthy subjects.
The longer in vivo half-life of M18 (55.9 hours) compared to Abemaciclib (29.0 hours) suggests that M18 is more stable in the human body and is cleared at a slower rate than the parent drug.
Metabolic Pathway and In Vitro Insights
Abemaciclib is metabolized through several pathways, including hydroxylation and N-dealkylation.[2] M18 is a secondary metabolite, formed through the hydroxylation of the active metabolite M2 (N-desethylabemaciclib), which itself is formed via N-dealkylation of Abemaciclib. The entire cascade is predominantly catalyzed by CYP3A4.
| Compound/Metabolite | Fraction Metabolized by CYP3A4 (fm, CYP3A4) (Estimated from PBPK model) |
| M2 | 0.4 |
| M20 | 0.74 |
| M18 | 0.06 |
The substantially lower fraction of M18 being metabolized by CYP3A4 (0.06) in the PBPK model strongly indicates a higher intrinsic metabolic stability for M18 compared to the other active metabolites and likely the parent compound, Abemaciclib. This aligns with the observed longer in vivo half-life of M18.
Experimental Protocols
The following section outlines a representative experimental protocol for determining the in vitro metabolic stability of a compound like Abemaciclib or M18 using human liver microsomes. This protocol is based on generally accepted methodologies in the field.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in human liver microsomes.
Materials:
-
Test compound (Abemaciclib or M18)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (at a final concentration typically below the Michaelis-Menten constant, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding an equal volume of cold acetonitrile.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant of each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of depletion (k). The in vitro half-life is calculated as 0.693/k. The intrinsic clearance is calculated from the in vitro half-life, the incubation volume, and the microsomal protein concentration.
Visualizations
Metabolic Pathway of Abemaciclib to M18
Caption: Simplified metabolic pathway of Abemaciclib to M18.
Experimental Workflow for In Vitro Metabolic Stability Assaydot
References
- 1. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Abemaciclib Metabolite M18: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Abemaciclib and its active metabolite, M18. As a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Abemaciclib and its metabolites are classified as cytotoxic agents. Therefore, all waste materials contaminated with these substances must be handled with stringent safety precautions to protect laboratory personnel and the environment.
Core Principle: Handle as Cytotoxic Waste
There are no specific disposal protocols exclusively for Abemaciclib metabolite M18. Due to its equipotent activity to the parent compound, M18 must be managed as cytotoxic waste.[1] This necessitates adherence to all institutional, local, and federal regulations for the disposal of hazardous pharmaceutical waste.
Operational Plan: Segregation and Containment
Proper segregation of cytotoxic waste at the point of generation is critical to prevent cross-contamination and ensure safe handling.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): All personnel handling Abemaciclib M18 waste must wear appropriate PPE, including double gloves, a disposable gown, and eye protection.
-
Waste Segregation: At the point of generation, immediately segregate all materials contaminated with Abemaciclib M18 into designated, leak-proof, and puncture-resistant containers. These containers must be clearly labeled with the cytotoxic hazard symbol.
-
Container Specifications:
-
Sharps: All sharps (needles, syringes, glass vials) must be placed in a rigid, yellow sharps container with a purple lid.[2]
-
Non-Sharps Solids: Contaminated labware (e.g., pipette tips, tubes, gloves, gowns) should be disposed of in yellow bags or containers with a purple lid.[2]
-
Liquids: Unused or residual solutions containing Abemaciclib M18 should not be poured down the drain. They must be collected in sealed, leak-proof containers clearly marked as "Cytotoxic Waste."
-
-
Storage: Store cytotoxic waste containers in a secure, designated area with limited access, away from general laboratory traffic.
-
Final Disposal: All Abemaciclib M18 waste must be disposed of through a licensed hazardous waste management service. The primary method of disposal for cytotoxic waste is high-temperature incineration.[2]
Quantitative Data
The following table summarizes key quantitative data for Abemaciclib and its metabolite M18.
| Property | Abemaciclib | This compound Hydrochloride |
| Molecular Formula | C₂₇H₃₂F₂N₈ | C₂₅H₂₉ClF₂N₈O |
| Molecular Weight | 506.6 g/mol | 531.0 g/mol |
| Aqueous Solubility | pH-dependent, sparingly soluble | ≥ 100 mg/mL |
| DMSO Solubility | Not specified | ≥ 125 mg/mL |
Data sourced from commercial suppliers and public databases.[3]
Experimental Protocols
Specific experimental protocols for the chemical degradation or inactivation of Abemaciclib M18 for disposal purposes are not publicly available. The standard and regulated method of disposal is high-temperature incineration.
Analytical Method for Detection:
For research purposes, such as verifying the clearance of Abemaciclib and its metabolites from waste streams before disposal (if required by institutional protocols), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a validated method for the simultaneous quantification of Abemaciclib and its active metabolites, including M18, in plasma. This methodology can be adapted for environmental samples with appropriate validation.
Mandatory Visualizations
CDK4/6 Signaling Pathway
Abemaciclib and its active metabolite M18 are potent inhibitors of the Cyclin D-CDK4/6-Rb signaling pathway, which is crucial for cell cycle progression. The diagram below illustrates this pathway and the point of inhibition by Abemaciclib.
Caption: The CDK4/6 signaling pathway and the inhibitory action of Abemaciclib/M18.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of Abemaciclib M18 waste is outlined below.
Caption: Workflow for the safe disposal of Abemaciclib M18 cytotoxic waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
